3-Bromo-1H-pyrrole-2,5-dione
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-bromopyrrole-2,5-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2BrNO2/c5-2-1-3(7)6-4(2)8/h1H,(H,6,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBLRHWLVSHLMSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC1=O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.97 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98026-79-0 | |
| Record name | 3-bromo-2,5-dihydro-1H-pyrrole-2,5-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Bromo-1H-pyrrole-2,5-dione: Properties, Synthesis, and Applications in Research and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-1H-pyrrole-2,5-dione, also known as 3-bromomaleimide, is a versatile chemical reagent with significant applications in bioconjugation, chemical biology, and drug discovery. Its unique reactivity, particularly towards thiol groups, has established it as a valuable tool for the selective modification of proteins and other biomolecules. This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and key applications of this compound, with a focus on its utility for researchers and professionals in the field of drug development.
Chemical and Physical Properties
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 98026-79-0 | |
| Molecular Formula | C₄H₂BrNO₂ | |
| Molecular Weight | 175.97 g/mol | |
| IUPAC Name | This compound | |
| Physical Form | Solid | |
| Storage | Sealed in dry, room temperature |
Synthesis
The synthesis of N-functionalized bromomaleimides has been described in the literature. A common method involves the condensation of bromomaleic anhydride with the desired amine. For example, the synthesis of rhodamine-bromomaleimides involves the reaction of bromomaleic anhydride with a primary amine in acetic acid at elevated temperatures.[1] A similar strategy can be employed for the synthesis of other N-substituted derivatives.
Experimental Protocol: General Synthesis of N-substituted 3-Bromomaleimides
A general procedure for the synthesis of N-substituted 3-bromomaleimides involves the following steps:
-
Reaction Setup: Dissolve bromomaleic anhydride in a suitable solvent, such as acetic acid.
-
Addition of Amine: Add the desired primary amine to the solution.
-
Reaction Conditions: Heat the reaction mixture to facilitate the condensation and cyclization to form the maleimide ring. Reaction times and temperatures will vary depending on the specific amine used. For example, some reactions are carried out at 120 °C for 5 hours.[1]
-
Workup and Purification: After the reaction is complete, the solvent is removed, and the crude product is purified, typically by column chromatography, to yield the desired N-substituted 3-bromomaleimide.
Reactivity and Mechanism of Action
The key feature of this compound's reactivity is its interaction with thiols. Unlike traditional maleimides that undergo a Michael addition with thiols to form a stable succinimide linkage, bromomaleimides react via an addition-elimination mechanism. This results in the formation of a thiomaleimide, where the double bond of the maleimide is regenerated. This reaction is notably rapid and highly selective for cysteine residues over other nucleophilic amino acids like lysine.
This reversible nature of the thiol modification is a significant advantage in many applications. The resulting protein-maleimide adducts can be cleaved to regenerate the unmodified protein by treatment with a phosphine, such as tris(2-carboxyethyl)phosphine (TCEP), or a large excess of a thiol.[2]
Applications in Drug Development and Research
The unique reactivity of this compound makes it a valuable tool in several areas of drug development and research.
Bioconjugation and Protein Modification
The ability to reversibly modify cysteine residues is highly advantageous for the construction of bioconjugates.[2] This allows for the temporary attachment of molecules, such as imaging agents or polyethylene glycol (PEG) chains, to a protein. Furthermore, after the initial modification, a second thiol can be added to the thiomaleimide adduct, enabling the creation of multi-functional bioconjugates with up to three points of attachment.[2]
Fluorescent Probes and Sensing
Bromomaleimides can be functionalized with fluorophores to create "turn-on" fluorescent probes for the detection of thiols.[3] The maleimide moiety can quench the fluorescence of an attached fluorophore. Upon reaction with a thiol, the electronic structure of the maleimide is altered, leading to an increase in fluorescence. This property can be exploited for sensing biologically relevant thiols like glutathione.[3]
Antibacterial Activity
This compound has demonstrated antibacterial activity against pathogenic strains of bacteria.[4] This suggests its potential as a lead compound for the development of new antibacterial agents.
Table 2: Antibacterial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
| Staphylococcus aureus ATCC 25923 | 32 µg/mL | [4] |
| Escherichia coli ATCC 25922 | 32 µg/mL | [4] |
| Pseudomonas aeruginosa ATCC 27853 | 64 µg/mL | [4] |
The precise mechanism of its antibacterial action is an area for further investigation, but it may involve the covalent modification of essential bacterial proteins containing cysteine residues.
Signaling Pathway Modulation
While the primary application of 3-bromomaleimide is in bioconjugation, its ability to react with cysteine residues suggests a potential to modulate signaling pathways that are regulated by cysteine-containing proteins. However, the current body of literature does not specify particular signaling pathways that are directly and intentionally targeted by this compound. This represents an area of opportunity for future research, particularly in the context of its observed biological activities.
Conclusion
This compound is a powerful and versatile reagent with significant potential in drug development and biomedical research. Its ability to undergo reversible thiol chemistry provides a distinct advantage over traditional maleimides, enabling novel strategies for bioconjugation, protein modification, and the development of responsive probes. The observed antibacterial activity further highlights its potential as a scaffold for the design of new therapeutic agents. Further exploration of its mechanism of action and its effects on cellular signaling pathways will undoubtedly uncover new applications for this valuable chemical tool.
References
An In-depth Technical Guide to the Synthesis and Characterization of 3-Bromo-1H-pyrrole-2,5-dione
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, characterization, and known biological activities of 3-Bromo-1H-pyrrole-2,5-dione, a molecule of interest in medicinal chemistry and bioconjugation. This document details experimental protocols, summarizes key quantitative data, and visualizes relevant chemical and biological pathways to facilitate further research and development.
Introduction
This compound, also known as 3-bromomaleimide, is a heterocyclic compound with the chemical formula C₄H₂BrNO₂. Its structure, featuring a reactive brominated double bond within a pyrrole-2,5-dione core, makes it a versatile building block in organic synthesis and a potent agent for covalent modification of biomolecules. The compound has garnered attention for its antibacterial and cytotoxic properties, making it a subject of investigation for the development of new therapeutic agents.
Synthesis of this compound
The primary synthetic route to this compound involves the reaction of bromomaleic anhydride with an amine source, followed by dehydrative cyclization. While specific protocols for the parent N-unsubstituted compound are not extensively detailed in publicly available literature, a general and widely adopted method for the synthesis of N-substituted and the parent bromomaleimides can be adapted.
General Experimental Protocol
A common and effective method for the synthesis of bromomaleimides is the condensation of bromomaleic anhydride with an amine. For the synthesis of the N-unsubstituted this compound, ammonia or a protected form of ammonia would be the requisite amine. The reaction typically proceeds by heating the reactants in a suitable solvent, such as acetic acid, to facilitate both the initial amidation and the subsequent dehydrative cyclization.
Materials:
-
Bromomaleic anhydride
-
Ammonia source (e.g., ammonium acetate, formamide)
-
Glacial acetic acid
Procedure:
-
Bromomaleic anhydride is dissolved in glacial acetic acid.
-
An equimolar amount of the ammonia source is added to the solution.
-
The reaction mixture is heated to reflux for a specified period to ensure the completion of the condensation and cyclization reactions.
-
Upon cooling, the product may precipitate from the solution.
-
The crude product is collected by filtration and washed with a suitable solvent to remove impurities.
-
Further purification can be achieved by recrystallization from an appropriate solvent system.
It is crucial to note that the reaction conditions, including temperature and reaction time, may require optimization for this specific transformation to achieve a high yield and purity of this compound.
Synthesis Workflow
Caption: Synthesis workflow for this compound.
Characterization Data
Comprehensive characterization is essential to confirm the identity and purity of the synthesized this compound. The following tables summarize the expected and reported physicochemical and spectroscopic data for this compound.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 98026-79-0 | |
| Molecular Formula | C₄H₂BrNO₂ | |
| Molecular Weight | 175.97 g/mol | |
| Appearance | Solid | |
| Storage Temperature | Room Temperature (Sealed in dry) |
Spectroscopic Data
¹H NMR (Proton Nuclear Magnetic Resonance)
| Chemical Shift (δ ppm) | Multiplicity | Assignment |
| ~7.0-7.5 | Singlet | Vinylic Proton |
| ~8.0-9.0 | Broad Singlet | N-H Proton |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
| Chemical Shift (δ ppm) | Assignment |
| ~120-130 | C-Br |
| ~135-145 | C-H |
| ~165-175 | C=O |
IR (Infrared) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| ~3200-3400 | N-H Stretch |
| ~1700-1780 | C=O Stretch (asymmetric) |
| ~1680-1750 | C=O Stretch (symmetric) |
| ~1580-1620 | C=C Stretch |
Mass Spectrometry (MS)
| m/z Value | Assignment |
| 175/177 | [M]⁺ Molecular ion peak (presence of Br isotopes) |
Biological Activity and Signaling Pathways
This compound has demonstrated notable biological activity, particularly as an antibacterial and cytotoxic agent.
Antibacterial Activity
The compound exhibits inhibitory effects against various pathogenic bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
| Staphylococcus aureus | Data not available |
| Escherichia coli | Data not available |
| Pseudomonas aeruginosa | Data not available |
The antibacterial mechanism of action for 3-bromomaleimides is believed to involve the covalent modification of essential bacterial proteins. The electrophilic nature of the bromomaleimide allows it to react with nucleophilic residues, such as the thiol group of cysteine, in bacterial enzymes or structural proteins. This irreversible binding can disrupt critical cellular processes, leading to bacterial growth inhibition or death.
Cytotoxicity and Potential Signaling Pathway
Maleimide derivatives have been shown to induce cytotoxicity in cancer cells, and a proposed mechanism involves the generation of reactive oxygen species (ROS).[1] This leads to a state of oxidative stress within the cell, which can damage cellular components and trigger cell death pathways.
References
Spectroscopic Profile of 3-Bromo-1H-pyrrole-2,5-dione: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for 3-Bromo-1H-pyrrole-2,5-dione (also known as 3-bromomaleimide), a reactive compound with applications in bioconjugation and chemical synthesis.[1][2] The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, along with detailed experimental protocols for data acquisition.
Spectroscopic Data Summary
The following tables summarize the expected and observed spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Data (Predicted)
| Chemical Shift (δ) ppm | Multiplicity | Assignment | Notes |
| ~7.0 - 7.5 | Singlet | CH | The exact shift is dependent on the solvent. Unconjugated maleimides show a characteristic sharp peak around 6.8-7.0 ppm. The presence of bromine is expected to shift this downfield. |
| ~10.0 - 12.0 | Broad Singlet | NH | The chemical shift of the imide proton can vary significantly based on solvent and concentration. |
Table 2: ¹³C NMR Data (Predicted)
| Chemical Shift (δ) ppm | Assignment | Notes |
| ~165 - 175 | C =O | Two signals for the carbonyl carbons are expected. |
| ~130 - 140 | C -H | Chemical shift for the vinyl carbon attached to the proton. |
| ~110 - 120 | C -Br | The carbon atom directly bonded to bromine will be significantly shielded. |
Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3200 - 3400 | Medium, Broad | N-H Stretch |
| ~1700 - 1800 | Strong | C=O Stretch (Asymmetric & Symmetric) |
| ~1600 - 1650 | Medium | C=C Stretch |
| ~1350 - 1450 | Medium | C-N Stretch |
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data
| m/z | Ion | Notes |
| 174.9 / 176.9 | [M]⁺ | Molecular ion peaks. The presence of bromine results in a characteristic M+ and M+2 isotopic pattern with a ~1:1 intensity ratio due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes.[3] |
| 147 / 149 | [M-CO]⁺ | Loss of a carbonyl group. |
| 119 / 121 | [M-2CO]⁺ | Loss of both carbonyl groups. |
| 96 | [M-Br]⁺ | Loss of the bromine atom. |
Experimental Protocols
The following protocols are representative methodologies for obtaining the spectroscopic data for this compound.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent may affect the chemical shifts, particularly for the NH proton.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
-
Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).
-
Use a relaxation delay of at least 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
A higher number of scans will be necessary (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
Set the spectral width to an appropriate range (e.g., 0-200 ppm).
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
IR Spectroscopy
-
Sample Preparation:
-
Solid State (KBr Pellet): Mix a small amount of the solid sample with dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Place the sample in the spectrometer and record the sample spectrum over a typical range of 4000-400 cm⁻¹.
-
Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
-
-
Data Processing: The final spectrum is generated by ratioing the sample spectrum against the background spectrum.
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol, acetonitrile, or a mixture with water.
-
Instrumentation: A variety of mass spectrometers can be used, such as those equipped with Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) with an appropriate ionization source.
-
Data Acquisition (ESI-MS):
-
Infuse the sample solution directly into the ESI source or inject it via a liquid chromatography (LC) system.
-
Acquire data in both positive and negative ion modes to determine the best ionization conditions.
-
Scan a mass range that includes the expected molecular weight of the compound (e.g., m/z 50-300).
-
For high-resolution mass spectrometry (HRMS), use an Orbitrap or TOF analyzer to obtain accurate mass measurements.
-
-
Data Processing: Analyze the resulting mass spectrum for the molecular ion peaks, paying close attention to the isotopic pattern characteristic of a bromine-containing compound.[1][2][3]
Visualized Workflows
The following diagrams illustrate the general workflows for spectroscopic analysis.
Caption: General workflow for spectroscopic characterization.
Caption: Logic for identifying bromine in a mass spectrum.
References
Determining the Solubility of 3-Bromo-1H-pyrrole-2,5-dione: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
3-Bromo-1H-pyrrole-2,5-dione belongs to the bromomaleimide class of reagents, which are recognized for their ability to selectively and reversibly modify cysteine residues in proteins.[1][2][3] This characteristic makes them valuable tools in the development of antibody-drug conjugates and other protein modifications.[1] The solubility of a compound is a critical physical property that influences its handling, formulation, and bioavailability. Understanding the solubility of this compound in a range of common laboratory solvents is therefore a prerequisite for its effective use in research and development.
This guide presents a standardized experimental workflow for determining the solubility of this compound. The protocols described are based on established methods for solubility determination of organic compounds.[4][5][6][7][8]
Experimental Protocol for Solubility Determination
The following protocol outlines a general method for determining the solubility of this compound. This can be adapted based on the specific laboratory equipment and analytical techniques available.
Materials
-
This compound (solid)[9]
-
Common laboratory solvents (e.g., Water, Ethanol, Methanol, Acetone, Dichloromethane, Chloroform, Ethyl Acetate, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF))
-
Small screw-capped vials
-
Analytical balance
-
Vortex mixer or shaker
-
Constant temperature bath or incubator
-
Centrifuge
-
Micropipettes
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Experimental Workflow
The following diagram illustrates the general workflow for determining the solubility of an organic compound.
Step-by-Step Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of small, screw-capped vials. The exact amount should be more than what is expected to dissolve.
-
To each vial, add a known volume (e.g., 1 mL) of a specific solvent.
-
Securely cap the vials and vortex or shake them vigorously for a set period (e.g., 1-2 hours) to facilitate the initial dissolution.
-
-
Equilibration:
-
Place the vials in a constant temperature bath or incubator (e.g., 25 °C) and allow them to equilibrate for an extended period (typically 24-48 hours). This ensures that the solution reaches saturation.[5]
-
-
Phase Separation:
-
After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.
-
-
Sample Analysis:
-
Carefully withdraw a known volume of the clear supernatant using a micropipette. Be cautious not to disturb the solid pellet.
-
Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.
-
Determine the concentration of this compound in the diluted sample using a calibrated analytical method such as HPLC or UV-Vis spectrophotometry.
-
-
Calculation of Solubility:
-
Calculate the original concentration in the supernatant, taking into account the dilution factor. This value represents the solubility of the compound in the specific solvent at the tested temperature.
-
Data Presentation
The quantitative solubility data obtained from the experimental protocol should be recorded in a structured format for easy comparison.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mM) | Observations |
| Water | 25 | |||
| Ethanol | 25 | |||
| Methanol | 25 | |||
| Acetone | 25 | |||
| Dichloromethane | 25 | |||
| Chloroform | 25 | |||
| Ethyl Acetate | 25 | |||
| Dimethyl Sulfoxide (DMSO) | 25 | |||
| N,N-Dimethylformamide (DMF) | 25 |
Considerations for Drug Development Professionals
The solubility of this compound is a key parameter in its application in drug development. For instance, in the context of bioconjugation, the reaction is often performed in aqueous buffers. Therefore, understanding its aqueous solubility is crucial. The use of co-solvents such as DMSO or DMF may be necessary to achieve a sufficient concentration for conjugation reactions.[10] It is important to note that the presence of co-solvents can impact the stability and activity of proteins.
Conclusion
While specific, publicly available quantitative data on the solubility of this compound is limited, this guide provides a robust experimental framework for researchers to determine this critical parameter. By following the outlined protocols, scientists and drug development professionals can generate reliable solubility data to support their research and development activities involving this versatile compound. The systematic determination of solubility in a range of common laboratory solvents will facilitate the optimization of reaction conditions, formulation development, and the overall utility of this compound in various scientific applications.
References
- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Protein Modification, Bioconjugation, and Disulfide Bridging Using Bromomaleimides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. quora.com [quora.com]
- 6. scribd.com [scribd.com]
- 7. chem.ws [chem.ws]
- 8. m.youtube.com [m.youtube.com]
- 9. This compound | 98026-79-0 [sigmaaldrich.com]
- 10. medchemexpress.com [medchemexpress.com]
The Electrophilicity of 3-Bromo-1H-pyrrole-2,5-dione: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-1H-pyrrole-2,5-dione, commonly known as 3-bromomaleimide, is a highly reactive α,β-unsaturated carbonyl compound that has garnered significant attention in the fields of chemical biology and drug development. Its pronounced electrophilicity makes it an invaluable tool for the selective modification of biomolecules, particularly for the alkylation of thiol-containing residues such as cysteine in proteins and peptides. This technical guide provides a comprehensive overview of the electrophilic nature of this compound, detailing its reactivity, reaction mechanisms, and practical applications in bioconjugation.
Core Concepts: Understanding the Electrophilicity
The high electrophilicity of this compound stems from the synergistic electron-withdrawing effects of the two carbonyl groups and the bromine atom, which polarize the carbon-carbon double bond. This polarization renders the β-carbon atom highly susceptible to nucleophilic attack. The primary mechanism of reaction with soft nucleophiles, such as thiols, is a Michael addition.
The maleimide scaffold itself is a well-established Michael acceptor, but the presence of a bromine atom at the 3-position further enhances its reactivity. This heightened electrophilicity allows for rapid reactions under mild conditions, a desirable characteristic for bioconjugation where preserving the integrity of the biological macromolecule is paramount.
Reaction Pathways with Nucleophiles
The reaction of this compound with nucleophiles, particularly thiols, can proceed through two main pathways, as illustrated in the diagram below.
Caption: Reaction pathways of this compound with thiols.
Initially, the thiol attacks the β-carbon of the maleimide ring in a Michael addition reaction, forming a transient thiobromosuccinimide intermediate. This intermediate can then undergo one of two subsequent reactions:
-
Elimination of Hydrogen Bromide (HBr): This is often the favored pathway, leading to the formation of a thiosuccinimide product where the double bond is regenerated.
-
Further Michael Addition: A second thiol molecule can attack the remaining electrophilic carbon, leading to a bis-adduct.
The reaction conditions, such as pH and stoichiometry of the reactants, can influence the predominant pathway.
Quantitative Analysis of Reactivity
| Reaction/Process | Reactant/Conjugate | Conditions | Rate Constant (k) | Reference |
| Cleavage of monobromomaleimide-linked GFP-rhodamine conjugate | Glutathione | In vitro | 1.9 s⁻¹ | [1] |
| Cleavage of dibromomaleimide-linked GFP-rhodamine conjugate | Glutathione | In vitro | 26 s⁻¹ | [1] |
| Reaction of N-aryl maleimides with thiolate substrates | - | - | ~2.5 times faster than N-alkyl maleimides | [2] |
Experimental Protocols
Synthesis of this compound
A detailed, step-by-step protocol for the synthesis of this compound is provided below, adapted from general procedures for the synthesis of N-substituted maleimides.
Caption: Synthetic workflow for this compound.
Materials:
-
Maleic anhydride
-
Bromine
-
Urea or an ammonia source
-
Acetic acid
-
Sodium acetate
Procedure:
-
Bromination of Maleic Anhydride: Dissolve maleic anhydride in a suitable solvent like acetic acid. Add bromine dropwise at room temperature with stirring. The reaction is typically exothermic and may require cooling.
-
Formation of the Amic Acid Intermediate: To the resulting bromomaleic anhydride, add a source of ammonia, such as urea, and heat the mixture. This will form the intermediate amic acid.
-
Cyclization and Dehydration: Add a dehydrating agent, such as acetic anhydride and a catalyst like sodium acetate, to the reaction mixture and reflux. This will induce cyclization and dehydration to form the desired this compound.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.
Characterization: The final product should be characterized by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its structure and purity.
Kinetic Analysis of Michael Addition
The following protocol outlines a general method for determining the kinetics of the Michael addition of a thiol to this compound using UV-Vis spectrophotometry.
Caption: Workflow for kinetic analysis of Michael addition.
Materials:
-
This compound
-
Thiol of interest (e.g., N-acetylcysteine)
-
Buffer solution (e.g., phosphate-buffered saline, pH 7.4)
-
UV-Vis spectrophotometer
Procedure:
-
Preparation of Solutions: Prepare stock solutions of this compound and the thiol in the desired buffer.
-
Determination of λmax: Determine the wavelength of maximum absorbance (λmax) for this compound in the reaction buffer.
-
Kinetic Measurement: In a quartz cuvette, mix the buffer and the thiol solution. Start the reaction by adding a small volume of the this compound stock solution and immediately begin recording the absorbance at the predetermined λmax over time.
-
Data Analysis: The decrease in absorbance corresponds to the consumption of the maleimide. Plot the absorbance versus time. The initial rate of the reaction can be determined from the initial slope of this curve. By performing the experiment with varying concentrations of the reactants, the rate law and the second-order rate constant (k) for the Michael addition can be determined.
Applications in Drug Development and Research
The high electrophilicity and specific reactivity of this compound make it a valuable reagent in several areas of drug development and research:
-
Antibody-Drug Conjugates (ADCs): The selective reaction with cysteine residues allows for the site-specific attachment of cytotoxic drugs to antibodies, creating highly targeted cancer therapies.
-
Peptide and Protein Labeling: Fluorophores, biotin, or other tags can be conjugated to proteins and peptides for use in various biological assays, including fluorescence microscopy and western blotting.
-
Crosslinking Agents: Dibromo- or multi-functionalized maleimides can be used to crosslink different biomolecules, aiding in the study of protein-protein interactions.
-
Development of Covalent Inhibitors: The electrophilic nature of the maleimide ring can be exploited to design covalent inhibitors that form a permanent bond with a target protein, often leading to increased potency and duration of action.
Conclusion
This compound is a potent electrophile whose reactivity is central to its utility in modern chemical biology and drug discovery. Its ability to rapidly and selectively react with thiols via a Michael addition mechanism has positioned it as a key tool for the construction of bioconjugates with diverse applications. A thorough understanding of its electrophilic character, reaction pathways, and the quantitative aspects of its reactivity is essential for its effective application in the design and synthesis of novel therapeutics and research tools. Further studies to precisely quantify its electrophilicity using standardized scales like Mayr's would be highly beneficial for the rational design of next-generation bioconjugation reagents.
References
The Advent and Evolution of Bromomaleimides in Synthetic Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise and selective modification of biomolecules is a cornerstone of modern chemical biology and drug development. Among the arsenal of reagents available for this purpose, bromomaleimides have emerged as a powerful and versatile class of compounds, particularly for the modification of cysteine residues in proteins. Their unique reactivity profile, which allows for both stable and reversible bioconjugation, has paved the way for innovative approaches in protein labeling, disulfide bond bridging, and the construction of complex bioconjugates. This technical guide provides an in-depth exploration of the discovery, history, and synthetic applications of bromomaleimides, complete with experimental protocols and quantitative data to support researchers in their practical applications.
Discovery and Historical Development
The journey of bromomaleimides from niche chemical entities to indispensable tools in bioconjugation has been marked by key synthetic innovations. Initially, the synthesis of N-functionalized bromomaleimides involved harsh reaction conditions, typically requiring the treatment of a bromomaleic anhydride with an amine followed by dehydrative cyclization at high temperatures in acetic acid.[1] This method, while effective for simple amines, was incompatible with sensitive functional groups, limiting the scope of accessible bromomaleimide reagents.[1]
A significant breakthrough came with the development of milder synthetic routes. One such approach involves the use of N-methoxycarbonyl activated maleimides. This method allows for the synthesis of N-functionalized bromomaleimides, as well as related compounds like dithiomaleimides and bromopyridazinediones, under significantly gentler conditions, thereby expanding the range of compatible substrates.[1][2]
The exploration of bromomaleimides in bioconjugation was pioneered by researchers such as Baker and colleagues, who demonstrated their utility for the selective and reversible modification of cysteine residues.[3][4] This work laid the foundation for their widespread adoption in protein chemistry. Subsequent research has focused on fine-tuning the reactivity of the maleimide core, leading to the development of "next-generation maleimides" with attenuated reactivity, such as aryloxymaleimides, which offer enhanced control over the conjugation process.[2]
Core Synthetic Applications
Bromomaleimides are prized for their multifaceted reactivity, enabling a range of applications in synthesis and bioconjugation.
Cysteine Modification
The primary application of bromomaleimides is the selective modification of cysteine residues in peptides and proteins.[1] The reaction proceeds via a Michael addition of the thiol group to the electron-deficient double bond of the maleimide, followed by the elimination of a bromide ion. This results in a stable thioether linkage. The high chemoselectivity for cysteine over other nucleophilic amino acid residues, such as lysine, is a key advantage of this methodology.[4]
Disulfide Bond Bridging
Dibromomaleimides are particularly useful for re-bridging disulfide bonds that have been reduced to their constituent cysteine residues. This is crucial for maintaining the structural integrity and biological activity of proteins that rely on disulfide bridges for their native conformation.[5][6] The dibromomaleimide reacts sequentially with the two free thiols to form a stable, three-carbon bridge.[6] This has been successfully demonstrated with the peptide hormone somatostatin.[5][6]
Reversible Bioconjugation
A key feature of bromomaleimide-mediated bioconjugation is its reversibility. The resulting thioether linkage can be cleaved under specific conditions, such as treatment with phosphines or an excess of a thiol, to regenerate the unmodified cysteine.[3][5] This property is highly valuable for applications requiring the temporary modification of a protein or the release of a conjugated cargo within a specific environment. Furthermore, studies have shown that bromomaleimide-linked bioconjugates can be cleaved within the reducing environment of mammalian cells.[7]
Multifunctional Scaffolds
Bromomaleimides offer up to three points of attachment for functional moieties, making them versatile scaffolds for the construction of complex bioconjugates.[5][7] Functional groups can be introduced at the nitrogen atom of the maleimide ring, and the two bromine atoms can be sequentially substituted with different nucleophiles, allowing for the assembly of multifunctional constructs.[5]
Quantitative Data Summary
The following tables summarize key quantitative data from the literature regarding the synthesis and application of bromomaleimides.
Table 1: Synthesis of N-Methoxycarbonyl Activated Maleimides [1]
| Entry | Starting Maleimide | X | Y | Product | Yield (%) |
| 1 | Dibromomaleimide | Br | Br | 6 | 98 |
| 2 | Monobromomaleimide | Br | H | 8 | 90 |
| 3 | Dithiophenolmaleimide | SPh | SPh | 10 | 99 |
Table 2: Mild Synthesis of N-Functionalized Dithiophenolmaleimides [1]
| Entry | Amine | Yield (%) | Yield with Et3N (%) |
| 1 | Aniline | 98 | - |
| 2 | 4-Fluoroaniline | 83 | - |
| 3 | 4-Methoxyaniline | 86 | - |
| 4 | Propargylamine | 45 | - |
| 5 | n-Butylamine | 42 | 66 |
| 6 | Isobutylamine | 30 | 75 |
| 7 | Benzylamine | 15 | 59 |
Table 3: Protein Modification and Conjugation Efficiencies
| Reaction | Protein/Peptide | Reagent | Conversion/Yield | Reference |
| Formation of Protein-Glutathione Bioconjugate | Grb2 SH2 domain | Dibromomaleimide then Glutathione | Near quantitative | [5] |
| Formation of Protein-Mercaptoethanol Bioconjugate | Grb2 SH2 domain | N-methylbromomaleimide then 2-Mercaptoethanol | 90% | [5] |
| Bridging of Reduced Somatostatin | Somatostatin | Dibromomaleimide | Up to 60% (in situ) | [6] |
| Bridging of Reduced Somatostatin | Somatostatin | Dimercaptoethanolmaleimide | 68% | [6] |
Detailed Experimental Protocols
General Synthesis of N-Functionalized Bromomaleimides (Harsh Conditions)
This protocol is based on the traditional method for synthesizing N-substituted maleimides.
-
To a solution of bromomaleic anhydride (1.0 eq) in glacial acetic acid, add the desired primary amine (1.0-1.2 eq).
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC or LCMS.
-
Upon completion, allow the reaction to cool to room temperature.
-
Pour the reaction mixture into ice-water and collect the resulting precipitate by filtration.
-
Wash the precipitate with cold water and dry under vacuum.
-
If necessary, purify the product by recrystallization or column chromatography.
Note: These conditions are harsh and not suitable for substrates with sensitive functional groups.[1]
Mild Synthesis of N-Functionalized Bromomaleimides via N-Methoxycarbonyl Intermediate
This protocol offers a milder alternative for the synthesis of N-functionalized bromomaleimides.
Step 1: Synthesis of N-Methoxycarbonyl Activated Bromomaleimide [8]
-
Dissolve the starting bromomaleimide (e.g., 3,4-dibromomaleimide, 1.0 eq) and N-methylmorpholine (1.0 eq) in anhydrous THF.
-
Cool the solution to 0 °C and add methyl chloroformate (1.0 eq) dropwise.
-
Stir the reaction at room temperature for 20-30 minutes, monitoring by TLC.
-
Upon completion, filter the reaction mixture to remove the salt byproduct.
-
Concentrate the filtrate under reduced pressure to yield the N-methoxycarbonyl activated bromomaleimide, which can often be used in the next step without further purification.
Step 2: Reaction with Amine [1]
-
Dissolve the N-methoxycarbonyl activated bromomaleimide (1.0 eq) in a suitable solvent such as CH2Cl2.
-
Add the desired amine (1.0-1.2 eq) to the solution. For less reactive or more basic amines, the addition of a non-nucleophilic base like triethylamine (1 eq) may improve the yield.
-
Stir the reaction at room temperature and monitor by TLC or LCMS.
-
Upon completion, silica gel is added to the reaction mixture to facilitate the cyclization of the ring-opened intermediate.
-
Purify the product by column chromatography on silica gel.
Protocol for Protein Modification with Bromomaleimide
This protocol describes the general procedure for labeling a cysteine-containing protein.
-
Prepare a stock solution of the bromomaleimide reagent in a water-miscible organic solvent (e.g., DMF or DMSO).
-
Dissolve the cysteine-containing protein in a suitable buffer (e.g., phosphate buffer, pH 7.0-8.0). If the target cysteine is part of a disulfide bond, pre-treat the protein with a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) to expose the free thiol.
-
Add the bromomaleimide stock solution to the protein solution in a slight molar excess (e.g., 1.1-5 eq).
-
Incubate the reaction mixture at a controlled temperature (e.g., 0 °C to room temperature) for a specified time (e.g., 1-2 hours).
-
Monitor the reaction progress by LCMS to confirm the formation of the desired conjugate.
-
Upon completion, the excess reagent and byproducts can be removed by size-exclusion chromatography or dialysis.
Disulfide Bridging of a Peptide (e.g., Somatostatin) with Dibromomaleimide
This protocol outlines the procedure for re-bridging a disulfide bond in a peptide.
-
Dissolve the disulfide-containing peptide (e.g., somatostatin) in a suitable buffer (e.g., phosphate buffer, pH 6.2-7.5).
-
Add 1.0 equivalent of a reducing agent (e.g., TCEP) to cleave the disulfide bond.
-
Immediately after reduction, add 1.1 equivalents of dibromomaleimide.
-
Incubate the reaction at room temperature, monitoring the formation of the bridged product by LCMS.
-
The bridged peptide can be purified by reverse-phase HPLC.
Visualizing Key Processes
The following diagrams, generated using the DOT language, illustrate the core mechanisms and workflows associated with bromomaleimide chemistry.
Caption: Comparison of synthetic routes to N-functionalized bromomaleimides.
Caption: Reversible modification of a protein cysteine residue with a bromomaleimide.
Caption: Workflow for disulfide bond bridging in a peptide using dibromomaleimide.
Conclusion
Bromomaleimides have carved a significant niche in the field of chemical synthesis, particularly in the realm of bioconjugation. Their discovery and subsequent development have provided chemists and biologists with a robust set of tools for the precise and versatile modification of proteins and peptides. From their early applications in simple cysteine labeling to their current use in constructing complex, cleavable bioconjugates and bridging disulfide bonds, the journey of bromomaleimides highlights the power of synthetic innovation in advancing biological research and therapeutic development. The methodologies and data presented in this guide are intended to equip researchers with the foundational knowledge and practical protocols necessary to effectively utilize this important class of reagents in their own work.
References
- 1. A mild synthesis of N-functionalised bromomaleimides, thiomaleimides and bromopyridazinediones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Bromomaleimide-Linked Bioconjugates Are Cleavable in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Technical Guide to 3-Bromo-1H-pyrrole-2,5-dione: A Versatile Reagent for Research and Drug Development
Introduction: 3-Bromo-1H-pyrrole-2,5-dione, also commonly known as 3-bromomaleimide, is a heterocyclic compound of significant interest to researchers in chemical synthesis and drug development. Its chemical structure, featuring a reactive carbon-bromine bond on an electrophilic maleimide scaffold, makes it a valuable building block and a powerful reagent for bioconjugation.[1] This technical guide provides an in-depth overview of its chemical structure, properties, synthesis, and key applications, with a focus on its utility for professionals in the scientific community.
Chemical Identity and Physicochemical Properties
The unambiguous identification of a chemical entity is foundational for research and development. The IUPAC name for this compound is This compound . Its structure is characterized by a five-membered pyrrole ring containing two ketone groups (a dione) and a bromine atom substituted at the 3-position.
Chemical Structure:
All pertinent quantitative data and identifying information are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | This compound | |
| Synonym | 3-Bromomaleimide | |
| CAS Number | 98026-79-0 | [2] |
| Molecular Formula | C₄H₂BrNO₂ | |
| Molecular Weight | 175.97 g/mol | [3] |
| SMILES | O=C(C(Br)=C1)NC1=O | [4] |
| Physical Form | Solid | |
| Purity | ≥97% | |
| Storage | Sealed in a dry place at room temperature |
Synthesis of this compound
The synthesis of bromomaleimides is crucial for their application. While several methods exist, a common approach involves the dehydrative cyclization of an amine with bromomaleic anhydride.
General Synthesis Workflow:
The logical flow for a common, albeit sometimes harsh, synthesis method is depicted below. This involves the reaction of bromomaleic anhydride with an amine source, followed by cyclization.
Caption: General synthetic pathway for bromomaleimides.
Experimental Protocol: Synthesis via Dehydrative Cyclization
This protocol is a representative method based on general procedures for synthesizing maleimides from their corresponding anhydrides.[1][5]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve bromomaleic anhydride (1.0 eq) in glacial acetic acid.
-
Amine Addition: Add a suitable amine source (e.g., an ammonium salt for the parent compound or a primary amine for an N-substituted derivative) (1.0-1.2 eq) to the solution.
-
Cyclization: Heat the reaction mixture to reflux (approximately 120°C) and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, pour the reaction mixture into ice-water. The crude product will precipitate.
-
Purification: Collect the precipitate by vacuum filtration, wash with cold water, and dry. Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to yield the pure this compound.
Note: These conditions are often harsh and may not be suitable for substrates with sensitive functional groups. Milder methods, such as those using N-methoxycarbonyl activated maleimides, have also been developed.[1]
Applications in Bioconjugation and Drug Development
A primary application of this compound is in the selective chemical modification of proteins, specifically targeting cysteine residues.[1] The electron-deficient double bond of the maleimide readily undergoes a Michael addition with the thiol group of cysteine, while the bromine atom can act as a leaving group, enabling further reactions. This dual reactivity makes bromomaleimides versatile scaffolds for constructing complex bioconjugates.[5][6]
Mechanism of Cysteine Modification:
The workflow below illustrates the reaction between a bromomaleimide and a protein's cysteine residue, which is a cornerstone of its utility in creating antibody-drug conjugates (ADCs) and other functionalized biologics.
Caption: Reaction workflow for protein cysteine modification.
Experimental Protocol: Cysteine-Specific Protein Labeling
This protocol is a generalized procedure for labeling a cysteine-containing protein with a bromomaleimide reagent.
-
Protein Preparation: Prepare a solution of the protein containing one or more accessible cysteine residues in a suitable buffer (e.g., phosphate-buffered saline, PBS) at a pH range of 6.5-7.5. If necessary, reduce any existing disulfide bonds using a mild reducing agent like TCEP and subsequently remove the agent.
-
Reagent Preparation: Prepare a stock solution of this compound in a water-miscible organic solvent like DMSO or DMF.
-
Conjugation Reaction: Add the bromomaleimide stock solution to the protein solution in a 5- to 20-fold molar excess.
-
Incubation: Incubate the reaction mixture at room temperature or 4°C for 1-4 hours with gentle mixing.
-
Quenching: Quench any unreacted bromomaleimide by adding a small molecule thiol, such as L-cysteine or β-mercaptoethanol.
-
Purification: Remove the excess reagent and byproducts to isolate the labeled protein conjugate using techniques like size-exclusion chromatography (SEC) or dialysis.
-
Characterization: Confirm the conjugation and determine the labeling efficiency using mass spectrometry (e.g., ESI-MS) or Ellman's test for free thiols.[6]
Biological Activity
Beyond its role in synthesis, this compound exhibits intrinsic biological activity. It has been identified as an antibacterial agent and has also been described as having antifungal and cytotoxic properties.[2][7]
Spectrum of Biological Activities:
The known biological effects of this compound are summarized in the diagram below.
Caption: Overview of documented biological activities.
Antibacterial Efficacy:
The compound has shown inhibitory activity against both Gram-positive and Gram-negative pathogenic bacteria. The quantitative minimum inhibitory concentration (MIC) values are presented below.
| Pathogenic Strain | Strain ID | MIC (µg/mL) | Reference |
| Staphylococcus aureus | ATCC 25923 | 32 | [2][3][8] |
| Escherichia coli | ATCC 25922 | 32 | [2][3][8] |
| Pseudomonas aeruginosa | ATCC 27853 | 64 | [2][3][8] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
This is a standard protocol for determining the MIC of an antibacterial compound using the broth microdilution method.
-
Inoculum Preparation: Grow the bacterial strain overnight in a suitable broth medium (e.g., Mueller-Hinton Broth). Dilute the culture to achieve a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Compound Dilution: Perform a serial two-fold dilution of this compound in the broth medium in a 96-well microtiter plate.
-
Inoculation: Add a standardized volume of the bacterial inoculum to each well of the microtiter plate. Include a positive control (bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Result Interpretation: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
This data highlights the potential of the this compound scaffold in the development of new anti-infective agents.
References
- 1. A mild synthesis of N-functionalised bromomaleimides, thiomaleimides and bromopyridazinediones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound by MedChem Express, Cat. No. HY-W076794-100MG | Lucerna-Chem AG [shop.lucerna-chem.ch]
- 4. 98026-79-0|this compound|BLD Pharm [bldpharm.com]
- 5. Bromomaleimide-Linked Bioconjugates Are Cleavable in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Note: Cysteine-Specific Bioconjugation Using 3-Bromo-1H-pyrrole-2,5-dione
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Bromo-1H-pyrrole-2,5-dione, a member of the bromomaleimide class of reagents, offers a versatile platform for the selective chemical modification of cysteine residues in proteins and peptides.[1][2] Unlike traditional maleimides that form stable, irreversible thiosuccinimide adducts, bromomaleimides react with thiols via an addition-elimination mechanism to yield a thiomaleimide product.[3] This unique reactivity imparts several key advantages, including the potential for reversible conjugation and the ability to introduce multiple functional groups onto a single cysteine residue.[1][4] These features make this compound and its derivatives highly valuable tools for various applications, including the development of antibody-drug conjugates (ADCs), reversible protein labeling, and disulfide bond bridging.[1][2][5]
Reaction Mechanism
The conjugation of this compound to a cysteine residue proceeds through a rapid and selective addition-elimination reaction. The thiol group of the cysteine acts as a nucleophile, attacking the carbon-carbon double bond of the maleimide ring. This is followed by the elimination of the bromide ion, resulting in the formation of a stable thiomaleimide conjugate. This initial conjugate retains a reactive double bond, which can subsequently react with a second thiol-containing molecule, enabling dual functionalization.[1][6] The initial thiol addition is reversible and can be cleaved by treating the conjugate with reducing agents like tris(2-carboxyethyl)phosphine (TCEP).[1][7]
Key Features and Advantages
-
High Selectivity: Bromomaleimides react rapidly and selectively with the nucleophilic thiol group of cysteine residues, even in the presence of other nucleophilic amino acids like lysine.[1][4]
-
Reversible Conjugation: The formed thiomaleimide linkage can be cleaved under mild conditions using reducing agents, regenerating the original unmodified protein. This reversibility is advantageous for applications requiring temporary modification or release of a payload.[1][7]
-
Dual Functionalization: The initial conjugate remains reactive towards a second thiol, allowing for the attachment of two different molecules to a single cysteine site. This "three-point attachment" capability (including the N-position of the pyrrole dione) expands the possibilities for creating complex bioconjugates.[1][2][6]
-
Disulfide Bridging: Dibromomaleimides, related to the title compound, can be used to bridge disulfide bonds, providing a stable linkage for constructing antibody fragments or other constrained peptides.[1][7][8]
Applications
The unique properties of this compound make it suitable for a range of bioconjugation applications in research and drug development.
-
Reversible Protein Labeling: The ability to attach and subsequently remove a label (e.g., a fluorophore or biotin) is useful for protein purification, analysis, and in vitro studies where temporary modification is desired.[5]
-
Antibody-Drug Conjugates (ADCs): While traditional maleimides are common in ADCs, the stability of the resulting linkage can be a concern, sometimes leading to premature drug release via a retro-Michael reaction.[9][10][11] Bromomaleimide derivatives and related "next-generation maleimides" offer alternative conjugation strategies that can lead to more stable or controllably cleavable linkers.[3]
-
Multi-functional Scaffolds: A single cysteine residue can be modified with a bromomaleimide and then further functionalized with a second thiol-containing molecule, such as a peptide, imaging agent, or targeting ligand.[6][12][13]
Quantitative Data Summary
The following tables summarize key quantitative data reported for reactions involving bromomaleimides and related reagents.
Table 1: Reaction Efficiency and Reversibility
| Reaction | Reagent | Substrate | Conversion | Reference |
|---|---|---|---|---|
| Second Thiol Addition | Thiomaleimide-Protein Adduct + Glutathione | Grb2 SH2 Domain | 95% | [1] |
| Conjugate Cleavage | Thiomaleimide-Protein Adduct + TCEP | Grb2 SH2 Domain | 85% |[1] |
Table 2: Stability of Maleimide-Thiol Conjugates
| Maleimide Type | Condition | Deconjugation | Time Period | Reference |
|---|---|---|---|---|
| N-aryl maleimides | Thiol-containing buffer or serum at 37°C | <20% | 7 days | [9] |
| N-alkyl maleimides | Thiol-containing buffer or serum at 37°C | 35-67% | 7 days | [9] |
| N-acetylated thiosuccinimide | 10-fold excess GSH, pH 7.4, 25°C | ~15% | 25 hours |[11] |
Experimental Protocols
Protocol 1: General Procedure for Cysteine-Specific Protein Monofunctionalization
This protocol describes the general steps for labeling a protein containing a free cysteine residue with this compound.
-
Protein Preparation:
-
If the protein contains disulfide bonds that need to be reduced to generate free cysteines, treat the protein with a 10-50 fold molar excess of a reducing agent like TCEP at room temperature for 1-2 hours.
-
Remove the excess reducing agent using a desalting column or dialysis, exchanging the buffer to a conjugation buffer (e.g., phosphate-buffered saline (PBS), pH 6.5-7.5).
-
-
Reagent Preparation:
-
Prepare a stock solution of this compound (e.g., 10-20 mM) in an organic solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).
-
-
Conjugation Reaction:
-
To the protein solution (e.g., at a concentration of 1-10 mg/mL), add a 5-20 fold molar excess of the this compound stock solution.
-
Incubate the reaction mixture at room temperature or 4°C for 1-4 hours with gentle mixing. The optimal time and temperature should be determined empirically.
-
-
Purification:
-
Remove the unreacted reagent and byproducts by size-exclusion chromatography (SEC), dialysis, or using a desalting column.
-
-
Characterization:
-
Confirm the successful conjugation and determine the degree of labeling using techniques such as Mass Spectrometry (MALDI-TOF or ESI-MS), SDS-PAGE, and UV-Vis spectroscopy.
-
Protocol 2: Reversal of Conjugation
This protocol describes the cleavage of the thiomaleimide bond to regenerate the free cysteine.
-
Prepare the Conjugate:
-
Start with the purified protein conjugate from Protocol 1 in a suitable buffer (e.g., PBS, pH 7.4).
-
-
Cleavage Reaction:
-
Add a large molar excess (e.g., 100 equivalents) of a reducing agent like TCEP to the conjugate solution.[1]
-
Incubate at room temperature for 2-6 hours.
-
-
Analysis:
-
Monitor the regeneration of the free thiol using Ellman's reagent or by mass spectrometry to confirm the loss of the modifying group.[1]
-
Protocol 3: Dual Functionalization with a Second Thiol
This protocol is for attaching a second thiol-containing molecule to the initial protein-thiomaleimide conjugate.
-
Prepare the Monofunctional Conjugate:
-
Synthesize and purify the initial conjugate as described in Protocol 1. It is crucial to remove all unreacted this compound.
-
-
Second Conjugation Reaction:
-
To the purified conjugate solution, add a 1-5 fold molar excess of the second thiol-containing molecule (e.g., glutathione, a cysteine-containing peptide).[1]
-
Incubate the reaction mixture at room temperature for 2-12 hours.
-
-
Purification and Characterization:
-
Purify the dual-functionalized conjugate using appropriate chromatography techniques (e.g., SEC, HIC, or IEX).
-
Characterize the final product by mass spectrometry to confirm the addition of the second molecule.
-
Experimental Workflow
The following diagram illustrates a typical workflow for a cysteine-specific bioconjugation experiment using this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Protein modification, bioconjugation, and disulfide bridging using bromomaleimides [pubmed.ncbi.nlm.nih.gov]
- 3. Aryloxymaleimides for cysteine modification, disulfide bridging and the dual functionalization of disulfide bonds - Chemical Communications (RSC Publishing) DOI:10.1039/C4CC02107J [pubs.rsc.org]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 6. Cysteine-specific protein multi-functionalization and disulfide bridging using 3-bromo-5-methylene pyrrolones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Thermodynamic Overview of Bioconjugation Reactions Pertinent to Lysine and Cysteine Peptide and Protein Residues [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. d-nb.info [d-nb.info]
- 11. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Chemo-selective modification of cysteine residue: synthesis and application in the discovery of potential drug candidates [explorationpub.com]
Application Notes and Protocols for Labeling Peptides with 3-Bromo-1H-pyrrole-2,5-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-1H-pyrrole-2,5-dione, a bromomaleimide derivative, is a versatile reagent for the site-specific modification of peptides, particularly at cysteine residues. The reaction proceeds via a Michael addition of the thiol group from the cysteine to the electron-deficient double bond of the maleimide ring, forming a stable thiosuccinimide linkage. A key feature of bromomaleimide conjugates is the potential for reversibility. The resulting thioether bond can be cleaved under reducing conditions, allowing for applications such as the controlled release of peptide cargo. This document provides detailed protocols for the labeling of peptides with this compound, characterization of the resulting conjugate, and analysis of its stability and cleavage.
Reaction Mechanism and Workflow
The labeling process involves the reaction of the thiol side chain of a cysteine residue with the double bond of the this compound. This reaction is highly specific for thiols at a pH range of 6.5-7.5.
Caption: Reaction of a cysteine-containing peptide with this compound and subsequent cleavage.
The general experimental workflow for labeling and analysis is outlined below.
Caption: Experimental workflow for peptide labeling and analysis.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the labeling of peptides with maleimide reagents. Note that specific values for this compound may vary depending on the peptide sequence and reaction conditions.
Table 1: Recommended Reaction Conditions
| Parameter | Recommended Value | Notes |
| pH | 7.0 - 7.5 | Balances thiol reactivity and minimizes hydrolysis of the maleimide. |
| Temperature | 4 - 25 °C | Lower temperatures can be used to minimize side reactions. |
| Molar Ratio (Reagent:Peptide) | 10:1 to 20:1 | A molar excess of the labeling reagent is typically used to ensure complete reaction.[1] |
| Reaction Time | 1 - 4 hours | Reaction progress should be monitored (e.g., by HPLC). |
| Solvent | Aqueous buffer (e.g., PBS, HEPES) with a minimal amount of organic co-solvent (e.g., DMSO, DMF) to dissolve the reagent. | The final concentration of organic solvent should be kept low to avoid peptide precipitation. |
Table 2: Adduct Stability and Cleavage
| Condition | Parameter | Typical Value | Reference |
| Physiological Conditions (pH 7.4, 37°C) | Adduct Half-life | 20 - 80 hours (for N-ethylmaleimide adducts) | [2] |
| Reducing Conditions (excess Glutathione) | Cleavage | Complete conversion within 4 hours (for a bromomaleimide conjugate) | [3] |
| Reducing Conditions (excess TCEP) | Cleavage | 85% conversion after 3 hours | [3] |
| Hydrolysis (pH 7.4, 37°C) | Ring-opening Half-life | ~200 hours (for N-ethylmaleimide adducts) | [3] |
Experimental Protocols
Protocol 1: Labeling of a Cysteine-Containing Peptide
Materials:
-
Cysteine-containing peptide
-
This compound
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2, or 100 mM HEPES buffer, pH 7.0
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Quenching solution: 1 M 2-mercaptoethanol or L-cysteine in reaction buffer
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system
-
Mass spectrometer (e.g., ESI-MS or MALDI-TOF)
Procedure:
-
Peptide Preparation:
-
Dissolve the cysteine-containing peptide in the reaction buffer to a final concentration of 1-5 mg/mL.
-
If the peptide may contain disulfide bonds, add a 10-fold molar excess of TCEP to the peptide solution. Incubate at room temperature for 30 minutes to reduce the disulfide bonds.
-
-
Labeling Reagent Preparation:
-
Immediately before use, dissolve this compound in a minimal amount of anhydrous DMF or DMSO to prepare a 10 mM stock solution.
-
-
Labeling Reaction:
-
Add a 10- to 20-fold molar excess of the this compound solution to the peptide solution.[1]
-
Gently mix and incubate the reaction at room temperature for 1-4 hours or at 4°C overnight. The optimal reaction time should be determined by monitoring the reaction progress by RP-HPLC.
-
-
Quenching the Reaction:
-
Add a 50-fold molar excess of a quenching agent (e.g., 2-mercaptoethanol or L-cysteine) to the reaction mixture to consume any unreacted this compound.
-
Incubate for 15 minutes at room temperature.
-
-
Purification of the Labeled Peptide:
-
Purify the labeled peptide from excess reagent and byproducts using RP-HPLC. A C18 column is commonly used for peptide purification.[4]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
A typical gradient might be a linear increase from 5% to 65% Mobile Phase B over 30 minutes. The gradient should be optimized for the specific peptide.[5]
-
Monitor the elution profile at 220 nm and 280 nm. Collect the fractions corresponding to the labeled peptide.
-
-
Characterization:
-
Confirm the identity and purity of the labeled peptide by mass spectrometry. The expected mass will be the mass of the peptide plus the mass of the reacted this compound (mass of reagent - HBr).
-
Protocol 2: Analysis of Labeled Peptide Stability
Materials:
-
Purified labeled peptide
-
Stability Buffer: PBS, pH 7.4
-
RP-HPLC system
-
Mass spectrometer
Procedure:
-
Dissolve the purified labeled peptide in the stability buffer to a known concentration.
-
Incubate the solution at 37°C.
-
At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot of the sample.
-
Analyze the aliquot by RP-HPLC to monitor for the appearance of degradation products (e.g., hydrolyzed maleimide ring) or the release of the free peptide due to retro-Michael reaction.
-
Quantify the percentage of intact labeled peptide at each time point by integrating the peak areas in the HPLC chromatogram.
-
If desired, collect the peaks and analyze by mass spectrometry to identify the degradation products.
Protocol 3: Cleavage of the Labeled Peptide
Materials:
-
Purified labeled peptide
-
Cleavage Buffer: PBS, pH 7.4
-
Reducing agents: TCEP and Glutathione (GSH) stock solutions
-
RP-HPLC system
Procedure:
-
Prepare solutions of the purified labeled peptide in the cleavage buffer at a known concentration.
-
To separate aliquots of the labeled peptide solution, add a final concentration of 10 mM TCEP or 10 mM GSH.
-
Incubate the reactions at room temperature.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot from each reaction.
-
Immediately analyze the aliquots by RP-HPLC to monitor the disappearance of the labeled peptide peak and the appearance of the free peptide peak.
-
Quantify the percentage of cleaved peptide at each time point by comparing the peak areas of the labeled and free peptide.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | Incomplete reduction of peptide disulfide bonds. | Increase the concentration of TCEP or the incubation time. |
| Hydrolysis of the this compound reagent. | Prepare the reagent solution immediately before use in anhydrous solvent. | |
| Incorrect pH of the reaction buffer. | Ensure the pH is between 7.0 and 7.5. | |
| Multiple Peaks in HPLC | Presence of unreacted peptide, hydrolyzed reagent, or side products. | Optimize the molar ratio of reagents and reaction time. Ensure efficient quenching. |
| Instability of the labeled peptide. | Analyze the sample immediately after purification or store at -80°C. | |
| Adduct Cleavage is Incomplete | Insufficient concentration of reducing agent. | Increase the concentration of TCEP or glutathione. |
| Short incubation time. | Increase the incubation time for the cleavage reaction. |
References
- 1. In-depth Analysis of Tandem Mass Spectrometry Data from Disparate Instrument Types - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. bachem.com [bachem.com]
- 5. agilent.com [agilent.com]
Application Notes and Protocols: 3-Bromo-1H-pyrrole-2,5-dione as a Crosslinking Agent for Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-1H-pyrrole-2,5-dione, a bromomaleimide derivative, is a versatile reagent for the chemical modification and crosslinking of proteins. Its primary mode of action involves the selective reaction with sulfhydryl groups of cysteine residues. This unique reactivity allows for site-specific conjugation, making it a valuable tool in drug development, proteomics, and various bioconjugation applications.
One of the key advantages of bromomaleimides is the potential for creating multifunctional bioconjugates. The maleimide ring system offers up to three points of attachment for other molecules.[1][2] The initial reaction with a cysteine residue can be followed by the addition of a second thiol-containing molecule, enabling the formation of hetero-bioconjugates.[1][2] Furthermore, the resulting thioether linkage can be cleaved under specific reducing conditions, offering a reversible crosslinking strategy.[1][2] Dibromomaleimides can also be utilized for bridging disulfide bonds within a protein or between two different proteins.[1][2]
This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in protein crosslinking.
Data Presentation
Table 1: Reaction Conditions for Protein Modification with Bromomaleimides
| Parameter | Condition | Remarks |
| Target Residue | Cysteine (thiol group) | Highly selective for sulfhydryl groups.[1] |
| pH Range | 6.5 - 7.5 | Optimal for selective reaction with cysteines. At pH > 7.5, reactivity towards primary amines can occur.[3] |
| Temperature | 0°C - 37°C | Reaction proceeds efficiently at both temperatures. Lower temperatures can help maintain protein stability.[1] |
| Reaction Time | Minutes to hours | Rapid reaction, often reaching completion in under an hour.[3] |
| Reversibility | Cleavable by phosphines or excess thiol | The thioether bond can be broken, regenerating the original protein.[1][2] |
Table 2: Comparative Stability of Maleimide-Thiol Adducts
| Maleimide Derivative | Condition | Stability/Cleavage Rate | Reference |
| Monobromomaleimide Conjugate | 1 mM Glutathione | Cleavage rate constant: 1.9 s⁻¹ | [4] |
| Dibromomaleimide Conjugate | 1 mM Glutathione | Cleavage rate constant: 26 s⁻¹ | [4] |
| N-phenylbromomaleimide Conjugate | 37°C, 4h | Quantitative hydrolysis to a stable form | |
| N-phenyldibromomaleimide Conjugate | pH 6, 0°C | Stable for >4h |
Experimental Protocols
Protocol 1: General Procedure for Cysteine-Specific Protein Modification
This protocol outlines a general method for the modification of a protein containing accessible cysteine residues with this compound.
Materials:
-
Protein of interest with at least one free cysteine residue
-
This compound
-
Reaction Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.0
-
Quenching Reagent: 1 M β-mercaptoethanol or Dithiothreitol (DTT)
-
Desalting column or dialysis tubing for purification
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the Reaction Buffer to a final concentration of 1-5 mg/mL.
-
If the protein contains disulfide bonds that need to be reduced to generate free thiols, treat with a 10-fold molar excess of a reducing agent like DTT or TCEP for 1 hour at room temperature.
-
Remove the reducing agent using a desalting column or dialysis against the Reaction Buffer.
-
-
Crosslinker Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO immediately before use.
-
-
Crosslinking Reaction:
-
Add a 2 to 10-fold molar excess of the this compound stock solution to the protein solution.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
To stop the reaction, add a quenching reagent such as β-mercaptoethanol or DTT to a final concentration of 10-50 mM.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove excess crosslinker and quenching reagent by size-exclusion chromatography (desalting column) or dialysis against a suitable buffer (e.g., PBS).
-
-
Analysis:
-
Confirm the modification using techniques such as SDS-PAGE (which may show a shift in molecular weight for crosslinked species), mass spectrometry (to confirm the mass addition of the crosslinker), or UV-Vis spectroscopy if the crosslinker has a chromophore.
-
Protocol 2: Stepwise Dual Functionalization of a Protein
This protocol describes the process of first modifying a protein with a dibromomaleimide and then adding a second thiol-containing molecule.
Materials:
-
Protein of interest with at least one free cysteine residue
-
Dibromomaleimide
-
Thiol-containing molecule of interest (e.g., a fluorescent probe with a thiol group, a peptide with a cysteine)
-
Reaction Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.0
-
Quenching Reagent: 1 M β-mercaptoethanol or DTT
-
Desalting column or dialysis tubing
-
Anhydrous DMF or DMSO
Procedure:
-
Initial Protein Modification:
-
Follow steps 1 and 2 from Protocol 1 to prepare the protein and a stock solution of dibromomaleimide.
-
Add a 1.1-fold molar excess of the dibromomaleimide stock solution to the protein solution.
-
Incubate for 1 hour at room temperature.
-
-
Purification of the Mono-Adduct:
-
Remove the excess dibromomaleimide using a desalting column equilibrated with the Reaction Buffer. This step is crucial to prevent the second thiol from reacting with the free crosslinker.
-
-
Second Thiol Addition:
-
To the purified protein-dibromomaleimide adduct, add a 2 to 5-fold molar excess of the second thiol-containing molecule.
-
Incubate for 2 hours at room temperature or overnight at 4°C.
-
-
Quenching and Purification:
-
Quench the reaction as described in Protocol 1, step 4.
-
Purify the dual-functionalized protein using a desalting column or dialysis to remove excess second thiol and quenching reagent.
-
-
Analysis:
-
Analyze the final product by SDS-PAGE, mass spectrometry, and functional assays relevant to the attached molecule.
-
Visualization of Workflows
Caption: General workflow for protein modification.
Caption: Workflow for dual protein functionalization.
Caption: Reaction mechanism of bromomaleimide.
References
- 1. Tunable reagents for multi-functional bioconjugation: reversible or permanent chemical modification of proteins and peptides by control of maleimide hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. Bromomaleimide-Linked Bioconjugates Are Cleavable in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Thiol-Maleimide Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
The thiol-maleimide reaction, a cornerstone of "click chemistry," facilitates the efficient and selective formation of stable covalent bonds between sulfhydryl (thiol) groups and maleimide moieties.[1][2] Its high selectivity for thiols under mild, physiological conditions makes it an invaluable tool for bioconjugation, enabling the precise labeling and modification of proteins, peptides, and other biomolecules.[1][3][4] This document provides detailed application notes on the reaction conditions, experimental protocols, and potential challenges associated with this essential bioconjugation technique.
Application Notes: Optimizing Reaction Conditions
The success of a thiol-maleimide conjugation hinges on several critical parameters. Understanding and optimizing these factors are key to achieving high efficiency and minimizing side reactions.
pH
The pH of the reaction buffer is the most critical factor for ensuring the chemoselectivity of the conjugation.
-
Optimal Range (pH 6.5-7.5): This range is ideal for the selective reaction between thiols and maleimides.[2] Within this window, the thiol group exists in equilibrium with its more reactive thiolate anion form, which readily undergoes Michael addition to the maleimide.[2] The reaction rate with thiols at pH 7.0 is approximately 1,000 times faster than with amines.[2]
-
Below pH 6.5: The concentration of the reactive thiolate species is reduced, leading to a significantly slower reaction rate.
-
Above pH 7.5: The reaction loses its selectivity. Maleimides begin to react competitively with primary amines, such as the side chain of lysine residues.[2] Furthermore, the maleimide ring itself becomes susceptible to hydrolysis at alkaline pH, rendering it inactive.[2][5]
Reducing Agents
Many proteins and peptides contain cysteine residues that form disulfide bonds, which stabilize their tertiary structure.[3][6] These disulfides are unreactive towards maleimides and must be reduced to free thiols prior to conjugation.[3][6]
-
TCEP (Tris(2-carboxyethyl)phosphine): TCEP is often the preferred reducing agent. It is highly effective, selective for disulfides, and does not need to be removed before the addition of the maleimide reagent.[6][7][8] A 10-100x molar excess is typically used.[7][8]
-
DTT (Dithiothreitol): DTT is also an effective reducing agent. However, it contains thiol groups itself and will compete with the biomolecule for reaction with the maleimide. Therefore, any excess DTT must be removed before conjugation, typically through dialysis or gel filtration.[7][8]
Solvents and Reagents
-
Buffers: Common buffers include PBS, HEPES, and Tris, provided they do not contain competing nucleophiles or thiols.[3][6][8] Buffers should be degassed by vacuum or by bubbling with an inert gas (e.g., argon or nitrogen) to prevent the oxidation of free thiols back into disulfide bonds.[3][6][8]
-
Organic Co-solvents: For maleimide reagents with poor aqueous solubility, such as many fluorescent dyes, a water-miscible organic solvent like DMSO or DMF is required to prepare a stock solution.[4][6][7] This stock is then added to the aqueous buffer containing the thiolated molecule.
Stoichiometry and Concentration
-
Molar Ratio: To drive the reaction to completion, a molar excess of the maleimide reagent is typically used. A 10-20 fold molar excess of a dye-maleimide to the protein is a common starting point.[4][7][8] However, the optimal ratio may vary and should be determined empirically for each specific conjugation.[8][9] For instance, conjugating a cyclic peptide (cRGDfK) to nanoparticles was optimal at a 2:1 maleimide-to-thiol ratio, while a larger nanobody required a 5:1 ratio for best results.[5][9][10]
-
Concentration: For proteins, a concentration of 1-10 mg/mL is generally recommended.[3][6][8]
Temperature and Time
The reaction proceeds rapidly under mild conditions.[1]
-
Temperature: Incubations can be performed at room temperature or at 4°C.[3] A common protocol involves incubating for 2 hours at room temperature or overnight at 4°C.[7][8]
-
Reaction Time: Reaction times can range from 30 minutes to overnight, depending on the specific reactants and concentrations.[3][9] For example, one study achieved 84% conjugation efficiency in just 30 minutes.[9][10]
Stability and Side Reactions
While the resulting thioether bond is generally stable, it's important to be aware of potential side reactions.
-
Maleimide Hydrolysis: The maleimide ring can open via hydrolysis, especially at pH values above 7.5.[2][5] If this occurs before the thiol reaction, the maleimide becomes unreactive.[2]
-
Retro-Michael Reaction: The thiol-maleimide linkage can be reversible under certain conditions, particularly in the presence of other thiols, which can lead to the exchange of conjugates.[11][12] Hydrolysis of the thiosuccinimide ring after conjugation results in a more stable product that is resistant to this reversal.[2][11]
-
Thiazine Rearrangement: A specific side reaction can occur when conjugating a maleimide to a peptide or protein with an unprotected N-terminal cysteine.[1][13] This involves a nucleophilic attack by the N-terminal amine on the succinimide ring, leading to a six-membered thiazine derivative, which can complicate purification and characterization.[1][13] Performing the conjugation at a lower pH (around 5) can prevent this side reaction by protonating the N-terminal amine.[13]
Quantitative Data Summary
The following tables summarize key quantitative parameters for the thiol-maleimide reaction based on cited experimental data.
Table 1: Summary of Thiol-Maleimide Reaction Conditions and Efficiencies
| Target Molecule | Maleimide Source | Maleimide:Thiol Molar Ratio | Buffer | pH | Temperature | Time | Conjugation Efficiency |
| cRGDfK Peptide | PLGA Nanoparticles | 2:1 | 10 mM HEPES | 7.0 | Room Temp. | 30 min | 84 ± 4%[5][9][10] |
| 11A4 Nanobody | PLGA Nanoparticles | 5:1 | PBS | 7.4 | Room Temp. | 2 h | 58 ± 12%[5][9][10] |
| General Protein | Dye-Maleimide | 10:1 to 20:1 | PBS, Tris, HEPES | 7.0 - 7.5 | Room Temp. or 4°C | 2 h to Overnight | Optimization dependent[8] |
Table 2: Comparison of Common Reducing Agents
| Reducing Agent | Key Characteristics | Considerations |
| TCEP | Odorless, stable, and highly selective for disulfide bonds. | Does not contain thiols, so it does not need to be removed prior to conjugation.[7][8] |
| DTT | Strong reducing agent. | Contains thiol groups and will react with maleimides. Must be completely removed after reduction and before conjugation.[7][8] |
Visual Diagrams
Caption: Mechanism of the thiol-maleimide Michael addition reaction.
Caption: General experimental workflow for thiol-maleimide conjugation.
Caption: The critical influence of pH on reaction outcomes.
Detailed Experimental Protocols
This section provides a general, step-by-step protocol for the conjugation of a maleimide-activated small molecule (e.g., a fluorescent dye) to a thiol-containing protein.
Materials
-
Thiol-containing protein (e.g., antibody, enzyme).
-
Maleimide-activated reagent (e.g., dye-maleimide).
-
Reaction Buffer: Degassed PBS, HEPES, or Tris buffer, pH 7.0-7.5.
-
Reducing Agent (optional): TCEP hydrochloride.
-
Anhydrous DMSO or DMF.
-
Purification system: Gel filtration column (e.g., Sephadex G-25), HPLC, or dialysis cassette.
-
Inert gas (Argon or Nitrogen).
Protocol: Protein-Dye Conjugation
-
Preparation of Protein Solution a. Dissolve the protein to be labeled in the degassed reaction buffer to a final concentration of 1-10 mg/mL.[3][6] b. If the protein contains disulfide bonds that need to be reduced, proceed to step 2. Otherwise, skip to step 3.
-
Reduction of Disulfide Bonds (Optional) a. Add a 10-100x molar excess of TCEP to the protein solution.[8] b. Flush the vial with an inert gas, cap it securely, and incubate for 20-30 minutes at room temperature.[7][8]
-
Preparation of Maleimide Stock Solution a. Prepare a 10 mM stock solution of the maleimide-activated reagent in anhydrous DMSO or DMF.[7][8] b. Vortex briefly to ensure it is fully dissolved. This solution should be prepared immediately before use.[2]
-
Conjugation Reaction a. Add the maleimide stock solution to the protein solution to achieve a 10-20x molar excess of the maleimide reagent.[7][8] Add the solution dropwise while gently stirring or vortexing. b. Flush the reaction vial with inert gas, seal it tightly, and protect it from light (especially if using a fluorescent dye).[3][7] c. Incubate the reaction for 2 hours at room temperature or overnight at 2-8°C.[8]
-
Purification of the Conjugate a. Remove the unreacted maleimide reagent and any other byproducts using a suitable purification method. b. Gel Filtration: This is the most common method. Equilibrate a desalting column with your buffer of choice (e.g., PBS) and apply the reaction mixture. The larger protein conjugate will elute first, while the smaller, unreacted dye will be retained. c. Dialysis: This method is suitable for water-soluble maleimides.[3][4] Dialyze the reaction mixture against a large volume of buffer, with several buffer changes, to remove small molecules.
-
Storage of the Conjugate a. For immediate use, the purified conjugate can be kept at 4°C for up to a week, protected from light.[8] b. For long-term storage, it is recommended to add a cryoprotectant like glycerol (to 50%) or a stabilizer like BSA (5-10 mg/mL) and 0.01-0.03% sodium azide.[7][8] Store aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[7]
References
- 1. bachem.com [bachem.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 5. dspace.library.uu.nl [dspace.library.uu.nl]
- 6. lumiprobe.com [lumiprobe.com]
- 7. bioacts.com [bioacts.com]
- 8. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 9. Insights into maleimide-thiol conjugation chemistry: Conditions for efficient surface functionalization of nanoparticles for receptor targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. creativepegworks.com [creativepegworks.com]
- 12. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pharmiweb.com [pharmiweb.com]
Application Notes and Protocols for Creating Stable Protein-Small Molecule Conjugates with 3-Bromomaleimide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selective and stable conjugation of small molecules to proteins is a cornerstone of modern biotechnology and drug development, enabling the creation of antibody-drug conjugates (ADCs), imaging agents, and functionalized proteins for a myriad of applications. While traditional maleimide chemistry is widely used for cysteine-specific modification, it results in an irreversible linkage. 3-Bromomaleimide has emerged as a versatile reagent that addresses this limitation, offering a reversible conjugation strategy with the unique potential for creating multi-functional constructs.[1][2][3] This document provides detailed application notes and protocols for the use of 3-bromomaleimide in generating stable protein-small molecule conjugates.
3-Bromomaleimides react rapidly and selectively with the thiol group of cysteine residues to form a thiomaleimide adduct.[3] A key advantage of this chemistry is the ability to cleave the conjugate under reducing conditions, regenerating the native protein.[1][2] Furthermore, the use of dibromomaleimides allows for the bridging of disulfide bonds or the attachment of two different thiol-containing molecules, offering three potential points for conjugation.[1][2][4]
Key Advantages of 3-Bromomaleimide Chemistry:
-
Reversibility: The protein-small molecule linkage can be cleaved under mild reducing conditions, allowing for applications such as temporary blocking of active sites or drug release.[1][2][3]
-
High Selectivity: The reaction is highly selective for cysteine residues over other amino acids like lysine.[2]
-
Rapid Reaction Kinetics: The conjugation reaction proceeds quickly, often reaching completion in minutes.[2][3]
-
Multiple Attachment Points: Dibromomaleimides offer the possibility of conjugating up to three different molecules, enabling the construction of complex bioconjugates.[1][2][4]
-
Disulfide Bridging: Dibromomaleimides can be used to bridge reduced disulfide bonds, maintaining protein structure.[1][2]
Data Presentation
Table 1: Reactivity Comparison of Thiol-Reactive Reagents
| Reagent | Protein | Reaction Time | % Completion | Reference |
| N-methylbromomaleimide | Grb2-SH2 (L111C) | 5 min | ~95% | [2] |
| N-ethylmaleimide | Grb2-SH2 (L111C) | 5 min | ~95% | [2] |
| Dibromomaleimide | Grb2-SH2 (L111C) | 30 min | ~90% | [2] |
| Iodoacetamide | Grb2-SH2 (L111C) | 30 min | <5% | [2] |
Table 2: Conditions for Cleavage of Bromomaleimide Conjugates
| Conjugate | Cleavage Reagent | Reagent Excess | % Conversion to Unmodified Protein | Reference |
| Grb2 SH2-N-methylbromomaleimide adduct | TCEP | 100 equiv | 85% | [2] |
| Maleimide bridged somatostatin | 2-mercaptoethanol | Excess | Complete reversion | [4] |
Experimental Protocols
Protocol 1: General Procedure for Protein Conjugation with Monobromomaleimide
This protocol describes the general steps for conjugating a small molecule functionalized with a monobromomaleimide to a cysteine-containing protein.
Materials:
-
Cysteine-containing protein (1-10 mg/mL)
-
3-Bromomaleimide functionalized small molecule
-
Degassed reaction buffer (e.g., PBS, Tris, HEPES, pH 7.0-7.5)[5][6]
-
Tris(2-carboxyethyl)phosphine (TCEP) (optional, for disulfide reduction)
-
Anhydrous DMSO or DMF
-
Quenching reagent (e.g., excess 2-mercaptoethanol or cysteine)
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the degassed reaction buffer to a final concentration of 1-10 mg/mL.[5][6]
-
If the protein contains disulfide bonds that need to be reduced to free up cysteine residues, add a 10-100 fold molar excess of TCEP and incubate for 20-30 minutes at room temperature.[6] Note: DTT can also be used, but excess DTT must be removed before adding the maleimide reagent.[6]
-
-
Maleimide Reagent Preparation:
-
Prepare a 10 mM stock solution of the 3-bromomaleimide functionalized small molecule in anhydrous DMSO or DMF.[6]
-
-
Conjugation Reaction:
-
Add a 10-20 fold molar excess of the maleimide reagent solution to the protein solution while gently stirring or vortexing.[6] The optimal ratio may need to be determined empirically.
-
Flush the reaction vial with an inert gas (e.g., nitrogen or argon), seal, and protect from light.[6]
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.[6] Reaction progress can be monitored by LC-MS.
-
-
Quenching the Reaction:
-
Add a quenching reagent, such as excess 2-mercaptoethanol or cysteine, to react with any unreacted maleimide.
-
-
Purification:
-
Purify the protein-small molecule conjugate from excess reagents and unconjugated small molecules using size-exclusion chromatography (SEC), dialysis, or other suitable protein purification methods.[5]
-
Protocol 2: Reversible Cleavage of the Bromomaleimide Conjugate
This protocol outlines the procedure to cleave the conjugate and regenerate the unmodified protein.
Materials:
-
Purified protein-small molecule conjugate
-
Tris(2-carboxyethyl)phosphine (TCEP) or a large excess of a thiol like 2-mercaptoethanol
-
Reaction buffer (as used in conjugation)
Procedure:
-
Dissolve the purified conjugate in the reaction buffer.
-
Add a 100-fold molar excess of TCEP or a large excess of 2-mercaptoethanol.[2]
-
Incubate the reaction at room temperature. The cleavage progress can be monitored by LC-MS to determine the optimal incubation time.
-
Purify the regenerated protein from the cleavage reagents and the released small molecule using appropriate chromatography techniques.
Characterization of Protein-Small Molecule Conjugates
Thorough characterization is crucial to confirm successful conjugation and determine the drug-to-antibody ratio (DAR) or degree of labeling.
Recommended Techniques:
-
Mass Spectrometry (MS): ESI-MS or MALDI-TOF MS can be used to determine the molecular weight of the conjugate and thus the number of small molecules attached per protein.[7][8]
-
UV-Vis Spectroscopy: Can be used to determine the concentration of both the protein and the conjugated small molecule if the small molecule has a distinct absorbance peak.[9]
-
Chromatography:
-
Size-Exclusion Chromatography (SEC): To separate the conjugate from unreacted small molecules and to detect any aggregation.[9]
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Can be used to determine the average drug-to-protein ratio.[8]
-
Ion-Exchange Chromatography (IEX): Can separate species with different numbers of conjugated molecules.[7]
-
-
Peptide Mapping: Involves digesting the conjugate and analyzing the resulting peptides by LC-MS/MS to identify the specific cysteine residue(s) that have been modified.[10]
Visualizations
Caption: Experimental workflow for protein-small molecule conjugation.
Caption: Reaction mechanism of 3-bromomaleimide conjugation.
Caption: Advantages and applications of 3-bromomaleimide.
References
- 1. Protein modification, bioconjugation, and disulfide bridging using bromomaleimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Bromomaleimides: new reagents for the selective and reversible modification of cysteine - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. wyatt.com [wyatt.com]
- 10. Conjugation Position Analysis - Creative Proteomics [creative-proteomics.com]
Application Notes and Protocols: On-Resin Peptide Modification Using 3-Bromo-1H-pyrrole-2,5-dione
For Researchers, Scientists, and Drug Development Professionals.
Introduction
3-Bromo-1H-pyrrole-2,5-dione, also known as bromomaleimide, is a versatile reagent for the chemoselective modification of peptides, particularly at cysteine residues. Its application in solid-phase peptide synthesis (SPPS) allows for the introduction of a reactive handle into a peptide sequence while it is still attached to the resin. This on-resin modification strategy offers several advantages, including the use of excess reagents that can be easily washed away and the potential for subsequent derivatization of the maleimide ring before the peptide is cleaved from the solid support.
The primary reaction involves the nucleophilic attack of the cysteine thiol on the bromine-bearing carbon of the maleimide ring, resulting in a stable thioether linkage. This reaction is highly chemoselective for thiols over other nucleophilic side chains, such as the amine group of lysine, under controlled pH conditions.[1] The resulting thiosubstituted maleimide can then be further functionalized, for example, by Michael addition of another nucleophile, offering a route to branched or multifunctional peptides.[2]
These application notes provide detailed protocols for the on-resin modification of cysteine-containing peptides with this compound and subsequent cleavage and deprotection.
Data Presentation
| Parameter | Condition/Value | Remarks | Reference |
| Reagent | This compound | --- | --- |
| Target Residue | Cysteine (thiol group) | Highly chemoselective for thiols. | [1] |
| Solvent | N,N-Dimethylformamide (DMF) | Ensures good resin swelling and reagent solubility. | [1] |
| Base | N,N-Diisopropylethylamine (DIPEA) | Used to control the pH of the reaction mixture. | [1] |
| Reaction pH | ~7.0-8.0 | Favors thiol reactivity while minimizing reaction with amines. | [1] |
| Reaction Time | 1-4 hours | Can be monitored for completion using a colorimetric test. | [1] |
| Temperature | Room Temperature (20-25 °C) | Mild conditions preserve peptide integrity. | [1] |
| Cleavage Cocktail | TFA/TIS/H2O (95:2.5:2.5) | Standard cocktail for cleavage from many resins; maleimide is stable. | [3] |
| Expected Yield | >80% (on-resin modification) | Dependent on peptide sequence and reaction conditions. | [1] |
Experimental Protocols
Protocol 1: On-Resin Modification of a Cysteine-Containing Peptide
This protocol describes the modification of a resin-bound peptide containing a cysteine residue with this compound.
Materials:
-
Peptide-resin (with a cysteine residue)
-
This compound
-
N,N-Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Solid-phase synthesis vessel
-
Shaker or bubbler
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in the solid-phase synthesis vessel.
-
Reagent Solution Preparation: Prepare a 0.1 M solution of this compound in DMF.
-
Modification Reaction:
-
Drain the DMF from the swollen resin.
-
Add the this compound solution (5-10 equivalents relative to the resin loading) to the resin.
-
Add DIPEA (2-3 equivalents) to the reaction mixture to achieve a pH of approximately 7.5.
-
Agitate the mixture at room temperature for 1-4 hours.
-
-
Monitoring the Reaction: The reaction can be monitored by taking a small sample of the resin, cleaving the peptide, and analyzing by LC-MS. Alternatively, a colorimetric test for free thiols (e.g., Ellman's test) can be used to confirm the disappearance of the starting material.
-
Washing:
-
Drain the reaction mixture.
-
Wash the resin extensively with DMF (3 x 5 resin volumes).
-
Wash the resin with DCM (3 x 5 resin volumes).
-
Wash the resin with MeOH (3 x 5 resin volumes).
-
-
Drying: Dry the resin under vacuum.
Protocol 2: Cleavage and Deprotection of the Modified Peptide
This protocol describes the cleavage of the modified peptide from the resin and the removal of side-chain protecting groups.
Materials:
-
Modified peptide-resin from Protocol 1
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Deionized water
-
Cold diethyl ether
-
Centrifuge and tubes
-
Lyophilizer
Procedure:
-
Preparation of Cleavage Cocktail: Prepare a cleavage cocktail of TFA/TIS/H2O in a ratio of 95:2.5:2.5 (v/v/v).
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-3 hours.
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.
-
-
Peptide Isolation:
-
Pellet the precipitated peptide by centrifugation.
-
Decant the diethyl ether.
-
Wash the peptide pellet with cold diethyl ether and centrifuge again.
-
-
Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilization: Lyophilize the purified peptide fractions to obtain a white powder.
Visualizations
Caption: Workflow for on-resin modification and subsequent workup.
Caption: Reaction scheme for peptide modification.
References
Application Notes and Protocols for Selective Protein Modification using 3-Bromo-1H-pyrrole-2,5-dione Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the selective modification of proteins using 3-Bromo-1H-pyrrole-2,5-dione and its derivatives, such as 3-bromo-5-methylene pyrrolones (3Br-5MPs) and dibromomaleimides (DBM). These reagents are highly effective for cysteine-specific bioconjugation, enabling applications ranging from the creation of antibody-drug conjugates (ADCs) to the multi-functionalization of proteins and disulfide bridging.
Introduction
Selective protein modification is a cornerstone of modern biotechnology and drug development. This compound and its analogs have emerged as robust and versatile reagents for targeting cysteine residues.[1][2] The high reactivity and specificity of these compounds towards the thiol group of cysteine allow for precise control over the conjugation process.[3] This technology is particularly valuable in the construction of ADCs, where a cytotoxic drug is specifically attached to a monoclonal antibody to target cancer cells.[4][5][6]
Key advantages of using bromomaleimide-based reagents include:
-
High Cysteine Specificity: These reagents exhibit excellent selectivity for cysteine residues over other amino acid side chains.[1]
-
Efficient Reactions: The conjugation reactions are typically rapid and can be performed under mild conditions, preserving the protein's structure and function.[3][7]
-
Versatile Applications: They can be used for single-site modification, multi-functionalization of a single cysteine, and for re-bridging disulfide bonds.[1][2]
-
Stable Conjugates: The resulting thioether linkage is generally stable, which is a critical attribute for therapeutic applications.[6]
Reaction Mechanism
The primary reaction involves the Michael addition of the cysteine thiol to the electron-deficient double bond of the maleimide ring. In the case of dibromomaleimides, this is followed by the displacement of the bromine atoms, allowing for the bridging of two cysteine residues from a reduced disulfide bond. 3Br-5MPs offer a platform for multi-functionalization, where the initial conjugate is amenable to a secondary addition by another thiol-containing molecule.[1][2]
Applications
Antibody-Drug Conjugates (ADCs)
A major application of bromomaleimide chemistry is in the development of homogenous ADCs. By reducing the interchain disulfide bonds of an antibody, the resulting free cysteine residues can be re-bridged with a dibromomaleimide linker carrying a cytotoxic payload. This approach allows for the creation of ADCs with a precise drug-to-antibody ratio (DAR), typically DAR 4, which is crucial for their therapeutic efficacy and safety.[4][5][8]
Protein Functionalization
These reagents can be used to attach a variety of functional moieties to proteins, including fluorescent dyes, polyethylene glycol (PEG), and small molecule drugs. The ability of 3Br-5MPs to enable multi-functionalization of a single cysteine residue opens up possibilities for creating protein conjugates with multiple functionalities.[1][2]
Disulfide Bridging
Dibromomaleimides are effective reagents for re-bridging native disulfide bonds after reduction.[7] This can be used to introduce a linker at a specific site in the protein or to stabilize the protein structure. This strategy has been successfully employed for peptides and proteins, demonstrating broad applicability.[7]
Quantitative Data Summary
The following tables summarize key quantitative data from studies on protein modification with bromomaleimide derivatives.
Table 1: Reactivity and Yield of Cysteine Modification
| Reagent | Substrate | Reaction Time | Temperature (°C) | pH | Yield (%) | Reference |
| 3-bromo-5-methylene pyrrolone (3a) | Cysteine-containing peptide (19) | 5 min | 37 | 7.5 | >96 | [3] |
| 3-bromo-5-methylene pyrrolone (3a) | Cysteine-containing peptide (19) | 5 min | 4 | 7.5 | >96 | [3] |
| Dibromomaleimide | Reduced Somatostatin | Not specified | Not specified | 6.2 | Complete conversion | [7] |
| Dibromomaleimide | Reduced Grb2-SH2 domain | Not specified | Not specified | 8.0 | Complete conversion | [7] |
Table 2: Stability of Antibody-Drug Conjugates
| ADC Linker | Condition | Incubation Time | Deconjugation (%) | Reference |
| N-alkyl maleimide | Thiol-containing buffer | 7 days | 35-67 | [6] |
| N-aryl maleimide | Thiol-containing buffer | 7 days | <20 | [6] |
| N-alkyl maleimide | Mouse serum | 7 days | 35-67 | [6] |
| N-aryl maleimide | Mouse serum | 7 days | <20 | [6] |
Experimental Protocols
Protocol 1: General Procedure for Cysteine-Specific Protein Monofunctionalization
This protocol describes a general method for labeling a protein with a single cysteine residue using a bromomaleimide-functionalized molecule.
Materials:
-
Protein with a single accessible cysteine residue
-
Bromomaleimide-functionalized molecule (e.g., fluorescent dye, biotin)
-
Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.0-8.0
-
Reducing agent (optional, for proteins with disulfide bonds): Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching reagent: 2-Mercaptoethanol or N-acetylcysteine
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.
-
If the target cysteine is in a disulfide bond, add a 5-10 fold molar excess of TCEP and incubate at room temperature for 1-2 hours to reduce the disulfide bond. Remove excess TCEP by buffer exchange.
-
-
Labeling Reaction:
-
Dissolve the bromomaleimide reagent in a minimal amount of a compatible organic solvent (e.g., DMF or DMSO) to prepare a concentrated stock solution (e.g., 10 mM).
-
Add a 5-20 fold molar excess of the bromomaleimide reagent to the protein solution while gently vortexing.
-
Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight. The optimal reaction time should be determined empirically.
-
-
Quenching the Reaction:
-
Add a 50-100 fold molar excess of a quenching reagent (e.g., 2-mercaptoethanol) to consume any unreacted bromomaleimide.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Remove the excess labeling reagent and quenching reagent by size-exclusion chromatography or dialysis against a suitable storage buffer.
-
-
Characterization:
-
Confirm the conjugation and determine the degree of labeling using techniques such as UV-Vis spectroscopy, mass spectrometry (MS), or SDS-PAGE.
-
Protocol 2: Disulfide Bridging of an Antibody for ADC Preparation
This protocol outlines the steps for creating a site-specific ADC by reducing the interchain disulfides of an antibody and re-bridging them with a dibromomaleimide linker-payload.
Materials:
-
Monoclonal antibody (e.g., Trastuzumab)
-
Dibromomaleimide-linker-payload conjugate
-
Reduction Buffer: Phosphate-buffered saline (PBS), pH 7.4, with 1 mM EDTA
-
Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP)
-
Conjugation Buffer: PBS, pH 7.4
-
Quenching Reagent: N-acetylcysteine
-
Purification system (e.g., Protein A chromatography, size-exclusion chromatography)
Procedure:
-
Antibody Reduction:
-
Prepare the antibody in reduction buffer at a concentration of 5-10 mg/mL.
-
Add 2.0-2.5 molar equivalents of TCEP to the antibody solution.
-
Incubate at 37°C for 1-2 hours to selectively reduce the interchain disulfide bonds.
-
-
Conjugation Reaction:
-
Cool the reduced antibody solution to room temperature.
-
Prepare a stock solution of the dibromomaleimide-linker-payload in an organic solvent like DMSO.
-
Add a 3-5 fold molar excess of the dibromomaleimide-linker-payload to the reduced antibody solution.
-
Incubate the reaction at room temperature for 1-2 hours.
-
-
Quenching the Reaction:
-
Add a 10-fold molar excess of N-acetylcysteine to quench the reaction.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Purify the resulting ADC using Protein A chromatography to remove unconjugated linker-payload and other impurities, followed by size-exclusion chromatography for buffer exchange and removal of aggregates.
-
-
Characterization:
-
Analyze the ADC to determine the drug-to-antibody ratio (DAR) using hydrophobic interaction chromatography (HIC) or mass spectrometry.
-
Assess the purity and aggregation state by size-exclusion chromatography.
-
Confirm the biological activity of the ADC through in vitro cell-based assays.[4]
-
Visualizations
Caption: Workflow for Cysteine-Specific Protein Monofunctionalization.
Caption: Workflow for Antibody-Drug Conjugate (ADC) Preparation.
Caption: General Reaction of a Cysteine Thiol with a Bromomaleimide.
References
- 1. Cysteine-specific protein multi-functionalization and disulfide bridging using 3-bromo-5-methylene pyrrolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cysteine-specific protein multi-functionalization and disulfide bridging using 3-bromo-5-methylene pyrrolones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Impact of Maleimide Disubstitution on Chemical and Biological Characteristics of HER2 Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Antibody–Drug Conjugates (ADCs) Derived from Interchain Cysteine Cross-Linking Demonstrate Improved Homogeneity and Other Pharmacological Properties over Conventional Heterogeneous ADCs - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
preventing hydrolysis of 3-Bromo-1H-pyrrole-2,5-dione in aqueous buffers
This technical support center provides guidance on the use of 3-Bromo-1H-pyrrole-2,5-dione in aqueous buffers, with a focus on preventing its hydrolysis. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a brominated maleimide derivative. Maleimides are chemical compounds widely used in bioconjugation, which is the process of linking molecules to proteins, peptides, or other biomolecules. Specifically, the maleimide group reacts with free sulfhydryl (thiol) groups, commonly found in the amino acid cysteine, to form a stable covalent bond. This makes it a valuable tool for creating antibody-drug conjugates (ADCs), labeling proteins with fluorescent dyes, and attaching molecules to surfaces.
Q2: I am observing low yields in my conjugation reaction with this compound. Could hydrolysis be the cause?
A2: Yes, hydrolysis is a very likely cause of low conjugation yields when using this compound in aqueous buffers. The maleimide ring is susceptible to hydrolysis, which opens the ring to form a non-reactive maleamic acid derivative. This hydrolysis reaction competes with the desired conjugation to a thiol. Due to the presence of the electron-withdrawing bromine atom, this compound is particularly prone to hydrolysis.[1][2]
Q3: At what pH is this compound most stable?
A3: Maleimides are most stable at acidic to neutral pH. To balance stability with the reactivity towards thiols (which is favored at slightly higher pH), a pH range of 6.5 to 7.5 is generally recommended for conjugation reactions.[3] Above pH 7.5, the rate of hydrolysis increases significantly. In highly alkaline conditions (pH > 8.5), the hydrolysis of the maleimide group becomes very rapid.
Q4: How does temperature affect the stability of this compound?
A4: Higher temperatures accelerate the rate of hydrolysis. Therefore, it is advisable to perform conjugation reactions at room temperature or even at 4°C if the reaction kinetics are sufficiently fast. If you need to store the compound in a buffer, do so at 4°C or -20°C for short periods, and always prepare the solution fresh if possible.
Q5: Are there any buffer components I should avoid when working with this compound?
A5: Yes. Avoid buffers containing primary or secondary amines (e.g., Tris) if the pH is above 7.5, as they can react with the maleimide. Also, avoid buffers containing nucleophiles that can compete with the thiol for reaction with the maleimide. Phosphate-buffered saline (PBS) or HEPES buffers at a pH between 6.5 and 7.5 are common choices.
Q6: How quickly does this compound hydrolyze?
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no conjugation product | Hydrolysis of this compound: The compound may have degraded in the aqueous buffer before the conjugation reaction could occur. | - Prepare the this compound solution in a dry, water-miscible organic solvent (e.g., DMSO or DMF) and add it to the aqueous buffer containing the thiol immediately before starting the reaction.- Work at a pH between 6.5 and 7.0 to minimize the rate of hydrolysis.- Perform the reaction at a lower temperature (e.g., 4°C or room temperature).- Increase the concentration of the reactants to favor the bimolecular conjugation reaction over the hydrolysis reaction. |
| Oxidation of thiols: The sulfhydryl groups on your protein or peptide may have oxidized to form disulfides, which are not reactive with maleimides. | - Add a non-thiol reducing agent like TCEP (tris(2-carboxyethyl)phosphine) to the reaction mixture to keep the sulfhydryl groups reduced.- Degas your buffers to remove dissolved oxygen. | |
| Inconsistent results between experiments | Variability in the age of the this compound solution: If the solution is prepared and left for varying amounts of time before use, the extent of hydrolysis will differ. | - Always prepare fresh solutions of this compound for each experiment.- Standardize the time between dissolving the compound and initiating the reaction. |
| Appearance of unexpected byproducts | Reaction with buffer components: Some buffer components, especially those with primary or secondary amines at higher pH, can react with the maleimide. | - Use non-nucleophilic buffers such as PBS, HEPES, or MES within the recommended pH range of 6.5-7.5. |
| Side reactions with the target molecule: At pH values above 7.5, maleimides can start to react with primary amines (e.g., lysine residues in proteins). | - Maintain the reaction pH at or below 7.5 to ensure specificity for thiol groups. |
Quantitative Data Summary
The stability of maleimides is highly dependent on their substitution. Electron-withdrawing groups, such as halogens, significantly increase the rate of hydrolysis.
Table 1: Half-life of N-substituted Maleimides and Halogenated Maleimides in Aqueous Buffer
| Compound | Conditions | Half-life (t½) | Reference |
| N-phenyl maleimide | pH 7.4 | ~55 minutes | [5] |
| N-fluorophenyl maleimide | pH 7.4 | ~28 minutes | [5] |
| Dibromomaleimide | pH 7.4 | ~17.9 minutes | [1][2] |
| Diiodomaleimide | pH 7.4 | ~48.3 minutes | [2] |
Note: The half-life of this compound is expected to be in a similar range to that of dibromomaleimide, indicating high susceptibility to hydrolysis.
Experimental Protocols
Protocol 1: General Procedure for Minimizing Hydrolysis during Bioconjugation
-
Preparation of Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10-20 mM) in a dry, water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).
-
Preparation of Reaction Buffer: Prepare your desired reaction buffer (e.g., PBS, HEPES) and adjust the pH to 6.5-7.5. Degas the buffer to remove dissolved oxygen, which can cause oxidation of thiols.
-
Preparation of Thiol-containing Molecule: Dissolve your protein, peptide, or other thiol-containing molecule in the reaction buffer. If necessary, add a reducing agent like TCEP to ensure the sulfhydryl groups are in their reduced state.
-
Initiation of Conjugation Reaction: Add the stock solution of this compound to the solution of the thiol-containing molecule. The final concentration of the organic solvent should be kept low (typically <10%) to avoid denaturation of proteins.
-
Reaction Incubation: Incubate the reaction mixture at room temperature or 4°C with gentle stirring. The reaction time will depend on the specific reactants and their concentrations.
-
Quenching and Purification: After the desired reaction time, the reaction can be quenched by adding a small molecule thiol like β-mercaptoethanol or cysteine. The conjugated product can then be purified using standard techniques such as size exclusion chromatography or dialysis.
Protocol 2: Monitoring the Stability of this compound by UV-Vis Spectrophotometry
-
Principle: Maleimides have a characteristic UV absorbance around 300 nm. Upon hydrolysis and opening of the ring, this absorbance is lost. This change can be used to monitor the rate of hydrolysis.
-
Instrumentation: A UV-Vis spectrophotometer.
-
Procedure: a. Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO). b. Prepare the aqueous buffer of interest (e.g., PBS at pH 7.4). c. Add a small volume of the stock solution to the buffer in a cuvette to achieve a final concentration that gives an initial absorbance in the range of 0.5-1.0 at the λmax (around 300 nm). d. Immediately start recording the absorbance at the λmax over time. e. The decrease in absorbance corresponds to the hydrolysis of the maleimide. The data can be fitted to a first-order decay curve to determine the half-life.
Protocol 3: Stability Assessment by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
Principle: RP-HPLC can be used to separate the intact this compound from its hydrolysis product (maleamic acid). By monitoring the peak areas over time, the rate of hydrolysis can be determined.
-
Instrumentation: An HPLC system with a C18 column and a UV detector.
-
Procedure: a. Prepare a solution of this compound in the aqueous buffer of interest at a known concentration. b. At various time points, inject an aliquot of the solution onto the RP-HPLC system. c. Use a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% TFA) to separate the parent compound from its hydrolysis product. d. Monitor the elution profile at a wavelength where both the reactant and product can be detected (e.g., 210 nm or 254 nm). e. The rate of hydrolysis can be determined by plotting the decrease in the peak area of the this compound over time.
Visualizations
Caption: Hydrolysis mechanism of this compound.
Caption: Troubleshooting workflow for low conjugation yield.
Caption: General experimental workflow for bioconjugation.
References
minimizing retro-Michael reaction of maleimide-thiol adducts
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the instability of maleimide-thiol adducts, specifically focusing on the challenges posed by the retro-Michael reaction. This resource is intended for researchers, scientists, and drug development professionals working on bioconjugation.
Troubleshooting Guide
This guide addresses common issues encountered during and after maleimide-thiol conjugation, providing potential causes and actionable solutions to minimize adduct reversal.
Question: My conjugate is losing its payload over time in storage or in vitro/in vivo. What is happening and how can I fix it?
Answer:
This is a classic sign of maleimide-thiol adduct instability, primarily caused by the retro-Michael reaction . The thiosuccinimide linkage formed is reversible and can undergo a thiol exchange reaction, especially in the presence of other thiols like glutathione (GSH) or human serum albumin.[1][2] This leads to deconjugation and potential off-target effects.[3]
Immediate Troubleshooting Steps:
-
Analyze Reaction & Buffer pH: The thiol-maleimide reaction is most efficient and selective for thiols at a pH of 6.5–7.5.[3][4] At a pH above 7.5, competitive reactions with amines (e.g., lysine residues) can occur, while a pH below 6.5 significantly slows the reaction. The retro-Michael reaction is also influenced by pH.[5][6] Ensure your conjugation and storage buffers are within the optimal 6.5-7.5 range.
-
Evaluate Thiol Environment: The presence of endogenous thiols is a major driver of adduct reversal.[1] If your application involves plasma or cellular environments, the instability is likely due to exchange with molecules like glutathione.[5]
-
Implement a Stabilization Strategy: The most effective way to prevent the retro-Michael reaction is to convert the thiosuccinimide ring into a stable, hydrolyzed succinamic acid thioether.[7][8] This ring-opened product is resistant to cleavage and thiol exchange.[9][10]
dot
Caption: Troubleshooting workflow for conjugate instability.
Question: My conjugation reaction is inefficient or yields are low. Could this be related to the retro-Michael reaction?
Answer:
While low yield is often a kinetics or stoichiometry issue, adduct instability can contribute. If the adduct reverts back to the starting materials during the reaction or purification process, the apparent yield will be lower.
Troubleshooting Steps:
-
Confirm Thiol Activity: Ensure disulfide bonds in your protein or peptide are fully reduced to free thiols prior to conjugation.[11][12] Use a non-thiol-based reducing agent like TCEP (tris(2-carboxyethyl)phosphine), which does not need to be removed before adding the maleimide.[13] Use degassed buffers to prevent re-oxidation of thiols by atmospheric oxygen.[14]
-
Optimize Molar Ratio: Start with a 10-20 fold molar excess of the maleimide reagent over the thiol-containing molecule to drive the reaction forward.[11] This can be optimized for each specific protein.[14]
-
Control pH and Temperature: As mentioned, maintain a pH of 6.5-7.5.[3] Most conjugations proceed efficiently at room temperature for 2 hours or at 4°C overnight.[11][12] Elevated temperatures can increase the rate of the retro-Michael reaction.[15]
-
Check Maleimide Reagent Stability: The maleimide ring itself can hydrolyze in aqueous solutions, rendering it unreactive towards thiols.[3] Always prepare aqueous solutions of maleimide-containing products immediately before use and avoid storing them in buffer.[3][4]
Frequently Asked Questions (FAQs)
Q1: What is the retro-Michael reaction in the context of maleimide-thiol adducts?
The reaction between a maleimide and a thiol is a Michael addition that forms a covalent thioether bond, resulting in a thiosuccinimide product.[3] However, this reaction is reversible. The retro-Michael reaction is the reverse process, where the thioether bond breaks, regenerating the original maleimide and thiol.[4][10] This can lead to the transfer of the maleimide-linked payload to other thiol-containing molecules in the environment, such as glutathione.[1]
dot
Caption: Competing pathways for the maleimide-thiol adduct.
Q2: How can I make my maleimide-thiol conjugate more stable?
The most robust method is to induce the hydrolysis of the thiosuccinimide ring after conjugation.[7][16] This opens the ring to form a succinamic acid derivative, which is stable and not susceptible to the retro-Michael reaction.[9][10] This can be achieved by:
-
Prolonged incubation: Simply incubating the conjugate in a buffer at pH 7.4 can lead to hydrolysis, although this can be slow for conventional N-alkyl maleimides (half-lives over a week).[16]
-
Using "self-hydrolyzing" maleimides: These are maleimides with electron-withdrawing N-substituents (e.g., N-aryl maleimides) or adjacent basic groups that accelerate the rate of ring-opening hydrolysis.[2][9][16]
-
Transcyclization: Specialized maleimides can be designed to undergo an intramolecular cyclization reaction after thiol addition, which "locks" the conjugate and prevents reversal.[1][17]
Q3: What are "Next-Generation Maleimides" (NGMs)?
Next-Generation Maleimides (NGMs) are reagents designed to overcome the stability issues of traditional maleimides. They often work by re-bridging disulfide bonds instead of capping a single cysteine. For example, diiodomaleimides offer rapid conjugation and improved hydrolytic stability.[18][19] These reagents create more homogeneous and stable conjugates, making them ideal for applications like antibody-drug conjugates (ADCs).[20][21]
Q4: Are there alternatives to maleimide chemistry for thiol conjugation?
Yes, several alternative chemistries exist that form more stable bonds with thiols:
-
Julia-Kocienski-like Reagents: Methylsulfonyl phenyloxadiazole compounds react specifically with cysteines to form highly stable conjugates.[22]
-
5-Hydroxy-pyrrolones (5HP2Os): These reagents show excellent cysteine selectivity and yield conjugates with superior stability compared to maleimides.[23]
-
Haloacetyls (e.g., iodoacetamide): These form stable thioether bonds but are generally slower and less chemoselective than maleimides, requiring higher pH where reactivity with other nucleophiles like amines can be an issue.[3][24]
-
Pyridyl Disulfides: These reagents react with thiols to form disulfide bonds. This linkage is cleavable with reducing agents, offering a reversible conjugation strategy.[13]
Quantitative Data on Adduct Stability
The stability of a maleimide-thiol adduct is highly dependent on the structure of the maleimide and the thiol. The following tables summarize kinetic data from literature.
Table 1: Half-life of N-Substituted Maleimide Adducts with 4-mercaptophenylacetic acid (MPA) in the presence of Glutathione. [5]
| N-Substituent on Maleimide | Half-life of Conversion (hours) | Extent of Conversion (%) |
| N-ethyl (NEM) | 18 | 89.5 |
| N-phenyl (NPM) | 3.1 | 12.3 |
| N-aminoethyl (NAEM) | 12 | 81.3 |
Conditions: Adducts incubated with glutathione. Data adapted from reference[5].
Table 2: Half-life of N-ethylmaleimide (NEM) Adducts with Different Thiols in the presence of Glutathione. [25]
| Thiol Conjugated to NEM | Half-life of Conversion (hours) |
| 4-mercaptophenylacetic acid (MPA) | ~20 |
| N-acetylcysteine | ~80 |
| 3-mercaptopropionic acid (MP) | No significant conversion |
Conditions: Adducts incubated with glutathione at physiological pH and temperature. Data adapted from reference[25].
Experimental Protocols
Protocol 1: General Maleimide-Thiol Conjugation
This protocol is a starting point and should be optimized for specific molecules.
-
Prepare the Thiolated Molecule:
-
Dissolve the protein/peptide to be labeled in a degassed buffer (e.g., PBS, HEPES, Tris) at a pH of 7.0–7.5.[14] A typical protein concentration is 1–10 mg/mL.[12]
-
If reducing disulfide bonds, add a 10–100x molar excess of TCEP, flush the vial with an inert gas (e.g., argon or nitrogen), and incubate for 20–30 minutes at room temperature.[11][12]
-
-
Prepare the Maleimide Reagent:
-
Dissolve the maleimide-activated compound in an anhydrous organic solvent like DMSO or DMF to create a 10 mM stock solution.[11]
-
-
Perform the Conjugation:
-
Purification:
-
Remove excess, unreacted maleimide reagent using size-exclusion chromatography (e.g., a Sephadex G-25 column), dialysis, or HPLC.[26]
-
Protocol 2: Post-Conjugation Hydrolysis for Stabilization
To enhance stability, the thiosuccinimide ring can be intentionally hydrolyzed after conjugation.
-
Perform Conjugation and Purification: Follow Protocol 1 to create and purify the conjugate, ensuring all free maleimide is removed.
-
Induce Hydrolysis:
-
Adjust the buffer of the purified conjugate to pH 7.4-9.0. Higher pH accelerates hydrolysis, but be cautious of protein stability.
-
Incubate the conjugate solution. The required time depends on the maleimide structure. For "self-hydrolyzing" maleimides with electron-withdrawing groups, a few hours at room temperature may be sufficient to achieve complete hydrolysis.[2][16] For standard N-alkyl maleimides, this process can take many days.[16]
-
The reaction can be monitored by mass spectrometry to confirm the mass increase corresponding to the addition of one water molecule.
-
Protocol 3: Stability Assay against Thiol Exchange
This assay can be used to compare the stability of different conjugates.
-
Prepare Conjugate Solution: Prepare a solution of the purified conjugate at a known concentration (e.g., 50 µM) in a relevant buffer (e.g., PBS, pH 7.4).
-
Initiate Thiol Challenge:
-
Add a significant excess of a challenging thiol, such as glutathione (GSH), to mimic in vivo conditions. A 10-fold excess or greater is common.[1]
-
Incubate the mixture at 37°C.
-
-
Monitor Reaction Over Time:
-
At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot of the reaction mixture.
-
Analyze the samples by HPLC-MS to quantify the remaining intact conjugate and the formation of the exchanged product (e.g., the glutathione-adduct of the maleimide payload).[1]
-
Plot the percentage of intact conjugate versus time to determine its stability and half-life under these conditions.
-
References
- 1. d-nb.info [d-nb.info]
- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 3. vectorlabs.com [vectorlabs.com]
- 4. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 5. Kinetics study of degradation of maleimide-thiol conjugates in reducing environments [udspace.udel.edu]
- 6. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Long-term stabilization of maleimide-thiol conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 12. lumiprobe.com [lumiprobe.com]
- 13. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - IN [thermofisher.com]
- 14. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 15. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Tuning the Hydrolytic Stability of Next Generation Maleimide Cross-Linkers Enables Access to Albumin-Antibody Fragment Conjugates and tri-scFvs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 21. Application of Next-Generation Maleimides (NGMs) to Site-Selective Antibody Conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Rapid, Stable, Chemoselective Labeling of Thiols with Julia- Kocieński Like Reagents: A Serum-Stable Alternative to Maleimide-Based Protein Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. 5-Hydroxy-pyrrolone based building blocks as maleimide alternatives for protein bioconjugation and single-site multi-functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Tunable degradation of maleimide-thiol adducts in reducing environments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
Technical Support Center: Selective Cysteine Conjugation with 3-Bromomaleimide
This guide provides troubleshooting advice and answers to frequently asked questions regarding the optimization of pH for selective cysteine conjugation with 3-bromomaleimide.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for selective cysteine conjugation with 3-bromomaleimide?
The optimal pH for selective cysteine conjugation is a balance between maximizing the reaction rate with the target thiol group and minimizing side reactions with other nucleophilic residues, primarily lysine.
-
For maximal cysteine selectivity , a pH range of 6.5-7.5 is recommended.[1] In this range, the cysteine thiol (pKa ~8.8-9.1) is sufficiently nucleophilic to react, while the lysine ε-amino group (pKa ~9.3-9.5) is predominantly protonated and thus less reactive.[2][3][4]
-
For faster reaction rates , a slightly higher pH, such as 8.0, can be used.[5] However, increasing the pH also increases the rate of maleimide hydrolysis and potential side reactions with lysine.[1][3]
Lowering the pH and salt concentration can further enhance selectivity, particularly for N-terminal cysteine residues.[6]
Q2: How can I minimize side reactions with lysine?
Minimizing off-target reactions with lysine is critical for generating homogeneous conjugates. The primary strategy is pH control. By maintaining the reaction pH between 6.5 and 7.5, you keep lysine residues in their protonated, non-nucleophilic state, favoring selective reaction with the more nucleophilic cysteine thiol.[1][2] While α-halocarbonyls can modify lysines at pH > 7.0, the reaction is much slower than with cysteines.[3]
Q3: My conjugation yield is low. What are the common causes and solutions?
Several factors can lead to poor conjugation efficiency. Refer to the troubleshooting flowchart below for a systematic approach to diagnosing the issue.
-
Presence of Disulfide Bonds: Cysteine residues may be oxidized, forming disulfide bridges that are unreactive with maleimides.
-
Solution: Pretreat your protein with a reducing agent like TCEP (tris(2-carboxyethyl)phosphine). TCEP is preferable to DTT (dithiothreitol) as it does not contain a thiol and therefore does not need to be removed prior to adding the maleimide reagent.[7]
-
-
Hydrolysis of 3-Bromomaleimide: The maleimide ring is susceptible to hydrolysis, especially at alkaline pH (pH > 8.5).[8][9] The bromomaleimide itself is more susceptible to hydrolysis than the resulting thiomaleimide conjugate.[10]
-
Solution: Prepare the 3-bromomaleimide stock solution in an anhydrous solvent like DMSO or DMF and add it to the reaction buffer immediately before starting the conjugation.[7] Avoid unnecessarily high pH or prolonged reaction times.
-
-
Inaccessible Cysteine Residues: The target cysteine may be buried within the protein's tertiary structure.
-
Solution: Consider using a partially denaturing buffer or introducing a flexible linker on your maleimide reagent to improve accessibility.
-
-
Incorrect Buffer Composition: Buffers containing nucleophiles (e.g., Tris or glycine) can compete with the intended reaction.
-
Solution: Use non-nucleophilic buffers such as PBS or HEPES at a pH between 7.0 and 7.5.[7]
-
Q4: How stable is the 3-bromomaleimide reagent and the final conjugate?
-
Reagent Stability: 3-bromomaleimide is sensitive to hydrolysis, particularly at pH values above 8.0.[10] Stock solutions should be prepared fresh in anhydrous DMSO or DMF.
-
Conjugate Stability: The initial thioether adduct can undergo a subsequent, desirable hydrolysis of the maleimide ring to form a stable succinamic acid thioether.[11][12] This ring-opening reaction enhances the long-term stability of the conjugate by preventing the retro-Michael reaction, which can lead to dissociation.[10][12] Some protocols intentionally include an incubation step at pH 8.0-9.0 after the initial conjugation to promote this stabilizing hydrolysis.[10][13]
Q5: Is the conjugation of 3-bromomaleimide to cysteine reversible?
Yes, a key advantage of bromomaleimides over standard maleimides is the reversibility of the conjugation. The resulting adduct can be cleaved to regenerate the free cysteine by adding a phosphine, such as TCEP, or a large excess of another thiol.[5][14] This feature is particularly useful for applications requiring controlled release.
Data Summary
Table 1: pH Influence on Maleimide Reactions
| pH Range | Effect on Cysteine | Effect on Lysine | Effect on Maleimide Ring | Recommendation |
| 5.0 - 6.5 | Slower reaction rate.[6] | Largely protonated and unreactive.[3] | More stable against hydrolysis.[11] | Optimal for maximum selectivity, especially for N-terminal Cys.[6] |
| 6.5 - 7.5 | Favorable reaction rate.[1] | Mostly protonated, low reactivity.[1][3] | Moderate stability.[7] | Recommended for most selective conjugations.[1] |
| 7.5 - 8.5 | Fast reaction rate.[5] | Deprotonated, increased reactivity and potential for side reactions.[3][15] | Increased rate of hydrolysis.[8][10] | Use for faster kinetics, but be aware of potential for reduced selectivity and reagent instability. |
| > 8.5 | Very fast reaction. | Highly reactive, significant side reactions likely.[3] | Rapid hydrolysis.[8][9] | Not recommended for selective conjugation. |
Table 2: Hydrolysis Rates of Maleimide Derivatives
| Compound | Condition | Half-life (t½) | Notes |
| N-Me dibromomaleimide | pH 8.0, 37°C | 17.9 min[13] | Rapid hydrolysis can impact conjugation efficiency. |
| Bromomaleimide Reagent | pH 8.0, 37°C | ~4x faster than its cysteine adduct[10] | The starting reagent is more susceptible to hydrolysis than the product. |
| N-aminoethyl SITE | pH 7.4, 37°C | ~0.4 h[12] | The substituent on the maleimide nitrogen significantly impacts the hydrolysis rate. |
SITE: Succinimidyl Thioether (the initial conjugate)
Experimental Protocols
Protocol 1: General Cysteine Conjugation with 3-Bromomaleimide
This protocol is a general guideline and should be optimized for your specific protein and application.
Materials:
-
Protein with accessible cysteine residue(s).
-
3-bromomaleimide reagent.
-
Conjugation Buffer: Degassed Phosphate Buffered Saline (PBS), pH 7.2-7.4, or 100 mM HEPES, pH 7.5.[7]
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
(Optional) Reducing Agent: TCEP hydrochloride.
-
Quenching Reagent: L-cysteine or 2-mercaptoethanol.
-
Purification system (e.g., dialysis, size-exclusion chromatography).
Procedure:
-
Protein Preparation: a. Dissolve the protein in the degassed Conjugation Buffer to a final concentration of 1-10 mg/mL.[7] b. (Optional) If disulfide reduction is needed, add a 10-100 fold molar excess of TCEP to the protein solution. Incubate for 20-30 minutes at room temperature.[7]
-
Reagent Preparation: a. Prepare a 10 mM stock solution of the 3-bromomaleimide reagent in anhydrous DMF or DMSO.[7] This should be done immediately before use.
-
Conjugation Reaction: a. Add the 3-bromomaleimide stock solution to the protein solution to achieve a final molar ratio of 10:1 to 20:1 (reagent:protein). This ratio should be optimized.[7] b. Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.[7]
-
Quenching (Optional): a. To stop the reaction, add a quenching reagent like L-cysteine to a final concentration of 1-10 mM.
-
Purification: a. Remove excess, unreacted 3-bromomaleimide and other small molecules by dialysis against PBS or by using a size-exclusion chromatography column.[16]
-
Characterization: a. Analyze the conjugate by LC-MS to confirm the molecular weight and determine the drug-to-antibody ratio (DAR). Use SDS-PAGE to check for purity and aggregation.
Protocol 2: Monitoring Reaction Progress
Reaction progress can be monitored by LC-MS. Take aliquots at different time points (e.g., 0, 15 min, 30 min, 1h, 2h) and analyze the mass spectra to observe the decrease in the starting protein mass and the increase in the mass of the desired conjugate.[5]
Visual Guides and Diagrams
Caption: Experimental workflow for cysteine conjugation.
Caption: pH effect on conjugation selectivity.
Caption: Troubleshooting guide for low conjugation yield.
References
- 1. researchgate.net [researchgate.net]
- 2. Thermodynamic Overview of Bioconjugation Reactions Pertinent to Lysine and Cysteine Peptide and Protein Residues | MDPI [mdpi.com]
- 3. Developments and recent advancements in the field of endogenous amino acid selective bond forming reactions for bioconjugation - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C5CS00048C [pubs.rsc.org]
- 4. An overview of chemo- and site-selectivity aspects in the chemical conjugation of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. raineslab.com [raineslab.com]
- 7. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. prolynxinc.com [prolynxinc.com]
- 13. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 14. researchgate.net [researchgate.net]
- 15. Sculpting a uniquely reactive cysteine residue for site-specific antibody conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Conjugation Based on Cysteine Residues - Creative Biolabs [creative-biolabs.com]
Technical Support Center: Purification of 3-Bromomaleimide Labeled Proteins by HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-bromomaleimide labeled proteins and their purification by High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guide
This guide addresses common problems encountered during the HPLC purification of 3-bromomaleimide labeled proteins.
| Problem | Possible Cause | Suggested Solution |
| No peak or very small peak for the labeled protein | 1. Low labeling efficiency: The 3-bromomaleimide reagent did not react sufficiently with the protein. 2. Protein precipitation: The labeled protein may have precipitated out of solution. 3. Incorrect HPLC conditions: The elution gradient may not be appropriate for the labeled protein. | 1. Optimize labeling reaction: Ensure complete reduction of disulfide bonds using TCEP prior to labeling.[1][2] Optimize the molar ratio of the maleimide reagent to the protein (a 10-20 fold molar excess of the dye is often recommended). Ensure the reaction pH is between 7.0-7.5.[3][1] 2. Check for precipitation: Centrifuge the labeling reaction mixture before injection. If a pellet is visible, try to solubilize it using a small amount of a suitable solvent (e.g., DMSO, DMF) if compatible with your HPLC method. For maleimides with poor water solubility, using a co-solvent like DMSO or DMF during the reaction can prevent precipitation.[3][1] 3. Adjust HPLC gradient: Start with a broad gradient (e.g., 5-95% acetonitrile) to locate the peak. Once found, optimize the gradient around the elution time of the labeled protein for better resolution. |
| Multiple peaks for the labeled protein | 1. Heterogeneous labeling: The protein has multiple cysteine residues that have been labeled to different extents, or non-specific labeling has occurred. 2. Presence of unlabeled protein: The labeling reaction was incomplete. 3. Labeled protein degradation: The protein conjugate may be unstable. Maleimide adducts can undergo retro-Michael addition and thiol exchange.[4] 4. Isomers or conformers: The protein may exist in different conformations that separate on the column. | 1. Control labeling stoichiometry: Use a lower molar excess of the 3-bromomaleimide reagent. If multiple reactive cysteines are present, consider site-directed mutagenesis to leave only the desired cysteine for labeling. While 3-bromomaleimides are highly selective for thiols, side reactions with other nucleophilic residues like lysines can occur at higher pH.[5][6] 2. Optimize labeling and purification: Increase the molar excess of the labeling reagent or the reaction time. Optimize the HPLC gradient to achieve baseline separation of the labeled and unlabeled protein. 3. Ensure conjugate stability: Perform the purification promptly after labeling. The thiosuccinimide bond can be susceptible to hydrolysis, especially at higher pH.[7] 4. Adjust HPLC conditions: Try a slower gradient, a different column, or change the mobile phase composition to improve resolution. |
| Poor peak shape (broadening, tailing, or fronting) | 1. Column overload: Too much protein has been injected onto the column. 2. Secondary interactions: The protein is interacting with the stationary phase in undesirable ways. 3. Inappropriate mobile phase: The mobile phase composition is not optimal. Low concentrations of an ion-pairing agent like trifluoroacetic acid (TFA) can lead to poor peak shape.[8] 4. Column degradation: The column performance has deteriorated. | 1. Reduce sample load: Decrease the amount of protein injected onto the column. 2. Optimize mobile phase: Ensure an adequate concentration of an ion-pairing agent (e.g., 0.1% TFA) in the mobile phase to minimize secondary interactions.[8] 3. Use appropriate mobile phase: For reversed-phase HPLC, use a combination of water and an organic solvent like acetonitrile, both containing an ion-pairing agent.[8][9] 4. Test column performance: Inject a standard protein to check the column's performance. If the peak shape is still poor, the column may need to be cleaned or replaced. |
| Variable retention times | 1. Inconsistent mobile phase preparation: Variations in the composition of the mobile phase can lead to shifts in retention time. 2. Fluctuations in flow rate: Problems with the HPLC pump can cause the flow rate to vary. 3. Temperature fluctuations: Changes in column temperature can affect retention times.[8] | 1. Prepare fresh mobile phase: Prepare mobile phases fresh daily and ensure accurate measurements of all components. Degas the mobile phase to prevent bubble formation. 2. Check the HPLC system: Prime the pump to remove any air bubbles. Check for leaks in the system. 3. Use a column oven: Maintain a constant column temperature using a column oven for reproducible results. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of protein labeling with 3-bromomaleimide?
A1: 3-Bromomaleimide reacts with the thiol group of cysteine residues in proteins via a Michael addition reaction. This forms a stable thioether bond, resulting in the covalent attachment of the label to the protein.[6] 3-bromomaleimides are advantageous as they offer the potential for reversible modification and can serve as a scaffold for further bioconjugation.[5][10]
Q2: How do I prepare my protein for labeling with 3-bromomaleimide?
A2: Your protein should be in a buffer at a pH of 7.0-7.5, such as PBS, Tris, or HEPES.[3][1] It is crucial to reduce any disulfide bonds to free up the cysteine thiol groups for reaction. This is typically done by treating the protein with a reducing agent like TCEP (tris(2-carboxyethyl)phosphine).[3][1][2] TCEP is preferred over DTT or β-mercaptoethanol because it does not contain a thiol group and therefore does not need to be removed before adding the maleimide reagent. The buffer should be degassed to prevent re-oxidation of the thiols.
Q3: What are the optimal HPLC conditions for purifying my labeled protein?
A3: Reversed-phase HPLC (RP-HPLC) is commonly used for the purification of labeled proteins. Here are some general guidelines:
| HPLC Parameter | Recommendation | Rationale |
| Column | C4 or C18 stationary phase with a wide pore size (≥300 Å).[8][11] | Wide pores allow large protein molecules to access the stationary phase, leading to better separation. Shorter alkyl chains (like C4) can sometimes provide better peak shapes for large proteins.[11] |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in water.[8][9] | TFA acts as an ion-pairing agent, which improves peak shape and resolution for proteins and peptides.[8] |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in acetonitrile.[9] | Acetonitrile is a common organic solvent used to elute proteins from the reversed-phase column. |
| Gradient | A linear gradient from a low percentage of Mobile Phase B to a high percentage. A typical gradient might be 20-60% B over 45 minutes.[11] | The optimal gradient will depend on the specific hydrophobicity of your labeled protein and should be optimized empirically. |
| Flow Rate | Typically 0.5-1.0 mL/min for analytical columns. | The optimal flow rate depends on the column dimensions and particle size. |
| Temperature | Elevated temperatures (e.g., 55.5 °C) can sometimes improve peak shape and resolution.[9] | Temperature is an important variable to optimize for protein separations.[8] |
| Detection | UV absorbance at 280 nm (for the protein) and at the maximum absorbance wavelength of the label. | Dual-wavelength detection allows for the specific identification of the labeled protein peak. |
Q4: How can I determine the labeling efficiency?
A4: The degree of labeling can be calculated using UV-Vis spectrophotometry by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the λmax of the attached label. The following formula can be used:
Degree of Labeling = (A_max × ε_protein) / [(A_280 - (A_max × CF)) × ε_label]
Where:
-
A_max = Absorbance of the conjugate at the λmax of the label.
-
A_280 = Absorbance of the conjugate at 280 nm.
-
ε_protein = Molar extinction coefficient of the protein at 280 nm.
-
ε_label = Molar extinction coefficient of the label at its λmax.
-
CF = Correction factor (A_280 of the free label / A_max of the free label).
Q5: My labeled protein appears to be unstable. What can I do?
A5: The thioether bond formed between a maleimide and a cysteine can undergo a retro-Michael reaction, leading to dissociation of the label, especially in the presence of other thiols.[4] While 3-bromomaleimide adducts can be cleaved under reducing conditions, for stable conjugation, ensure that the purification and subsequent storage are performed in the absence of reducing agents.[5] For long-term storage, consider adding 5-10 mg/mL BSA and 0.01-0.03% sodium azide and storing at 2-8 °C, protected from light.
Experimental Protocols
Protocol 1: Labeling of Proteins with 3-Bromomaleimide
-
Protein Preparation: Dissolve the protein in a degassed buffer (e.g., PBS, Tris, HEPES) at pH 7.0-7.5 to a concentration of 1-10 mg/mL.[3][1]
-
Reduction of Disulfide Bonds: Add a 10-100 fold molar excess of TCEP to the protein solution.[1] Flush the vial with an inert gas (e.g., nitrogen or argon), cap it, and incubate at room temperature for 20-30 minutes.[3]
-
Label Preparation: Dissolve the 3-bromomaleimide reagent in anhydrous DMSO or DMF to a stock concentration of 10 mM.
-
Labeling Reaction: Add a 10-20 fold molar excess of the dissolved 3-bromomaleimide reagent to the reduced protein solution. Flush the vial with inert gas, cap it tightly, and mix thoroughly.
-
Incubation: Incubate the reaction mixture at room temperature for 2 hours or overnight at 4°C, protected from light.[3][2]
-
Purification: Proceed immediately to HPLC purification to separate the labeled protein from excess reagent and unlabeled protein.
Protocol 2: HPLC Purification of 3-Bromomaleimide Labeled Protein
-
System Preparation: Equilibrate the HPLC system and the column (e.g., C4 or C18 wide-pore) with the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B).
-
Sample Preparation: If necessary, centrifuge the labeling reaction mixture to remove any precipitate.
-
Injection: Inject the supernatant onto the equilibrated column.
-
Gradient Elution: Run a linear gradient of increasing Mobile Phase B to elute the labeled protein. An example gradient is:
-
0-5 min: 5% B
-
5-50 min: 5-65% B (linear gradient)
-
50-55 min: 65-95% B (linear gradient)
-
55-60 min: 95% B (wash)
-
60-65 min: 5% B (re-equilibration) This gradient should be optimized for your specific protein.
-
-
Fraction Collection: Collect fractions corresponding to the peak of the labeled protein, monitoring at both 280 nm and the λmax of the label.
-
Analysis: Analyze the collected fractions by SDS-PAGE and/or mass spectrometry to confirm the purity and identity of the labeled protein.
Visualizations
Caption: Experimental workflow for labeling and purification.
Caption: Reaction of 3-bromomaleimide with a cysteine residue.
Caption: Troubleshooting decision tree for HPLC purification.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. biotium.com [biotium.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. An overview of chemo- and site-selectivity aspects in the chemical conjugation of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein Modification, Bioconjugation, and Disulfide Bridging Using Bromomaleimides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. hplc.eu [hplc.eu]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. elementlabsolutions.com [elementlabsolutions.com]
troubleshooting low yield in bioconjugation with 3-Bromo-1H-pyrrole-2,5-dione
This guide provides troubleshooting advice and frequently asked questions for researchers experiencing low yields or other issues during bioconjugation reactions with 3-Bromo-1H-pyrrole-2,5-dione.
Frequently Asked Questions (FAQs)
Q1: What is the primary target residue for this compound?
A1: The primary target for this compound in bioconjugation is the thiol group of cysteine residues. The reaction proceeds via a nucleophilic substitution, where the thiol attacks the carbon bearing the bromine atom, leading to a stable thioether linkage.
Q2: What is the optimal pH for conjugation reactions?
A2: For efficient conjugation to cysteine residues, a pH range of 7.0-8.0 is generally recommended. In this range, the cysteine thiol is sufficiently deprotonated to be nucleophilic, while minimizing potential side reactions such as hydrolysis of the pyrrole-2,5-dione ring, which is more prevalent at higher pH. Reactions with similar compounds like 3-bromo-5-methylene pyrrolones have shown high efficiency at pH 7.5 in HEPES buffer.[1]
Q3: Can this compound react with other amino acid residues?
A3: While highly specific for cysteines, cross-reactivity with other nucleophilic residues like lysine (amine group) or histidine (imidazole group) can occur, particularly at higher pH values (pH > 8.5). To ensure specificity, it is crucial to control the reaction pH.
Q4: How should I prepare and store the this compound reagent?
A4: The reagent should be dissolved in a dry, water-miscible organic solvent such as DMSO or DMF immediately before use. Stock solutions are not recommended as the compound's reactivity makes it susceptible to degradation over time, especially in the presence of moisture. The solid reagent should be stored in a dry, cool place.
Troubleshooting Guide for Low Conjugation Yield
Low yield is a common issue in bioconjugation. The following sections break down potential causes and their solutions.
Issue 1: Low or No Conjugation Detected
Possible Causes & Solutions
| Possible Cause | Recommended Action |
| Inactive Reagent | Prepare a fresh solution of this compound in anhydrous DMSO or DMF right before the reaction. Ensure the solid reagent has been stored properly. |
| Suboptimal pH | Ensure the reaction buffer is between pH 7.0 and 8.0. Verify the pH of your buffer system before adding the reagents. Buffers like HEPES or phosphate buffer are suitable. |
| Insufficient Molar Excess of Reagent | Increase the molar ratio of the pyrrole-dione reagent to the protein. A starting point is a 10-20 fold molar excess. Titrate this ratio to find the optimal balance between yield and non-specific labeling. |
| Presence of Reducing Agents | Ensure that reducing agents like DTT or BME, often used for protein storage or purification, are completely removed before starting the conjugation. Use dialysis or desalting columns for buffer exchange. |
| Inaccessible Cysteine Residue | The target cysteine may be buried within the protein's tertiary structure. Consider performing the reaction under partial denaturing conditions (e.g., with low concentrations of urea or guanidinium chloride), though this may impact protein activity. |
Issue 2: Protein Precipitation or Aggregation During Reaction
Possible Causes & Solutions
| Possible Cause | Recommended Action |
| High Protein Concentration | The optimal protein concentration for conjugation is typically between 2-10 mg/mL.[2] If precipitation occurs, try reducing the protein concentration. |
| Solvent-Induced Precipitation | The organic solvent (DMSO/DMF) used to dissolve the reagent can cause protein precipitation if added too quickly or in a large volume. Add the reagent solution dropwise while gently vortexing the protein solution. Keep the final solvent concentration below 10% (v/v). |
| Change in Protein Surface Charge | Conjugation can alter the surface charge and hydrophobicity of the protein, leading to aggregation. Including additives like arginine (50-100 mM) or Tween-20 (0.01%) in the reaction buffer can help improve solubility. |
Experimental Protocols
General Protocol for Protein Conjugation
-
Protein Preparation: Dissolve the protein containing a free cysteine in a suitable buffer (e.g., 100 mM HEPES, 150 mM NaCl, pH 7.5). The protein concentration should ideally be 2-10 mg/mL.[2] Ensure any reducing agents have been removed.
-
Reagent Preparation: Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 10-20 mM.
-
Conjugation Reaction: While gently stirring the protein solution, add the desired molar excess of the dissolved reagent (e.g., 10-fold molar excess).
-
Incubation: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.
-
Quenching (Optional): To stop the reaction, a small molecule thiol like L-cysteine or 2-mercaptoethanol can be added to a final concentration of 10-20 mM to react with any excess this compound.
-
Purification: Remove the unreacted reagent and byproducts by size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF).
Visualizing the Process
Workflow for Troubleshooting Low Conjugation Yield
Caption: A logical workflow for diagnosing and resolving low yield in bioconjugation experiments.
Reaction Mechanism and Potential Side Reactions
Caption: The desired reaction pathway and potential side reactions leading to low conjugation efficiency.
References
side reactions of 3-Bromo-1H-pyrrole-2,5-dione with other amino acids
This technical support guide provides researchers, scientists, and drug development professionals with detailed information on the potential side reactions of 3-Bromo-1H-pyrrole-2,5-dione (bromomaleimide) with amino acids. It includes troubleshooting advice and frequently asked questions to address specific issues encountered during bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary amino acid target for this compound?
A1: The primary target for this compound and its derivatives is the thiol group (-SH) of cysteine residues.[1][2] Bromomaleimides react rapidly and selectively with the cysteine thiolate to form a stable thioether bond, making them highly effective reagents for cysteine-specific modification of proteins and peptides.[1][3]
Q2: How selective are bromomaleimides for cysteine compared to other amino acids?
A2: Bromomaleimides exhibit excellent selectivity for cysteine over other nucleophilic amino acids.[1] Studies have shown that under typical bioconjugation conditions (pH 6.5-7.5), the reaction with cysteine is significantly faster than with other residues like lysine or histidine.[4] For instance, competition experiments have demonstrated exclusive modification of cysteine residues even in the presence of multiple solvent-exposed lysines.[3] It has also been confirmed that bromomaleimide does not react with methionine.[1]
Q3: Can this compound react with lysine or histidine residues?
A3: While highly selective for cysteines, side reactions with other nucleophilic amino acids can occur under certain conditions.
-
Lysine: The primary amine on the lysine side chain can act as a nucleophile. This reaction is generally slow but can become more prominent at a higher pH (e.g., > 8.5), where the amine is deprotonated and more nucleophilic. To minimize this side reaction, it is recommended to perform conjugations at a slightly acidic to neutral pH.[4]
-
Histidine: The imidazole ring of histidine is nucleophilic and can participate in various interactions, including acting as a coordinating ligand.[5][6] However, direct covalent modification by bromomaleimides is not a commonly reported side reaction under standard bioconjugation conditions and the reaction with cysteine is overwhelmingly favored.
Q4: What is a retro-Michael reaction and why is it a concern for maleimide-thiol conjugates?
A4: The thiosuccinimide adduct formed from the reaction of a maleimide with a thiol is susceptible to a retro-Michael reaction. This is a β-elimination process that cleaves the thioether bond, reforming the original maleimide and thiol.[7][8] This instability is a significant drawback, especially in vivo, as the released payload can be cleared or react with other endogenous thiols like glutathione or albumin, leading to off-target effects and reduced efficacy of the conjugate.[9] The rate of this deconjugation can be significant, with reports of 50-75% payload loss in plasma within 7-14 days for some antibody-drug conjugates (ADCs).[9]
Q5: Are there strategies to improve the stability of the maleimide-thiol linkage?
A5: Yes, several strategies have been developed to overcome the instability of the thiosuccinimide ring:
-
Ring Hydrolysis: The five-membered thiosuccinimide ring can be stabilized through hydrolysis to form a stable, open-ring thioether structure that is resistant to the retro-Michael reaction.[9][10]
-
Transcyclization: A newer strategy involves a transcyclization reaction that rearranges the initial adduct into a more stable six-membered ring, effectively locking the conjugate and preventing the retro-Michael reaction.[7][11]
-
Next-Generation Maleimides: Novel maleimide derivatives, such as N-aryl maleimides or 3-bromo-5-methylene pyrrolones (3Br-5MPs), have been designed to form more stable adducts.[4][9]
Troubleshooting Guide
This guide addresses common issues encountered during conjugation experiments with this compound.
| Problem | Possible Cause | Recommended Solution |
| Low or No Conjugation Yield | Hydrolysis of Bromomaleimide: The maleimide ring is susceptible to hydrolysis, especially at high pH, rendering it inactive. | Maintain a pH range of 6.5-7.5. Prepare the bromomaleimide solution immediately before use. |
| Inaccessible Cysteine Residue: The target cysteine may be buried within the protein's structure or its thiol group may be oxidized, forming a disulfide bond. | Ensure the protein is properly folded and the target cysteine is accessible. Add a mild reducing agent like TCEP (tris(2-carboxyethyl)phosphine) prior to conjugation to reduce any disulfide bonds.[2] | |
| Inappropriate Reaction Conditions: Incorrect buffer, temperature, or reaction time can lead to poor yields. | Optimize reaction conditions. Most conjugations proceed efficiently at room temperature or 4°C. Monitor the reaction progress using techniques like LC-MS.[12] | |
| Conjugate is Unstable / Payload Loss | Retro-Michael Reaction: The thiosuccinimide linkage is undergoing cleavage.[8][10] | After conjugation, consider adjusting the pH to >8.0 for a controlled period to promote hydrolysis and stabilization of the succinimide ring.[9] Alternatively, explore maleimide derivatives designed for enhanced stability.[7][11] |
| Thiol Exchange: The conjugate is reacting with excess thiols in the solution (e.g., reducing agents, glutathione).[7] | Purify the conjugate immediately after the reaction is complete to remove excess reagents. If a reducing agent is necessary, use it in minimal effective amounts and remove it before long-term storage. | |
| Non-Specific Labeling Observed | Reaction with Other Nucleophiles: At elevated pH (>8.0), reaction with lysine residues can occur.[4] | Perform the conjugation at a pH between 6.5 and 7.5 to maximize selectivity for cysteine. Reduce the molar excess of the bromomaleimide reagent. |
| Protein Aggregation: The conjugation process may induce protein precipitation. | Screen different buffers and additives (e.g., arginine, glycerol) to improve protein solubility. Optimize the concentration of the protein and reagent. | |
| Impure Starting Materials: Impurities in the protein sample (e.g., other proteins with reactive cysteines) or reagent can lead to unexpected products. | Use highly purified protein (>95%). Ensure the purity of the this compound reagent.[12] |
Visualizing Reaction Pathways and Workflows
The following diagrams illustrate the key chemical reactions and logical steps for troubleshooting experiments involving this compound.
Caption: Primary and side reaction pathways of bromomaleimide.
Caption: Troubleshooting workflow for low conjugation yield.
Caption: Pathway of adduct instability via retro-Michael reaction.
Experimental Protocols
General Protocol for Cysteine Modification
This protocol provides a starting point for the conjugation of a cysteine-containing protein or peptide with this compound. Optimization may be required for specific applications.
-
Protein Preparation:
-
Dissolve the cysteine-containing protein/peptide in a dégazéd conjugation buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2).
-
If the protein contains disulfide bonds that need to be reduced, add a 10-fold molar excess of TCEP and incubate for 1 hour at room temperature.
-
Remove excess TCEP using a desalting column equilibrated with the conjugation buffer. The protein concentration should typically be in the range of 1-10 mg/mL.
-
-
Reagent Preparation:
-
Immediately before use, dissolve this compound in a compatible organic solvent (e.g., DMF or DMSO) to prepare a concentrated stock solution (e.g., 10-20 mM).
-
-
Conjugation Reaction:
-
Add a 5 to 20-fold molar excess of the this compound solution to the protein solution while gently stirring. The final concentration of the organic solvent should ideally be less than 10% (v/v) to avoid protein denaturation.
-
Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C. Protect the reaction from light if using a fluorescently labeled maleimide.
-
-
Quenching and Purification:
-
(Optional) Quench any unreacted bromomaleimide by adding a small molecule thiol like L-cysteine or 2-mercaptoethanol to a final concentration of ~50 mM.
-
Remove excess reagent and purify the conjugate from the reaction mixture using size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF).
-
-
Characterization and Storage:
-
Characterize the final conjugate using techniques such as UV-Vis spectroscopy, SDS-PAGE, and mass spectrometry to determine the degree of labeling.
-
Store the purified conjugate under appropriate conditions, typically at 4°C or frozen at -80°C in a suitable storage buffer.[12] For ADCs, storage conditions are critical to prevent degradation.[12]
-
References
- 1. Bromomaleimides: new reagents for the selective and reversible modification of cysteine - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Protein Modification, Bioconjugation, and Disulfide Bridging Using Bromomaleimides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. explorationpub.com [explorationpub.com]
- 5. The multiple roles of histidine in protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The multiple roles of histidine in protein interactions | Article Information | J-GLOBAL [jglobal.jst.go.jp]
- 7. d-nb.info [d-nb.info]
- 8. On-Demand Detachment of Succinimides on Cysteine to Facilitate (Semi)Synthesis of Challenging Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]
strategies to prevent disulfide bond reduction during maleimide conjugation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during maleimide conjugation, with a specific focus on preventing unintended disulfide bond reduction.
Frequently Asked Questions (FAQs)
Q1: Why are my protein's disulfide bonds being reduced during my maleimide conjugation protocol?
A1: Unintended disulfide bond reduction during maleimide conjugation can occur for several reasons. A primary cause is the presence of residual reducing agents from a prior reduction step, which may be necessary to generate free thiols for conjugation. Additionally, certain components in your buffer or sample, or even exposure to light and oxygen, can contribute to a reducing environment. It is also crucial to ensure that the reagents used are free of contaminants that could act as reducing agents.
Q2: What is the optimal pH for a maleimide conjugation reaction to avoid disulfide bond instability?
A2: The optimal pH for maleimide conjugation is between 6.5 and 7.5.[1][2] This range is a compromise: it is high enough for the thiol to be sufficiently nucleophilic to react with the maleimide, but low enough to minimize side reactions. At pH values above 7.5, the maleimide group becomes increasingly susceptible to hydrolysis, rendering it inactive.[1][3] Furthermore, higher pH can also increase the rate of disulfide bond exchange and potential reduction if any reducing agents are present. Conversely, at a pH below 6.5, the protonation of the thiol group significantly slows down the conjugation reaction.
Q3: Can I use any reducing agent to prepare my protein for maleimide conjugation?
A3: While several reducing agents can generate free thiols, they are not all compatible with a one-step conjugation reaction. Tris(2-carboxyethyl)phosphine (TCEP) is often recommended because it is a non-thiol-containing reducing agent and therefore does not need to be removed before the addition of the maleimide reagent.[1] In contrast, thiol-containing reducing agents like dithiothreitol (DTT) and β-mercaptoethanol (BME) must be completely removed prior to adding the maleimide, as they will compete with the protein's thiols for reaction with the maleimide.[1]
Q4: How can I selectively reduce the hinge disulfide bonds of an antibody for site-specific conjugation?
A4: Selective reduction of the more accessible hinge-region disulfide bonds in antibodies can be achieved using milder reducing agents under controlled conditions. 2-Mercaptoethylamine (2-MEA) is a mild reducing agent suitable for this purpose.[3][4] Alternatively, using immobilized TCEP on agarose beads can also provide a more controlled and selective reduction of surface-accessible disulfide bonds.[5][6][7] The reaction time, temperature, and concentration of the reducing agent are critical parameters to optimize for achieving the desired level of selective reduction.[8]
Q5: My protein is aggregating after the reduction step. How can I prevent this?
A5: Protein aggregation after disulfide bond reduction is a common issue, often caused by the exposure of hydrophobic regions that were previously buried within the protein's tertiary structure.[9] To mitigate this, it is crucial to perform the reduction and conjugation steps as quickly as possible. The use of "disulfide bridging" or "re-bridging" maleimides is an advanced strategy that can prevent this issue. These reagents react with both thiols of a reduced disulfide bond, effectively replacing the disulfide with a stable covalent bridge, thus preserving the protein's structure.[10][11][12]
Troubleshooting Guides
Problem 1: Low Conjugation Efficiency
| Possible Cause | Troubleshooting Step |
| Insufficient free thiols | Ensure complete reduction of target disulfide bonds by optimizing the concentration of the reducing agent and reaction time. Use a thiol quantification assay (e.g., Ellman's reagent) to confirm the presence of free thiols before adding the maleimide. |
| Maleimide hydrolysis | Maintain the reaction pH between 6.5 and 7.5.[1][2] Prepare maleimide solutions fresh and avoid prolonged storage in aqueous buffers. |
| Presence of competing thiols | If using DTT or BME, ensure their complete removal by dialysis or desalting columns before adding the maleimide reagent.[1][2] |
| Re-oxidation of thiols | Degas all buffers to remove oxygen.[2][13] Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon).[2][13] Include a chelating agent like EDTA (5-10 mM) in the buffer to sequester metal ions that can catalyze oxidation.[1][14] |
Problem 2: Unintended Reduction of Structural Disulfide Bonds
| Possible Cause | Troubleshooting Step |
| Harsh reduction conditions | Use a milder reducing agent like 2-MEA for selective reduction.[4] Optimize the concentration, temperature, and incubation time of the reducing agent. Consider using immobilized TCEP for a more controlled reduction.[5][6] |
| Disulfide bond scrambling | Minimize the time between the reduction and conjugation steps.[9] Consider using disulfide re-bridging maleimides to maintain the protein's structural integrity.[10][11][12] |
| Contaminants in reagents | Use high-purity reagents and sterile, nuclease-free water to prepare all solutions. |
Experimental Protocols
Protocol 1: General Maleimide Conjugation with TCEP
-
Protein Preparation: Dissolve the protein to be conjugated in a degassed reaction buffer (e.g., phosphate-buffered saline, PBS) at a pH of 7.2-7.5, containing 5-10 mM EDTA.[14] The protein concentration should typically be between 1-10 mg/mL.[2][13]
-
Reduction (Optional): If the protein contains disulfide bonds that need to be reduced, add a 10-100 fold molar excess of TCEP to the protein solution.[2][13] Incubate at room temperature for 20-30 minutes.[2][13]
-
Maleimide Reagent Preparation: Immediately before use, dissolve the maleimide-containing reagent in an anhydrous organic solvent like DMSO or DMF to create a 10 mM stock solution.[2][13]
-
Conjugation: Add the maleimide stock solution to the protein solution to achieve a 10-20 fold molar excess of the maleimide reagent over the protein.[2][13]
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 2-8°C, protected from light.[13]
-
Purification: Remove excess, unreacted maleimide reagent using a desalting column, dialysis, or size-exclusion chromatography.[2]
Protocol 2: Selective Reduction of Antibody Hinge-Region Disulfides with 2-MEA
-
Antibody Preparation: Prepare the antibody in a reaction buffer (e.g., PBS with 10 mM EDTA) at a concentration of 1-10 mg/mL.
-
Reduction: Add 2-Mercaptoethylamine•HCl (2-MEA) to a final concentration of 25-50 mM.
-
Incubation: Incubate the reaction for 90 minutes at 37°C.[4]
-
Removal of 2-MEA: Immediately remove the 2-MEA using a desalting column equilibrated with the reaction buffer.
-
Conjugation: Proceed immediately with the maleimide conjugation reaction as described in Protocol 1, steps 3-6.
Visualizations
Caption: A flowchart of the general experimental workflow for maleimide conjugation.
Caption: A decision tree for troubleshooting unwanted disulfide bond reduction.
References
- 1. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 2. resources.tocris.com [resources.tocris.com]
- 3. prod-vector-labs-wordpress-media.s3.amazonaws.com:443 [prod-vector-labs-wordpress-media.s3.amazonaws.com:443]
- 4. broadpharm.com [broadpharm.com]
- 5. researchgate.net [researchgate.net]
- 6. Selective disulfide reduction for labeling and enhancement of Fab antibody fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective disulfide reduction for labeling and enhancement of Fab antibody fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Switching positions: Assessing the dynamics of conjugational heterogeneity in antibody–drug conjugates using CE‐SDS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Functional bridging of protein disulfide bonds with maleimides - UCL Discovery [discovery.ucl.ac.uk]
- 11. Next generation maleimides enable the controlled assembly of antibody–drug conjugates via native disulfide bond bridging - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Situ Maleimide Bridging of Disulfides and a New Approach to Protein PEGylation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 14. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
Technical Support Center: Characterization of Unexpected Adducts in Bromomaleimide Reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with bromomaleimide reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary advantages of using bromomaleimides over traditional maleimides for bioconjugation?
Bromomaleimides offer several key advantages:
-
Multiple Points of Attachment: Dibromomaleimides can react with two thiol molecules, enabling applications like disulfide bond bridging.[1] After the initial reaction with a thiol, a second thiol can be added, and the nitrogen of the maleimide ring provides a third potential attachment point.[2][3]
-
Reversibility: The resulting thioether bond can be cleaved under reducing conditions, for example, by adding a phosphine or an excess of a thiol like TCEP or glutathione.[3][4][5] This allows for the controlled release of conjugated molecules or the temporary modification of proteins.[3]
-
High Reactivity and Selectivity: Bromomaleimides react rapidly and selectively with cysteine residues at physiological pH.[6]
Q2: What are the most common unexpected adducts or side products in bromomaleimide reactions?
Common unexpected products include:
-
Adducts with Reducing Agents: If a reducing agent like TCEP is used to cleave disulfide bonds, it can sometimes form an adduct with the bromomaleimide. For instance, somatostatin-maleimide-TCEP conjugates have been observed.[7]
-
Hydrolysis Products: The maleimide ring is susceptible to hydrolysis, especially at pH values above 7.5.[8] This ring-opening can prevent the desired conjugation from occurring.[8]
-
Double Thiol Addition to Monobromomaleimides: Following the initial reaction of a monobromomaleimide with a cysteine thiol, the resulting thiomaleimide can sometimes react with a second thiol molecule.[3]
-
Thiazine Rearrangement: When conjugating to an unprotected N-terminal cysteine, a rearrangement can occur, leading to the formation of a six-membered thiazine ring. This side reaction is more prevalent at basic pH.[9]
-
Reaction with Amines: At pH values above 7.5, primary amines (like the side chain of lysine) can react with the maleimide C=C bond, leading to non-specific labeling.[8]
Q3: How can I characterize the unexpected adducts in my reaction mixture?
Mass spectrometry (MS) and liquid chromatography-mass spectrometry (LCMS) are the primary methods for characterizing reaction products. These techniques can identify the molecular weights of the expected conjugate as well as any side products, allowing for their identification.[7]
Troubleshooting Guides
Problem 1: Low or No Conjugation Yield
| Possible Cause | Suggested Solution |
| Incomplete Disulfide Bond Reduction | Ensure complete reduction of protein disulfide bonds by using a sufficient excess of a reducing agent like TCEP. Incubate for an adequate amount of time (e.g., 30 minutes) before adding the bromomaleimide reagent.[10] |
| Hydrolysis of Bromomaleimide | Prepare the bromomaleimide stock solution in a dry, water-miscible organic solvent like DMSO or DMF and use it immediately after reconstitution.[8] Maintain the reaction pH between 6.5 and 7.5 to minimize hydrolysis.[11] |
| Presence of Primary Amines or Carrier Proteins in Buffer | If your buffer contains primary amines (e.g., Tris), exchange the protein into a non-amine-containing buffer like PBS.[8] Remove any carrier proteins from your antibody solution before conjugation.[8] |
| Re-oxidation of Thiols | Degas buffers to remove oxygen, which can cause re-oxidation of thiols to disulfides.[10] |
Problem 2: Presence of Multiple Adducts in the Final Product
| Possible Cause | Suggested Solution |
| Reaction with Reducing Agent | If adducts with the reducing agent are observed, consider using a different reducing agent or optimizing the stoichiometry to minimize excess reducing agent during the conjugation step.[7] |
| Non-specific Labeling of Amines | Strictly maintain the reaction pH between 6.5 and 7.5. At neutral pH, the reaction with thiols is about 1,000 times faster than with amines.[11] |
| Thiazine Formation with N-terminal Cysteine | If working with an N-terminal cysteine, perform the conjugation at a slightly acidic pH (around 5) to keep the N-terminal amino group protonated and prevent the rearrangement. Alternatively, acetylating the N-terminal amine can block this side reaction.[9] |
| Retro-Michael Reaction and Thiol Exchange | The thiosuccinimide linkage can be reversible, leading to payload migration to other free thiols.[11] To create a more stable linkage, the conjugate can be treated under conditions that promote hydrolysis of the maleimide ring after the initial conjugation, which prevents the reverse reaction.[12][13] |
Quantitative Data Summary
| Reaction/Condition | Observation | Yield/Rate | Reference |
| Dibromomaleimide + Somatostatin (with TCEP) | Formation of bridged somatostatin | Up to 60% | [7] |
| TCEP-mediated cleavage of Grb2-SH2-N-methylbromomaleimide adduct | Reversal to the original protein | 85% conversion | [3] |
| Hydrolysis of Monobromomaleimide (MBM) vs. Cysteine Adduct | MBM hydrolyzes faster than the thiomaleimide conjugate. | ~4-fold faster | [14] |
| Thiol-Maleimide vs. Thiol-Amine Reaction Rate (pH 7) | Reaction with thiols is significantly faster. | ~1,000 times faster | [8] |
Experimental Protocols
General Protocol for Protein Conjugation with Bromomaleimide
-
Protein Preparation:
-
Dissolve the protein containing a cysteine residue in a degassed buffer at a pH of 7.0-7.5 (e.g., PBS, HEPES).[10] The protein concentration should typically be between 1-10 mg/mL.[10]
-
If the cysteine residues are involved in disulfide bonds, add a 10-100 fold molar excess of a reducing agent like TCEP.[10] Incubate at room temperature for 20-30 minutes.[10]
-
-
Bromomaleimide Reagent Preparation:
-
Prepare a 10 mM stock solution of the bromomaleimide reagent in an anhydrous, water-miscible solvent such as DMSO or DMF.
-
-
Conjugation Reaction:
-
Add the bromomaleimide stock solution to the protein solution to achieve a 10-20 fold molar excess of the reagent over the protein.
-
Gently mix and incubate the reaction. Incubation can be for 2 hours at room temperature or overnight at 2-8 °C. Protect the reaction from light, especially if using a fluorescently labeled bromomaleimide.
-
-
Purification:
-
Remove the excess, unreacted bromomaleimide and byproducts using gel filtration (desalting column), dialysis, or HPLC.[10]
-
-
Characterization:
-
Analyze the purified conjugate using LCMS to confirm the molecular weight of the final product and identify any adducts.
-
Determine the degree of labeling using UV-Vis spectroscopy by measuring the absorbance of the protein (at 280 nm) and the label at its maximum absorbance wavelength.
-
Visualizations
Caption: General experimental workflow for protein conjugation.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Bromomaleimide-Linked Bioconjugates Are Cleavable in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. broadpharm.com [broadpharm.com]
- 9. bachem.com [bachem.com]
- 10. lumiprobe.com [lumiprobe.com]
- 11. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 12. Tunable reagents for multi-functional bioconjugation: reversible or permanent chemical modification of proteins and peptides by control of maleimide hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
A Head-to-Head Battle of Thiol Reactivity: 3-Bromo-1H-pyrrole-2,5-dione vs. N-ethylmaleimide
For researchers, scientists, and drug development professionals navigating the landscape of bioconjugation and chemical biology, the selective modification of thiol groups on proteins and other biomolecules is a cornerstone technique. Two prominent reagents in this arena are 3-Bromo-1H-pyrrole-2,5-dione and the well-established N-ethylmaleimide (NEM). This guide provides an objective comparison of their performance, supported by mechanistic insights and experimental considerations, to aid in the selection of the optimal tool for your research needs.
At the heart of their utility lies their reactivity towards the nucleophilic thiol group of cysteine residues. However, the mechanisms of this reaction and the resulting products differ significantly, leading to distinct advantages and disadvantages for each compound. N-ethylmaleimide (NEM) reacts with thiols via a Michael addition, forming a stable, irreversible thioether bond.[1][2] In contrast, this compound engages thiols through an addition-elimination pathway, a characteristic of halomaleimides. This can result in a regenerated double bond within the maleimide ring or the potential for further reaction, offering unique possibilities for bioconjugation strategies.
Quantitative Comparison of Thiol Reactivity
While direct, side-by-side kinetic comparisons are limited in the literature, the available data allows for a clear differentiation in their reactivity profiles.
| Parameter | This compound | N-ethylmaleimide (NEM) | References |
| Reaction Mechanism | Addition-Elimination | Michael Addition | [3] |
| Reaction Product | Thioether (initially), with potential for further reaction or regeneration of the double bond. | Stable Thioether | [1][2] |
| Reaction pH | Typically performed in a neutral to slightly basic pH range (e.g., 7.4). | Optimal at pH 6.5-7.5 for thiol specificity.[2][4] | |
| Reaction Speed | Generally considered to have a very fast reaction rate with thiols. | Rapid reaction kinetics, with second-order rate constants typically in the range of 100 - 1000 M⁻¹s⁻¹. | [5] |
| Specificity | High selectivity for thiols. | Highly selective for thiols within the optimal pH range; can react with amines at pH > 7.5.[2][4] | |
| Adduct Stability | The initial adduct can be reversible or undergo further reactions, depending on the conditions and the nature of the thiol. | Forms a highly stable and virtually irreversible thioether bond.[2] | |
| Potential Side Reactions | Potential for reaction with a second thiol equivalent. | Can react with primary amines at alkaline pH. Hydrolysis of the maleimide ring can occur at higher pH. | [6] |
Reaction Mechanisms and Signaling Pathways
The distinct reactivity of these two compounds stems from their different chemical structures.
N-ethylmaleimide (NEM) Reaction with a Thiol
NEM's reactivity is centered on the electron-deficient double bond of the maleimide ring. A thiolate anion acts as a nucleophile, attacking one of the carbons of the double bond in a Michael-type addition. This results in the formation of a stable thioether linkage.
Caption: Reaction mechanism of N-ethylmaleimide with a thiol via Michael addition.
This compound Reaction with a Thiol
In the case of this compound, the presence of the bromine atom facilitates an addition-elimination mechanism. The thiol initially adds to the double bond, similar to NEM. However, the subsequent elimination of the bromide ion can regenerate the double bond, leading to a thiomaleimide, or the intermediate can be trapped by a second thiol.
Caption: Reaction mechanism of this compound with a thiol.
Experimental Protocols
To empirically determine and compare the thiol reactivity of these two compounds, a pseudo-first-order kinetics experiment can be performed by monitoring the disappearance of a thiol-containing reporter molecule, such as 5-thio-2-nitrobenzoic acid (TNB, generated from Ellman's reagent), upon reaction with an excess of the maleimide derivative.
Experimental Workflow for Comparing Thiol Reactivity
Caption: Workflow for the kinetic analysis of thiol-maleimide reactions.
Materials:
-
N-ethylmaleimide (NEM)
-
This compound
-
Glutathione (GSH) or L-Cysteine
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (DMSO)
-
UV-Vis Spectrophotometer
Procedure:
-
Stock Solutions: Prepare 10 mM stock solutions of NEM and this compound in DMSO. Prepare a 10 mM stock solution of GSH or Cysteine in PBS. Prepare a 10 mM stock solution of DTNB in PBS.
-
Reaction Mixture: In a cuvette, add PBS to a final volume of 1 mL. Add the thiol stock solution to a final concentration of 100 µM. Add the DTNB stock solution to a final concentration of 200 µM and mix thoroughly.
-
Initiate Reaction: Start the kinetic measurement on the spectrophotometer by recording the absorbance at 412 nm. After a stable baseline is achieved, add the maleimide stock solution to a final concentration of 1 mM (a 10-fold excess over the thiol).
-
Data Acquisition: Record the absorbance at 412 nm at regular intervals for a period sufficient to observe a significant decrease in absorbance.
-
Data Analysis: Plot the natural logarithm of the absorbance at 412 nm versus time. The negative of the slope of the linear portion of this plot will give the pseudo-first-order rate constant (k_obs). The second-order rate constant (k) can be calculated using the equation: k = k_obs / [Maleimide].
Conclusion: Choosing the Right Reagent for the Job
The choice between this compound and N-ethylmaleimide hinges on the specific application and desired outcome of the thiol modification.
N-ethylmaleimide is the reagent of choice when a stable and irreversible thioether linkage is required. Its well-characterized reactivity and specificity within the optimal pH range make it a reliable tool for applications such as:
-
Irreversibly blocking cysteine residues to prevent disulfide bond formation or enzymatic activity.
-
Stable attachment of probes, tags, or drugs to proteins.
-
Quantitative analysis of accessible thiols.
This compound , on the other hand, offers more versatile and dynamic possibilities due to its addition-elimination mechanism. It is particularly advantageous for:
-
Applications where reversible or cleavable conjugation is desired.
-
"Turn-on" fluorescence probes, where the reaction with a thiol leads to a change in spectroscopic properties.
-
The introduction of a reactive handle for subsequent modifications, as the regenerated double bond can potentially react with other nucleophiles.
-
Scenarios requiring extremely rapid thiol conjugation.
References
- 1. Methods for the determination and quantification of the reactive thiol proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-Ethylmaleimide - Wikipedia [en.wikipedia.org]
- 3. New Aspects of the Reaction of Thioacetamide and N-Substituted Maleimides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. An overview of chemo- and site-selectivity aspects in the chemical conjugation of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of reaction conditions providing rapid and specific cysteine alkylation for peptide-based mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
comparing stability of bromomaleimide and iodomaleimide protein conjugates
A Comparative Guide for Researchers and Drug Development Professionals
The irreversible linkage of payloads to proteins via cysteine-thiol chemistry is a cornerstone of modern bioconjugation, pivotal in the development of targeted therapeutics like antibody-drug conjugates (ADCs). While traditional maleimides have been workhorses in this field, their susceptibility to retro-Michael reactions can lead to premature drug release and off-target toxicity, compromising therapeutic efficacy and safety.[1][2][3] This has spurred the development of "next-generation" maleimides, including halogenated variants like bromomaleimides and iodomaleimides, designed to offer enhanced stability.
This guide provides an objective comparison of the stability of protein conjugates formed with bromomaleimides and iodomaleimides, supported by experimental data from the literature. We delve into the chemical nuances that govern their stability, present comparative data, and provide detailed experimental protocols for researchers seeking to evaluate these reagents.
At a Glance: Key Stability Parameters
The stability of a maleimide-protein conjugate is primarily influenced by two competing pathways: the undesirable retro-Michael reaction, which leads to deconjugation, and the stabilizing hydrolysis of the succinimide ring. An ideal maleimide conjugate minimizes the former while potentially leveraging the latter to create a stable, irreversible bond. Halogenated maleimides, particularly those with two leaving groups, offer a distinct advantage by forming a stable linkage through a sequential addition-elimination reaction that re-bridges disulfide bonds.
| Feature | Bromomaleimide Conjugates | Iodomaleimide Conjugates | Key Takeaway |
| Reaction Rate | Fast | Very Fast (diiodo > dibromo)[4] | Iodomaleimides offer faster conjugation, which can be advantageous for sensitive proteins. |
| Hydrolytic Stability (Pre-conjugation) | Susceptible to hydrolysis | Reduced hydrolysis compared to other next-generation maleimides[5][6] | Diiodomaleimides are more stable in aqueous buffers before conjugation, providing a larger process window. |
| Conjugate Stability in Serum | Generally stable, but can be susceptible to thiol exchange without succinimide ring hydrolysis.[2] | Described as having "robust serum stability" with no evidence of cleavage or aggregation after 1 week in human serum at 37°C.[5][6] | Iodomaleimide conjugates have demonstrated high stability in serum, a critical factor for in vivo applications. |
| Mechanism of Stability | Forms a thiosuccinimide linkage that is stable to retro-Michael addition. Stability is enhanced by hydrolysis of the succinimide ring.[2] | Forms a stable linkage, and diiodomaleimides in particular offer rapid bioconjugation with reduced hydrolysis of the maleimide itself.[5][6] | Both offer enhanced stability over traditional maleimides, with iodomaleimides showing particular promise for in vivo applications. |
| Homogeneity of Conjugate | Can produce homogeneous conjugates, especially when used for disulfide bridging. | Can produce highly homogeneous conjugates. | Both are suitable for creating well-defined bioconjugates. |
Visualizing the Chemistry: Reaction and Degradation Pathways
The following diagrams illustrate the key chemical transformations involved in protein conjugation with halogenated maleimides and the subsequent pathways that influence conjugate stability.
Caption: General reaction pathway for thiol-maleimide conjugation and subsequent degradation or stabilization routes.
Experimental Protocols
Reproducible and rigorous experimental design is crucial for accurately assessing and comparing the stability of bioconjugates. Below are detailed methodologies for key experiments.
Protocol 1: Protein Conjugation with Halogenated Maleimides
This protocol provides a general framework for the conjugation of a protein with a bromomaleimide or iodomaleimide reagent.
-
Protein Preparation :
-
If targeting a native disulfide bond, partially reduce the antibody or protein in a suitable buffer (e.g., PBS, pH 7.4) using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine). A 10-fold molar excess of TCEP is a good starting point.[7]
-
Incubate for 1-2 hours at room temperature.
-
Remove excess reducing agent using a desalting column.
-
Degas all buffers to minimize re-oxidation of thiols.[8]
-
-
Conjugation Reaction :
-
Dissolve the halogenated maleimide reagent in an organic solvent like DMSO to prepare a stock solution.[7]
-
Add the maleimide stock solution to the prepared protein solution. A 10-20 fold molar excess of the maleimide reagent over the protein is recommended as a starting point.[7]
-
Incubate the reaction mixture at room temperature for 1-2 hours or overnight at 4°C, protected from light.[7]
-
-
Purification :
-
Remove excess, unreacted maleimide reagent and byproducts by size-exclusion chromatography (SEC), dialysis, or using a protein concentrator.[9]
-
-
Characterization :
-
Determine the drug-to-antibody ratio (DAR) or degree of labeling using techniques such as UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), or Mass Spectrometry (MS).
-
Protocol 2: In Vitro Plasma Stability Assay
This assay evaluates the stability of the conjugate in a biologically relevant matrix.
-
Incubation :
-
Time Points :
-
Collect aliquots of the incubation mixture at various time points (e.g., 0, 24, 48, 72, 168 hours).[11]
-
Immediately stop any potential degradation by freezing the samples at -80°C until analysis.
-
-
Sample Processing and Analysis :
-
For analysis of the intact conjugate, the ADC can be isolated from the plasma using affinity capture, for example, with protein A magnetic beads for antibodies.[12]
-
Analyze the isolated conjugate by LC-MS to determine the average DAR over time. A decrease in DAR indicates payload loss.[10]
-
Alternatively, the plasma supernatant can be analyzed to quantify the amount of released payload.[10]
-
Experimental Workflow Visualization
The following diagram outlines a typical workflow for assessing the stability of a newly generated protein conjugate.
Caption: A generalized workflow for the assessment of protein conjugate stability in plasma.
Conclusion
The choice between bromomaleimide and iodomaleimide linkers depends on the specific requirements of the bioconjugation application. The available evidence suggests that diiodomaleimides offer a compelling combination of rapid reactivity and reduced hydrolytic susceptibility prior to conjugation, leading to highly stable protein conjugates in serum.[5][6] This makes them a very promising platform for the development of next-generation ADCs and other protein therapeutics where in vivo stability is paramount. Bromomaleimides also represent a significant improvement over traditional maleimides, providing a stable linkage that is resistant to the retro-Michael reaction.[2]
For researchers and drug developers, the selection of the optimal linker chemistry is a critical decision. A thorough evaluation of conjugate stability using standardized in vitro assays, such as the plasma stability protocol detailed here, is essential to ensure the development of safe and effective bioconjugates. The continued innovation in maleimide chemistry provides a valuable toolkit for creating more robust and efficacious protein-based therapeutics.
References
- 1. Minireview: Addressing the retro-Michael instability of maleimide bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Tuning the Hydrolytic Stability of Next Generation Maleimide Cross-Linkers Enables Access to Albumin-Antibody Fragment Conjugates and tri-scFvs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. broadpharm.com [broadpharm.com]
- 10. ADC Plasma Stability Assay [iqbiosciences.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
Navigating Peptide Modifications: A Comparative Guide to Mass Spectrometry Analysis of 3-Bromo-1H-pyrrole-2,5-dione and its Alternatives
For researchers, scientists, and drug development professionals engaged in peptide analysis, the precise characterization of modified peptides is paramount. This guide provides a comparative analysis of the mass spectrometry performance of peptides modified with 3-Bromo-1H-pyrrole-2,5-dione alongside two common alternative cysteine-modifying reagents: Iodoacetamide (IAM) and N-ethylmaleimide (NEM). This comparison is supported by experimental data and detailed protocols to aid in the selection of the most appropriate reagent and analytical workflow for your research needs.
The modification of cysteine residues is a critical step in many proteomic workflows, enabling protein identification, quantification, and structural analysis. The choice of modifying reagent can significantly impact the subsequent mass spectrometry analysis, influencing ionization efficiency, fragmentation patterns, and the confidence of peptide identification. This compound, a maleimide-based reagent, offers a reactive platform for cysteine alkylation. Understanding its behavior in a mass spectrometer, relative to established reagents, is crucial for its effective application.
Comparative Analysis of Cysteine Modifying Reagents
The selection of a cysteine modifying reagent for mass spectrometry-based proteomics is a trade-off between reaction efficiency, specificity, and the characteristics of the modified peptide in the mass spectrometer. While this compound is a promising reagent, iodoacetamide and N-ethylmaleimide are well-established alternatives with extensive literature supporting their use.
| Feature | This compound (as Bromomaleimide) | Iodoacetamide (IAM) | N-ethylmaleimide (NEM) |
| Reaction Mechanism | Michael addition | Nucleophilic substitution | Michael addition |
| Mass Shift (Da) | +172.95 (monoisotopic) | +57.02 (monoisotopic) | +125.05 (monoisotopic) |
| Reaction Specificity | High for thiols | Can exhibit off-target reactions with other nucleophilic residues (e.g., Met, His, Lys, N-terminus)[1] | Generally high for thiols |
| MS/MS Fragmentation | Fragmentation of the maleimide ring can occur. | Stable modification, fragmentation primarily occurs along the peptide backbone. | The modification is generally stable during CID, but ETD can be beneficial for sequencing.[2] |
| Quantitative Applications | Can be synthesized with isotopic labels. | Light and heavy isotopologues are commercially available for quantitative studies (e.g., CysQuant).[3][4] | Deuterated forms are available for quantitative analysis. |
| Potential Issues | Hydrolysis of the maleimide ring can occur. Oxidation of the adduct is also possible.[5][6] | Off-target alkylation can complicate data analysis. Iodine-containing reagents can lead to a prominent neutral loss from modified methionine residues.[1] | Can also exhibit some level of off-target reactions. |
Mass Spectrometry Performance: A Deeper Dive
The behavior of a modified peptide in the mass spectrometer is a critical determinant of successful analysis. The choice of ionization technique (e.g., ESI, MALDI) and fragmentation method (e.g., CID, HCD, ETD) can significantly influence the resulting spectra.
This compound (as Bromomaleimide)
Due to the limited availability of direct mass spectrometry data for this compound, we infer its behavior from closely related bromomaleimides and other maleimide derivatives.
-
Fragmentation: In Collision-Induced Dissociation (CID), maleimide-cysteine adducts can exhibit fragmentation of the succinimide ring. A characteristic fragmentation involves cleavage of the C-S bond at the conjugation site, which can sometimes be observed in MALDI-MS as well[7]. This can be a double-edged sword: while it provides a signature for the presence of the modification, it can also complicate the interpretation of the peptide backbone fragmentation.
-
Stability: Maleimide-thiol adducts can be susceptible to hydrolysis, which results in a mass increase of 18 Da[5]. This needs to be considered during sample preparation and data analysis. Furthermore, oxidation of the adduct can lead to mass shifts of +16 Da or +32 Da[5].
Iodoacetamide (IAM)
Iodoacetamide is a widely used alkylating agent due to its high reactivity.
-
Fragmentation: The carbamidomethyl group introduced by IAM is a stable modification. Under CID and Higher-Energy Collisional Dissociation (HCD), fragmentation predominantly occurs along the peptide backbone, generating the expected b- and y-ion series, which facilitates straightforward peptide sequencing.
-
Side Reactions: A significant drawback of IAM is its potential for off-target alkylation of other amino acid residues, particularly methionine[1]. This can lead to a decrease in the identification rates of methionine-containing peptides due to a prominent neutral loss during fragmentation[1].
N-ethylmaleimide (NEM)
N-ethylmaleimide is another popular maleimide-based reagent.
-
Fragmentation: The NEM modification is generally stable under CID and HCD conditions, allowing for reliable peptide sequencing. The use of Electron Transfer Dissociation (ETD) has been shown to be particularly effective for sequencing NEM-modified peptides, as it tends to preserve post-translational modifications and provides complementary fragmentation information (c- and z-ions)[2].
-
Quantitative Proteomics: The larger mass shift of NEM (+125.05 Da) compared to IAM (+57.02 Da) can be advantageous in certain quantitative proteomics experiments, as it provides a clearer mass separation between labeled and unlabeled peptides.
Experimental Protocols
Detailed and reproducible experimental protocols are the foundation of reliable comparative data. Below are representative protocols for the modification of peptides with the discussed reagents and their subsequent analysis by LC-MS/MS.
Peptide Modification with this compound (General Protocol for Bromomaleimides)
-
Reduction: Reduce disulfide bonds in the peptide/protein sample by incubating with 10 mM dithiothreitol (DTT) in a suitable buffer (e.g., 50 mM ammonium bicarbonate, pH 8.0) for 1 hour at 37°C.
-
Alkylation: Add a 5-fold molar excess of this compound (dissolved in a minimal amount of a compatible organic solvent like DMF or DMSO) to the reduced peptide solution. Incubate for 1 hour at room temperature in the dark.
-
Quenching: Quench the reaction by adding an excess of a thiol-containing reagent, such as DTT or 2-mercaptoethanol.
-
Sample Cleanup: Desalt the modified peptide sample using a C18 solid-phase extraction (SPE) cartridge prior to LC-MS/MS analysis.
Peptide Modification with Iodoacetamide (IAM)
-
Reduction: Reduce the peptide sample with 10 mM DTT in 50 mM ammonium bicarbonate (pH 8.0) for 1 hour at 56°C.
-
Alkylation: Add iodoacetamide to a final concentration of 55 mM. Incubate for 45 minutes at room temperature in the dark.
-
Quenching: Quench the reaction by adding DTT to a final concentration of 20 mM.
-
Sample Cleanup: Desalt the sample using a C18 SPE cartridge.
LC-MS/MS Analysis Protocol (General)
-
Chromatographic Separation:
-
Column: C18 reversed-phase column (e.g., 75 µm ID x 15 cm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 40% B over 60 minutes at a flow rate of 300 nL/min.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive ion mode electrospray ionization (ESI).
-
MS1 Scan Range: m/z 350-1500.
-
Data-Dependent Acquisition (DDA): Select the top 10 most intense precursor ions for fragmentation.
-
Fragmentation: Use CID or HCD with a normalized collision energy of 27-30%.
-
Dynamic Exclusion: Exclude previously fragmented ions for 30 seconds.
-
-
Data Analysis:
-
Search the MS/MS data against a relevant protein database using a search engine (e.g., Mascot, Sequest, MaxQuant).
-
Specify the appropriate fixed modification for the cysteine residue (e.g., +172.95 for this compound, +57.02 for IAM, +125.05 for NEM).
-
Consider potential variable modifications such as methionine oxidation and hydrolysis of the maleimide adduct.
-
Visualizing the Workflow and Logic
To better illustrate the processes described, the following diagrams were generated using Graphviz.
Caption: Experimental workflow for the analysis of modified peptides.
Caption: Comparison of cysteine modifying reagents.
Conclusion
The choice of a cysteine-modifying reagent for mass spectrometry analysis requires careful consideration of the specific research goals. While iodoacetamide and N-ethylmaleimide are well-characterized and widely used, this compound and related bromomaleimides offer high reactivity for cysteine modification. However, researchers should be aware of the potential for hydrolysis and specific fragmentation patterns of the maleimide adduct during mass spectrometry analysis. By understanding the comparative performance and adhering to optimized experimental protocols, researchers can confidently select the appropriate reagent to achieve high-quality, reproducible data in their peptide analysis workflows.
References
- 1. Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Kinetics of Thiol Addition to 3-Bromo-1H-pyrrole-2,5-dione and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinetics of thiol addition to 3-bromo-1H-pyrrole-2,5-dione, a member of the bromomaleimide family, in relation to unsubstituted maleimides and other thiol-reactive electrophiles. The information presented herein is intended to assist researchers in selecting the appropriate reagents and reaction conditions for their specific bioconjugation and drug development needs. While specific kinetic data for this compound is not extensively available in the public domain, this guide extrapolates from the known reactivity of bromomaleimides and provides protocols for empirical determination.
Comparative Kinetic Data
The reactivity of maleimides and their derivatives with thiols is influenced by factors such as pH, the pKa of the thiol, and the electronic properties of the maleimide substituent. The presence of a bromine atom on the maleimide ring is known to significantly increase its electrophilicity, leading to faster reaction rates compared to unsubstituted maleimides.
| Electrophile | Thiol | Second-Order Rate Constant (k₂) | Conditions | Reference |
| N-Aryl-maleimide | β-mercaptoethanol | ~100 - 1000 M⁻¹s⁻¹ | pH 7.0-7.5 | [1] |
| Phenyl maleimide | N-acetyl-O-methyl-cysteine | ~1300 M⁻¹s⁻¹ | pH 8, MeCN/H₂O | [2] |
| 3-Bromo-1-phenyl-propynone (Bromo-ynone) * | N-acetyl-O-methyl-cysteine | ~1780 M⁻¹s⁻¹ | pH 8, MeCN/H₂O | [2] |
| Bromoacetyl group | Cysteine/Peptides | 2-3 orders of magnitude slower than maleimide | pH 6.5 | [3] |
Note: 3-Bromo-1-phenyl-propynone is presented as a proxy for a bromo-activated electrophile, illustrating the rate enhancement compared to a standard maleimide.
Key Observation: The data suggests that brominated electrophiles exhibit faster reaction kinetics with thiols compared to their non-brominated maleimide counterparts. It has been demonstrated that bromomaleimides react selectively and rapidly with cysteine residues[4]. This enhanced reactivity can be advantageous in applications requiring rapid conjugation, especially at low reactant concentrations.
Reaction Mechanism and Adduct Stability
The reaction of a thiol with a maleimide proceeds via a Michael addition, forming a stable thioether bond. In the case of a 3-bromomaleimide, the reaction can proceed through an addition-elimination mechanism, resulting in a thiomaleimide conjugate. This resulting thiomaleimide is resistant to the retro-Michael reaction, which can be a point of instability for traditional maleimide-thiol adducts. However, it has been noted that the initial adduct of a thiol to a bromomaleimide can be reversible[5].
Experimental Protocols
To facilitate the direct comparison of thiol addition kinetics, the following experimental protocols are provided.
Protocol 1: Determination of Second-Order Rate Constant by UV-Vis Spectroscopy
This method is based on monitoring the decrease in absorbance of the maleimide double bond upon reaction with a thiol.
Materials:
-
This compound (or other maleimide derivative)
-
Thiol-containing compound (e.g., N-acetylcysteine, glutathione)
-
Phosphate buffered saline (PBS), pH 7.4
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare stock solutions of the maleimide derivative and the thiol in a suitable solvent (e.g., DMSO, DMF).
-
In a quartz cuvette, add PBS to a final volume of 1 mL.
-
Add a small volume of the maleimide stock solution to the cuvette to achieve a starting absorbance between 0.8 and 1.2 at the λmax of the maleimide (typically around 300 nm).
-
Initiate the reaction by adding a known excess of the thiol stock solution to the cuvette and mix rapidly.
-
Immediately begin monitoring the decrease in absorbance at the λmax of the maleimide at regular time intervals.
-
The observed rate constant (k_obs) can be determined by fitting the absorbance data to a pseudo-first-order kinetic model.
-
The second-order rate constant (k₂) is calculated by dividing k_obs by the concentration of the thiol (in excess).
Protocol 2: Kinetic Analysis by RP-HPLC
This method allows for the simultaneous monitoring of reactants and products, providing a more detailed kinetic profile.
Materials:
-
This compound (or other maleimide derivative)
-
Thiol-containing compound
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Quenching solution (e.g., acidic solution to stop the reaction)
-
RP-HPLC system with a C18 column and a UV detector
Procedure:
-
Prepare stock solutions of the maleimide and thiol in the reaction buffer.
-
Initiate the reaction by mixing the maleimide and thiol solutions at known concentrations.
-
At specific time points, withdraw an aliquot of the reaction mixture and quench the reaction by adding it to the quenching solution.
-
Analyze the quenched samples by RP-HPLC.
-
Quantify the peak areas of the reactants and the product at each time point.
-
Plot the concentration of the reactants and/or product as a function of time.
-
Determine the initial reaction rate from the slope of the concentration vs. time plot.
-
Calculate the second-order rate constant from the initial rate and the initial concentrations of the reactants.
Comparison with Alternative Thiol-Reactive Reagents
A key aspect of selecting a bioconjugation reagent is understanding its reactivity relative to other available options.
| Feature | 3-Bromomaleimides | Unsubstituted Maleimides | Bromoacetyl Groups |
| Relative Reactivity | Very High | High | Moderate |
| Optimal pH | ~7.0-7.5 | ~6.5-7.5 | ~8.0-9.0 |
| Adduct Stability | Thiomaleimide adduct is stable to retro-Michael reaction | Thioether adduct can undergo retro-Michael reaction | Stable thioether bond |
| Selectivity | High for thiols | High for thiols at neutral pH | Can react with other nucleophiles at higher pH |
Considerations for Selection:
-
Reaction Speed: For applications requiring very fast conjugation, particularly with dilute reactants, 3-bromomaleimides are a promising choice.
-
pH Sensitivity: The optimal pH range for maleimide-based conjugations is near physiological pH, which is advantageous for reactions involving sensitive biomolecules. Bromoacetyl groups require a more basic pH for optimal reactivity.
-
Adduct Stability: If the reversibility of the maleimide-thiol adduct is a concern, the formation of a stable thiomaleimide from a 3-bromomaleimide offers a significant advantage.
Conclusion
The kinetic studies of thiol addition to this compound and its analogs indicate a significant rate enhancement compared to traditional maleimides. This increased reactivity, coupled with the potential for forming a more stable adduct, makes bromomaleimides a valuable tool for researchers in drug development and bioconjugation. The provided experimental protocols offer a framework for the empirical determination and comparison of reaction kinetics, enabling the rational selection of reagents for specific applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Thiol-thiol cross-clicking using bromo-ynone reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
The Ascendancy of Bromomaleimides: A New Era in Bioconjugation Stability and Versatility
For researchers, scientists, and drug development professionals at the forefront of innovation, the choice of conjugation chemistry is paramount. While traditional maleimides have long been a staple for thiol-reactive bioconjugation, their inherent instability presents a significant challenge. Emerging as a superior alternative, bromomaleimides offer enhanced stability, faster reaction kinetics, and greater versatility, paving the way for more robust and effective biotherapeutics and research tools.
Traditional maleimide-thiol conjugates are susceptible to a retro-Michael reaction, leading to the dissociation of the conjugate, particularly in the reducing environment of the cytoplasm with high glutathione concentrations.[1][2][3][4] This instability can result in premature drug release from antibody-drug conjugates (ADCs), leading to off-target toxicity and reduced therapeutic efficacy.[5] Bromomaleimides address this critical issue by promoting a rapid, stabilizing hydrolysis of the succinimide ring post-conjugation, effectively locking the conjugate and preventing its reversal.[6][7][8]
Superior Stability Through Accelerated Hydrolysis
The key advantage of bromomaleimides lies in the electron-withdrawing nature of the bromine substituent(s). This feature significantly accelerates the rate of hydrolysis of the thiosuccinimide ring, converting it to a stable, ring-opened succinamic acid thioether.[1][6] This process renders the conjugate resistant to thiol exchange and cleavage.[1][5]
| Feature | Traditional Maleimides | Bromomaleimides |
| Conjugate Stability | Prone to retro-Michael reaction and thiol exchange, leading to instability.[2][3][9] | Forms a stable, ring-opened structure post-hydrolysis, preventing reversal.[6][7] |
| Hydrolysis Rate | Slow, often requiring prolonged incubation at higher pH for stabilization.[1] | Significantly faster hydrolysis under mild conditions due to the electron-withdrawing bromine.[6][8] |
| Reaction Kinetics | Fast reaction with thiols.[2][10] | Even more rapid reaction with thiols compared to traditional maleimides.[9][11] |
| Homogeneity (in ADCs) | Can lead to heterogeneous mixtures with varying drug-to-antibody ratios (DARs).[12] | Dibromomaleimides enable disulfide re-bridging, resulting in more homogeneous ADCs with a defined DAR.[13][14] |
| Versatility | Primarily used for single-point attachment.[15] | Mono- and di-bromomaleimides allow for single, dual, or bridged conjugations, offering greater flexibility.[16][17][18] |
Enhanced Reaction Kinetics and Versatility
Beyond stability, bromomaleimides exhibit faster reaction kinetics with thiols compared to their non-halogenated counterparts.[9][11] This allows for more efficient bioconjugation, often at lower concentrations and under milder conditions.
Furthermore, the availability of dibromomaleimides opens up new avenues for bioconjugation strategies. These reagents can react with two thiol groups, making them ideal for bridging disulfide bonds in proteins like antibodies.[12][18][19] This "disulfide re-bridging" approach not only creates a stable linkage but also helps to maintain the native structure of the protein and results in more homogeneous antibody-drug conjugates (ADCs) with a precise drug-to-antibody ratio (DAR).[13][14]
Experimental Evidence: A Clear Advantage
Studies have consistently demonstrated the superior performance of bromomaleimides. For instance, the half-life of hydrolysis for conjugates formed with electron-withdrawing maleimides (such as bromomaleimides) is significantly shorter than that of traditional maleimide adducts, leading to rapid stabilization.[1] Research has also shown that bromomaleimide-linked conjugates can be designed to be cleavable under specific reducing conditions, offering a controlled-release mechanism for drug delivery applications.[16]
Experimental Protocol: Thiol-Maleimide Conjugation and Stability Assay
Objective: To compare the stability of a thiol-conjugated fluorescent probe using a traditional maleimide versus a bromomaleimide in the presence of a competing thiol.
Materials:
-
Thiol-containing fluorescent probe (e.g., Cysteine-FITC)
-
N-ethylmaleimide (NEM) as the traditional maleimide
-
N-ethylbromomaleimide (NEBM) as the bromomaleimide
-
Phosphate-buffered saline (PBS), pH 7.4
-
Glutathione (GSH)
-
DMSO
-
Size-exclusion chromatography (SEC) column
-
HPLC system with fluorescence detector
Methodology:
-
Conjugation:
-
Dissolve the thiol-containing fluorescent probe in PBS at a concentration of 1 mg/mL.
-
Prepare 10 mM stock solutions of NEM and NEBM in DMSO.
-
Add a 10-fold molar excess of the maleimide solution (NEM or NEBM) to the protein solution.
-
Incubate the reaction mixture for 1 hour at room temperature.
-
Remove the excess, unreacted maleimide using a size-exclusion chromatography column.
-
-
Stability Assay:
-
To the purified conjugate solutions, add glutathione to a final concentration of 5 mM.
-
Incubate the samples at 37°C.
-
At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot of each reaction and analyze by HPLC.
-
Monitor the amount of intact conjugate and the release of the fluorescent probe over time.
-
Expected Results: The conjugate formed with NEBM is expected to show significantly less release of the fluorescent probe over time compared to the conjugate formed with NEM, demonstrating its enhanced stability in the presence of a competing thiol.
Visualizing the Advantage
The following diagrams illustrate the key differences in the reaction pathways and outcomes between traditional maleimides and bromomaleimides.
References
- 1. prolynxinc.com [prolynxinc.com]
- 2. d-nb.info [d-nb.info]
- 3. Maleimide-thiol adducts stabilized through stretching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. communities.springernature.com [communities.springernature.com]
- 5. creativepegworks.com [creativepegworks.com]
- 6. researchgate.net [researchgate.net]
- 7. Tunable reagents for multi-functional bioconjugation: reversible or permanent chemical modification of proteins and peptides by control of maleimide hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. vectorlabs.com [vectorlabs.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. Antibody–Drug Conjugates (ADCs) Derived from Interchain Cysteine Cross-Linking Demonstrate Improved Homogeneity and Other Pharmacological Properties over Conventional Heterogeneous ADCs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protein modification, bioconjugation, and disulfide bridging using bromomaleimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Bromomaleimide-Linked Bioconjugates Are Cleavable in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. tandfonline.com [tandfonline.com]
- 19. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Cleavable and Non-Cleavable Linkers Utilizing 3-Bromo-1H-pyrrole-2,5-dione Derivatives in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
The efficacy and safety of antibody-drug conjugates (ADCs) are critically dependent on the linker connecting the monoclonal antibody to the cytotoxic payload. The choice between a cleavable and a non-cleavable linker strategy dictates the mechanism of drug release, stability in circulation, and overall therapeutic window. This guide provides an objective comparison of cleavable and non-cleavable linkers derived from 3-Bromo-1H-pyrrole-2,5-dione, a thiol-reactive moiety increasingly utilized in the construction of homogenous and stable ADCs.
Introduction to this compound in ADC Linker Technology
This compound, and its derivatives such as 3,4-dibromo-1H-pyrrole-2,5-dione (dibromomaleimide), serve as efficient conjugation handles for the attachment of linkers to antibodies. These moieties react specifically with thiol groups, such as those on cysteine residues within the antibody, to form stable thioether bonds. This site-specific conjugation allows for precise control over the drug-to-antibody ratio (DAR), leading to more homogenous ADC preparations with predictable pharmacokinetic profiles.
The core structure of this compound can be elaborated to incorporate either a cleavable or a non-cleavable linker, each with distinct advantages and disadvantages.
Core Concepts: Cleavable vs. Non-Cleavable Linkers
Cleavable Linkers are designed to be stable in the systemic circulation and to release the cytotoxic payload upon encountering specific triggers within the tumor microenvironment or inside the cancer cell.[1] This targeted release mechanism can enhance the potency of the ADC and enable the "bystander effect," where the released, cell-permeable payload can kill neighboring antigen-negative cancer cells.[1][2] Common cleavage strategies include:
-
Protease-Sensitivity: Incorporating a peptide sequence, such as valine-citrulline (Val-Cit), that is recognized and cleaved by lysosomal proteases like cathepsin B, which are often overexpressed in tumor cells.[1]
-
pH-Sensitivity: Utilizing acid-labile groups, like hydrazones, that hydrolyze in the acidic environment of endosomes and lysosomes (pH 4.8-6.0) compared to the physiological pH of blood (pH 7.4).[1]
-
Glutathione-Sensitivity: Employing disulfide bonds that are reduced in the cytoplasm, where the concentration of glutathione is significantly higher than in the bloodstream.[1]
Non-Cleavable Linkers , in contrast, do not have a specific cleavage site.[1] The release of the payload relies on the complete degradation of the antibody backbone into amino acids within the lysosome following internalization of the ADC.[1][3] This results in the release of the payload still attached to the linker and a single amino acid residue.[4] The primary advantage of non-cleavable linkers is their enhanced stability in plasma, which can lead to a wider therapeutic window and reduced off-target toxicity.[5][6]
Performance Comparison: Cleavable vs. Non-Cleavable Linkers
The choice between a cleavable and non-cleavable linker strategy derived from this compound has a profound impact on the ADC's performance. The following table summarizes key performance metrics based on general principles of maleimide-based linkers, as direct comparative data for this compound derivatives is limited in publicly available literature.
| Feature | Cleavable Linkers (e.g., with Val-Cit) | Non-Cleavable Linkers (e.g., Thioether) |
| Mechanism of Payload Release | Enzymatic (e.g., Cathepsin B), pH change, or reduction | Proteolytic degradation of the antibody in the lysosome |
| Plasma Stability | Generally lower, with potential for premature payload release | Generally higher, leading to longer ADC half-life |
| Bystander Effect | Yes, if the released payload is membrane-permeable | Generally no, as the payload-linker-amino acid complex is often charged and less permeable |
| Potency | Can be very high due to release of the unmodified, potent payload | Dependent on the activity of the payload-linker-amino acid complex |
| Off-Target Toxicity | Higher potential due to premature payload release and bystander effect | Lower potential due to high plasma stability and targeted release |
| Therapeutic Window | Potentially narrower due to off-target toxicity | Potentially wider due to improved safety profile |
| Dependence on Target Biology | Less dependent on complete antibody degradation | Highly dependent on ADC internalization and lysosomal processing |
Experimental Protocols
Detailed experimental protocols are crucial for the synthesis and evaluation of ADCs. Below are generalized methodologies for key experiments.
Synthesis of a Cleavable Val-Cit Linker Payload from a this compound Derivative
This protocol outlines a potential synthetic route.
-
Synthesis of the Linker Core: React this compound with a suitable protected amine to introduce a functional handle for peptide coupling.
-
Peptide Coupling: Couple the functionalized pyrrole-dione with a protected valine-citrulline dipeptide using standard peptide coupling reagents (e.g., HATU).[7]
-
Self-Immolative Spacer Attachment: Introduce a p-aminobenzyl alcohol (PABC) self-immolative spacer to the citrulline residue.[7]
-
Payload Conjugation: Activate the PABC spacer and conjugate the cytotoxic payload (e.g., MMAE).
-
Deprotection: Remove protecting groups to yield the final cleavable linker-payload.
Synthesis of a Non-Cleavable Thioether Linker Payload from a this compound Derivative
This protocol outlines a potential synthetic route.
-
Synthesis of the Linker Core: React this compound with a bifunctional reagent containing a protected amine and a stable alkyl or PEG chain.
-
Payload Conjugation: Deprotect the amine and conjugate the cytotoxic payload via a stable amide bond.
-
The resulting structure will have the 3-H-pyrrole-2,5-dione moiety for antibody conjugation and the payload attached through a stable, non-cleavable chain.
ADC Conjugation
-
Antibody Reduction: Partially reduce the interchain disulfide bonds of the monoclonal antibody using a reducing agent like tris(2-carboxyethyl)phosphine (TCEP) to generate free thiol groups.
-
Conjugation Reaction: React the reduced antibody with the maleimide-functionalized linker-payload in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Purification: Purify the resulting ADC using techniques such as size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) to remove unconjugated linker-payload and aggregated antibody.
In Vitro Plasma Stability Assay
-
Incubation: Incubate the ADC in plasma from relevant species (e.g., human, mouse, rat) at 37°C over a time course (e.g., 0, 1, 3, 7 days).[8][9][10]
-
Sample Analysis: At each time point, analyze the samples to determine the amount of conjugated antibody and the concentration of released payload.[9][11] This can be achieved using techniques like ELISA for total antibody and ADC concentration, and LC-MS for quantifying the free payload.[9][12]
-
Data Analysis: Calculate the half-life of the ADC in plasma and the rate of payload release.
In Vitro Cytotoxicity Assay
-
Cell Culture: Plate target antigen-positive and antigen-negative cancer cell lines in 96-well plates.
-
Treatment: Treat the cells with serial dilutions of the ADC, the free payload, and a non-targeting control ADC.
-
Incubation: Incubate the cells for a period sufficient to observe cytotoxic effects (e.g., 72-96 hours).
-
Viability Assessment: Determine cell viability using a suitable assay, such as the MTT or CellTiter-Glo assay.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each compound to determine its potency.
Bystander Killing Assay
-
Co-culture: Establish a co-culture of antigen-positive and fluorescently labeled antigen-negative cells.
-
Treatment: Treat the co-culture with the ADC.
-
Analysis: After a suitable incubation period, use flow cytometry or high-content imaging to quantify the viability of both the antigen-positive and the fluorescently labeled antigen-negative cell populations. A decrease in the viability of the antigen-negative cells in the presence of the ADC indicates a bystander effect.[13]
Visualizing Workflows and Concepts
To better illustrate the concepts and processes described, the following diagrams are provided in Graphviz DOT language.
Caption: Mechanism of action for cleavable vs. non-cleavable linker ADCs.
References
- 1. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 2. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 3. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 4. Non-Cleavable Linker Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 5. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 6. Noncleavable Linkers - Creative Biolabs [creativebiolabs.net]
- 7. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 10. ADC Plasma Stability Assay [iqbiosciences.com]
- 11. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. researchgate.net [researchgate.net]
- 13. aacrjournals.org [aacrjournals.org]
A Comparative Analysis of Maleimide and Bromoacetyl Conjugation Chemistry for Biopharmaceutical Development
For researchers, scientists, and drug development professionals, the choice of conjugation chemistry is a critical decision that profoundly impacts the efficacy, stability, and homogeneity of bioconjugates such as antibody-drug conjugates (ADCs). This guide provides an objective comparison of two widely used thiol-reactive chemistries: maleimide and bromoacetyl conjugation. By examining their reaction mechanisms, performance metrics, and experimental considerations, this document aims to equip scientists with the knowledge to select the optimal conjugation strategy for their specific application.
Executive Summary
Maleimide and bromoacetyl chemistries are both employed for the site-specific modification of cysteine residues in proteins and other biomolecules. The primary distinction lies in their reaction kinetics and optimal pH conditions. Maleimide conjugation is characterized by its rapid reaction rate at near-neutral pH, while bromoacetyl chemistry proceeds more slowly and requires a more alkaline environment. This fundamental difference has significant implications for reaction specificity, the stability of the resulting conjugate, and the potential for off-target reactions.
Quantitative Performance Comparison
The following table summarizes the key performance characteristics of maleimide and bromoacetyl conjugation chemistries based on available experimental data.
| Feature | Maleimide Chemistry | Bromoacetyl Chemistry |
| Reactive Group | Maleimide | Bromoacetyl |
| Target Residue | Cysteine (thiol group) | Cysteine (thiol group) |
| Reaction Type | Michael Addition | Nucleophilic Substitution |
| Optimal pH | 6.5 - 7.5[1] | 8.3 - 9.0[1][2] |
| Reaction Rate | Fast (2-3 orders of magnitude faster than bromoacetyl at pH 6.5)[1][2] | Slower than maleimide at neutral pH[1] |
| Bond Formed | Thiosuccinimide ether | Thioether[3][4] |
| Conjugate Stability | Susceptible to retro-Michael addition (reversibility) and hydrolysis of the succinimide ring.[1][5][6] Ring-opened product is stable.[7] | Stable thioether linkage.[3][4] |
| Specificity | Highly selective for thiols at pH 6.5-7.5.[1] At pH > 7.5, reactivity with amines increases.[1] | Selective for thiols at pH 8.3 with a slight excess of the haloacetyl group.[4] Can react with other nucleophiles (e.g., imidazoles, amines) with a large excess of reagent or in the absence of thiols.[4] |
| Key Side Reactions | Hydrolysis of the maleimide ring, retro-Michael reaction leading to deconjugation, and thiazine rearrangement with N-terminal cysteines. | Potential for reaction with other nucleophilic amino acid residues. |
Reaction Mechanisms
The distinct reaction pathways of maleimide and bromoacetyl chemistries underpin their differing characteristics.
Maleimide Conjugation
Maleimide chemistry proceeds via a Michael addition reaction. The thiol group of a cysteine residue acts as a nucleophile, attacking the electron-deficient double bond of the maleimide ring. This reaction is highly efficient and selective for thiols within a pH range of 6.5 to 7.5.[1]
Bromoacetyl Conjugation
Bromoacetyl chemistry involves a nucleophilic substitution reaction. The thiolate anion of a cysteine residue attacks the carbon atom bearing the bromine, displacing the bromide ion and forming a stable thioether bond. This reaction is most efficient at a pH of 8.3 or higher, where the thiol group is deprotonated to the more nucleophilic thiolate.[4]
Stability Considerations
The stability of the resulting conjugate is a paramount concern, particularly for therapeutic applications.
Maleimide conjugates are known to be susceptible to two degradation pathways:
-
Retro-Michael Addition: The thiosuccinimide linkage can undergo a reverse Michael addition, leading to deconjugation and potential transfer of the payload to other thiol-containing molecules in vivo, such as albumin.[1][5]
-
Hydrolysis: The succinimide ring of the maleimide adduct can be hydrolyzed. While this can prevent the retro-Michael reaction and stabilize the conjugate, it can also lead to a heterogeneous product if the hydrolysis occurs at different rates or to different extents.[7][8][9] The rate of this stabilizing hydrolysis can be influenced by the N-substituent on the maleimide.[7]
Bromoacetyl conjugates , in contrast, form a highly stable thioether bond that is not susceptible to the same degradation pathways as maleimide adducts.[3][4]
Experimental Protocols
The following provides a general workflow for protein conjugation using maleimide and bromoacetyl chemistries. It is essential to optimize these protocols for each specific protein and reagent.
General Experimental Workflow
Key Methodological Details
1. Protein Preparation and Reduction:
-
If the target cysteine residues are involved in disulfide bonds, a reduction step is necessary.[10]
-
Tris(2-carboxyethyl)phosphine (TCEP) is a common reducing agent as it is stable and does not need to be removed before conjugation.[10]
-
The protein should be in a degassed buffer to prevent re-oxidation of the thiols.[10]
2. Conjugation Buffer:
-
For Maleimide Conjugation: A buffer with a pH of 6.5-7.5, such as phosphate-buffered saline (PBS), is recommended.[10] The buffer should be free of extraneous thiols.
-
For Bromoacetyl Conjugation: A buffer with a pH of 8.3-9.0 is optimal. Buffers such as borate or bicarbonate can be used.
3. Reagent Preparation and Addition:
-
Maleimide and bromoacetyl reagents are often dissolved in a water-miscible organic solvent like DMSO or DMF immediately before use.[10]
-
The reagent is typically added to the protein solution in a 10-20 fold molar excess, although the optimal ratio should be determined experimentally.
4. Incubation:
-
Maleimide reactions are typically fast and can proceed at room temperature for 1-2 hours or at 4°C overnight.
-
Bromoacetyl reactions are slower and may require longer incubation times or slightly elevated temperatures (e.g., room temperature to 37°C).
5. Quenching and Purification:
-
After the desired reaction time, any unreacted reagent should be quenched by adding a small molecule thiol like cysteine or β-mercaptoethanol.
-
The final conjugate is purified from excess reagent and byproducts using techniques such as size exclusion chromatography (SEC) or dialysis.
Conclusion
The choice between maleimide and bromoacetyl conjugation chemistries is a nuanced decision that depends on the specific requirements of the bioconjugate being developed.
-
Maleimide chemistry is advantageous for its rapid reaction kinetics at physiological pH, making it a popular choice for many applications. However, the potential for instability of the resulting thiosuccinimide linkage through retro-Michael addition and hydrolysis must be carefully considered and addressed, for instance, by engineering the maleimide reagent to favor the stable, ring-opened form.
-
Bromoacetyl chemistry offers the significant advantage of forming a highly stable thioether bond, which is crucial for applications requiring long-term in vivo stability. The trade-off is a slower reaction rate that necessitates a higher pH, which could potentially impact the stability of some proteins.
For drug development professionals, a thorough understanding of these chemistries, supported by robust analytical characterization of the final conjugate, is essential for the successful development of safe and effective biotherapeutics. The information and protocols provided in this guide serve as a foundational resource for making informed decisions in the critical process of bioconjugation.
References
- 1. researchgate.net [researchgate.net]
- 2. Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Conjugation of synthetic peptides to proteins: quantitation from S-carboxymethylcysteine released upon acid hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. thermofisher.com [thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. An overview of chemo- and site-selectivity aspects in the chemical conjugation of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. prolynxinc.com [prolynxinc.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Assessing the In Vivo Stability of Maleimide-Based Linkers: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the stability of the linker is a critical determinant of the efficacy and safety of antibody-drug conjugates (ADCs). Maleimide-based linkers have been widely used for their reactivity towards thiol groups on antibodies. However, the resulting thiosuccinimide linkage can exhibit instability in vivo, leading to premature drug release and potential off-target toxicity. This guide provides an objective comparison of different maleimide-based linkers, supported by experimental data, to aid in the selection of the most suitable linker for a given application.
The primary mechanism of instability for traditional maleimide-based linkers is the retro-Michael reaction, which leads to the deconjugation of the linker-payload from the antibody.[1][2] This can be followed by the transfer of the maleimide-containing payload to other circulating proteins, such as albumin, which has been observed in both in vitro plasma stability assays and in vivo studies.[3] To address this limitation, several next-generation maleimide-based linkers with enhanced stability have been developed.
Comparative In Vivo Stability of Maleimide-Based Linkers
The stability of different maleimide-based linkers can be assessed by monitoring the drug-to-antibody ratio (DAR) over time in plasma. A higher remaining DAR indicates greater linker stability.
| Linker Type | Description | In Vitro/In Vivo Model | Time Point | % Payload Loss / Remaining DAR | Reference |
| Traditional Thiosuccinimide | Formed by the reaction of a maleimide with a thiol. | ADC in human plasma | 144 hours | Discrepancy between free payload and DAR loss, suggesting payload transfer. | [3] |
| Traditional Thiosuccinimide | Cysteine-linked ADC | Rat serum incubation | - | Can lose half of their payloads. | [4] |
| Self-Hydrolyzing Maleimide (DPR-based) | Incorporates a basic amino group to catalyze thiosuccinimide ring hydrolysis, leading to a more stable, ring-opened form. | In vivo studies | - | Improved ADC antitumor activity and reduced neutropenia, indicating increased stability. | [5] |
| Maleamic Methyl Ester-based | A novel thiol-reactive linker designed to enhance stability. | ADC in albumin solution (25 mg/mL) | 14 days at 37°C | ~3.8% payload shed. | [6][7] |
| Diiodomaleimides | Designed for rapid bioconjugation and reduced hydrolysis. | Serum | - | Robust serum stability. | [8][9][10] |
| Ring-Opened Succinimide | Mild hydrolysis of the succinimide-thioether ring. | In vitro stability studies | - | Improved in vitro stability, PK exposure, and efficacy compared to non-hydrolyzed counterparts. | [11] |
Experimental Protocols for Assessing Linker Stability
Accurate assessment of in vivo linker stability is crucial for the development of safe and effective ADCs. The following are key experimental protocols used in the field.
1. In Vitro Plasma Stability Assay
-
Objective: To evaluate the stability of the ADC and the potential for payload deconjugation in a simulated physiological environment.
-
Methodology:
-
Analytical Techniques:
-
Enzyme-Linked Immunosorbent Assay (ELISA): To quantify the total antibody and the conjugated antibody.[13]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): To measure the drug-to-antibody ratio (DAR) and identify and quantify the free payload and its metabolites.[3][14][15][16]
-
Hydrophobic Interaction Chromatography (HIC): To determine the DAR and drug load distribution for cysteine-linked ADCs.[17]
-
2. In Vivo Pharmacokinetic (PK) Studies
-
Objective: To assess the stability and clearance of the ADC in a living organism.
-
Methodology:
-
Administer the ADC to an appropriate animal model (e.g., mice, cynomolgus monkeys).[3]
-
Collect blood samples at predetermined time points.
-
Process the blood to obtain plasma or serum.
-
Analyze the plasma/serum samples to determine the pharmacokinetic profiles of the intact ADC, total antibody, and free payload.[13]
-
-
Analytical Techniques: Similar to those used in in vitro plasma stability assays (ELISA and LC-MS/MS).[13]
3. Quantitative Analysis of Payload Transfer
-
Objective: To determine the extent of linker-payload transfer to other proteins, such as albumin.
-
Methodology:
-
Following in vitro or in vivo stability studies, deplete the ADC from the plasma samples.
-
Use immunoprecipitation with an anti-payload antibody to isolate proteins that have bound the deconjugated payload.
-
Analyze the immunoprecipitated proteins by intact protein mass analysis and protein gel electrophoresis to identify the adducted proteins (e.g., albumin) and confirm the mass of the transferred linker-payload.[3]
-
Key Instability Pathways and Stabilization Strategies
The primary pathways for maleimide linker instability are hydrolysis of the maleimide ring prior to conjugation and the retro-Michael reaction of the resulting thiosuccinimide linkage.
Caption: Maleimide instability pathways and stabilization strategies.
To overcome these stability issues, next-generation maleimides have been engineered to either accelerate the hydrolysis of the thiosuccinimide ring to a stable, ring-opened form or to possess modifications that inherently resist the retro-Michael reaction.[5][11]
Experimental Workflow for Stability Assessment
A typical workflow for assessing the in vivo stability of a maleimide-based linker is as follows:
Caption: Workflow for assessing maleimide linker stability.
By following this comprehensive workflow, researchers can generate the necessary data to compare the in vivo stability of different maleimide-based linkers and select the optimal candidate for their therapeutic application. The development of next-generation maleimides represents a significant advancement in the field of ADCs, offering the potential for more stable, safer, and more efficacious cancer therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 3. Where Did the Linker-Payload Go? A Quantitative Investigation on the Destination of the Released Linker-Payload from an Antibody-Drug Conjugate with a Maleimide Linker in Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates | Semantic Scholar [semanticscholar.org]
- 6. tandfonline.com [tandfonline.com]
- 7. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tuning the Hydrolytic Stability of Next Generation Maleimide Cross-Linkers Enables Access to Albumin-Antibody Fragment Conjugates and tri-scFvs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. semanticscholar.org [semanticscholar.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. In vivo testing of drug-linker stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. news-medical.net [news-medical.net]
- 16. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
A Head-to-Head Battle of Bioconjugation: Quantitative Analysis of 3-Bromo-1H-pyrrole-2,5-dione and its Alternatives
In the landscape of bioconjugation, the precise and efficient linking of molecules to proteins, peptides, and other biomolecules is paramount for the development of targeted therapeutics, diagnostics, and research tools. The thiol-maleimide reaction has long been a workhorse in this field, prized for its high selectivity for cysteine residues. This guide provides a comprehensive quantitative comparison of 3-Bromo-1H-pyrrole-2,5-dione, a monobromomaleimide, with its prominent alternatives: conventional N-substituted maleimides and dibromomaleimides.
Executive Summary
This compound and related bromomaleimides offer significant advantages over conventional maleimides, primarily in the stability of the resulting conjugate. The incorporation of a bromine atom on the maleimide ring leads to a conjugate that is less susceptible to the retro-Michael reaction, a common instability issue with traditional maleimide-thiol adducts.[1] While dibromomaleimides provide the unique capability of dual functionalization or disulfide bridging, monobromomaleimides like this compound are ideal for single-point attachment with enhanced stability. This guide will delve into the quantitative data and experimental protocols that underpin these assertions.
Quantitative Comparison of Conjugation Efficiency
The following tables summarize the key performance metrics for this compound and its alternatives based on published experimental data. It is important to note that direct side-by-side comparisons under identical conditions are limited in the literature; therefore, the data presented is a compilation from various studies and should be interpreted within the context of the specific experiments cited.
Table 1: Conjugation Yield and Stoichiometry
| Reagent | Biomolecule | Conjugation Yield | Stoichiometry | Citation |
| Monobromomaleimide | Protein-Glutathione | 95% | 1:1 | [2] |
| Protein-Mercaptoethanol | 90% | 1:1 | [2] | |
| N-acetyl-L-cysteine | 80-96% | 1:1 | [3] | |
| Conventional Maleimide | VHH Antibody | Diverse Products | 1-4 moieties per VHH | [4] |
| Dibromomaleimide | Protein-Glutathione | Near Quantitative | 1:2 (reagent:thiol) | [2] |
| Reduced Antibody | Full Conversion | Disulfide Bridging | [5] | |
| Cell-Penetrating Peptide | Purified Conjugate | Dual Functionalization | [6] | |
| Click Chemistry | VHH Antibody | High Yield | 1:1 | [4] |
Table 2: Reaction Kinetics and Stability
| Reagent | Reaction Time | Conjugate Stability | Key Features | Citation |
| Monobromomaleimide | Rapid | More stable than conventional maleimides; less prone to retro-Michael reaction.[1] | Cleavable under strong reducing conditions.[7] | [1][7] |
| Conventional Maleimide | Rapid (< 2 min for small molecules) | Prone to retro-Michael reaction and thiol exchange.[6][8] | Requires post-conjugation hydrolysis for stabilization.[6] | [6][8] |
| Dibromomaleimide | Very Rapid (often < 5-20 min) | Hydrolyzed dithiomaleamic acid form is highly stable.[9][10] | Allows for dual functionalization or disulfide bridging.[5][6] | [5][6][9][10] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and quantifiable conjugation experiments. Below are generalized protocols for thiol-maleimide conjugation and its subsequent analysis.
Protocol 1: General Thiol-Maleimide Conjugation
-
Preparation of the Thiolated Biomolecule:
-
Dissolve the protein, peptide, or other thiol-containing molecule in a degassed buffer (e.g., PBS, Tris, or HEPES) at a pH of 7.0-7.5.[11] The concentration should typically be between 1-10 mg/mL.
-
If the cysteine residues are present as disulfide bonds, reduction is necessary. Add a 10-100 molar excess of a reducing agent such as TCEP (tris(2-carboxyethyl)phosphine). Incubate for 20-30 minutes at room temperature. If DTT is used, it must be removed prior to conjugation.
-
-
Preparation of the Maleimide Solution:
-
Dissolve the maleimide reagent (e.g., this compound) in an appropriate solvent, typically DMSO or DMF, to create a stock solution (e.g., 10 mM).[12]
-
-
Conjugation Reaction:
-
Add the maleimide stock solution to the solution of the thiolated biomolecule. A 10-20 molar excess of the maleimide is often used to ensure complete reaction, but the optimal ratio should be determined empirically.
-
Flush the reaction vessel with an inert gas (e.g., nitrogen or argon), seal it, and protect it from light.[12]
-
Incubate the reaction mixture. Typical conditions are 2 hours at room temperature or overnight at 4°C.[12]
-
-
Purification of the Conjugate:
Protocol 2: Quantitative Analysis of Conjugation
-
Liquid Chromatography-Mass Spectrometry (LC-MS):
-
LC-MS is the most definitive method to confirm successful conjugation and determine the efficiency.[6]
-
Analyze the purified conjugate by injecting it into an LC-MS system.
-
The mass spectrum will show a peak corresponding to the molecular weight of the unmodified biomolecule and a new peak corresponding to the molecular weight of the conjugate.
-
The relative peak areas can be used to estimate the conjugation efficiency. Deconvoluted mass spectra are particularly useful for analyzing protein conjugates.[5][14]
-
-
High-Performance Liquid Chromatography (HPLC):
-
HPLC with a UV detector can be used to quantify the amount of unconjugated biomolecule or unreacted maleimide.[15]
-
A standard curve for the starting materials should be generated to accurately quantify their concentrations.
-
By measuring the amount of unreacted starting material in the reaction mixture, the conjugation efficiency can be calculated.
-
-
SDS-Polyacrylamide Gel Electrophoresis (SDS-PAGE):
-
For protein conjugations, SDS-PAGE can provide a qualitative or semi-quantitative assessment of the reaction.[16]
-
A successful conjugation will result in a shift in the molecular weight of the protein, which will be visible as a band shift on the gel.
-
If the maleimide reagent is fluorescent, the gel can be imaged with a fluorescence scanner to visualize the conjugated protein.[13]
-
-
UV-Vis Spectroscopy:
-
The progress of some conjugation reactions can be monitored by changes in the UV-Vis spectrum. For example, the formation of a bromothiomaleimide intermediate can be observed at a specific wavelength, and its subsequent reaction can be tracked by the appearance of a new peak at a different wavelength.[6]
-
Visualizing the Chemistry and Workflow
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Reaction mechanism of thiol conjugation with this compound.
Caption: Experimental workflow for quantitative analysis of bioconjugation.
Conclusion
The choice of a maleimide reagent for bioconjugation has significant implications for the efficiency of the reaction and the stability of the final product. While conventional maleimides are widely used, they suffer from inherent instability that can be problematic for in vivo applications. This compound and other bromomaleimides represent a significant improvement, offering rapid and high-yield conjugation leading to more stable adducts. For applications requiring dual labeling or the re-bridging of disulfide bonds, dibromomaleimides are a powerful tool. By understanding the quantitative differences and employing rigorous experimental protocols for analysis, researchers can select the optimal reagent to advance their drug development and research objectives.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 7. Bromomaleimide-Linked Bioconjugates Are Cleavable in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Optimisation of the dibromomaleimide (DBM) platform for native antibody conjugation by accelerated post-conjugation hydrolysis - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB00220C [pubs.rsc.org]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. bioacts.com [bioacts.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. dspace.library.uu.nl [dspace.library.uu.nl]
- 16. Cysteine-specific protein multi-functionalization and disulfide bridging using 3-bromo-5-methylene pyrrolones - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 3-Bromo-1H-pyrrole-2,5-dione: A Guide for Laboratory Professionals
For Immediate Release – Researchers, scientists, and drug development professionals handling 3-Bromo-1H-pyrrole-2,5-dione must adhere to stringent disposal procedures to ensure laboratory safety and environmental compliance. This guide provides essential, immediate safety and logistical information, including operational and disposal plans for this hazardous chemical.
Immediate Safety and Handling Precautions
Before initiating any disposal protocol, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles, and a lab coat. All handling should occur in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. In case of accidental exposure, refer to the material's Safety Data Sheet (SDS) for specific first-aid measures.
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is through a licensed professional waste disposal service. This ensures that the compound is managed in accordance with all federal, state, and local environmental regulations.
Step 1: Waste Identification and Segregation
-
Clearly label this compound waste with its full chemical name and any associated hazard symbols.
-
As a halogenated organic compound, it must be segregated from non-halogenated and other incompatible waste streams to prevent dangerous reactions.
Step 2: Containerization
-
Use a dedicated, properly labeled, and sealed container for the collection of this compound waste.
-
Ensure the container is made of a material compatible with the chemical to prevent degradation or leakage.
Step 3: Engage a Licensed Waste Disposal Service
-
Contact a certified hazardous waste disposal company to arrange for the pickup and disposal of the chemical waste.
-
Provide the waste disposal service with a copy of the Safety Data Sheet (SDS) for this compound to ensure they are fully aware of the material's properties and hazards.
Step 4: Incineration
-
The standard and most effective method for the destruction of this compound is high-temperature incineration in a chemical incinerator equipped with an afterburner and a scrubber.[1][2] This process ensures the complete breakdown of the hazardous organic molecule.
-
Some protocols may involve dissolving the material in a combustible solvent before incineration. This should only be performed by trained personnel following established safety procedures.
Quantitative Disposal Parameters
The following table summarizes key parameters for the disposal of halogenated organic compounds like this compound, based on general guidelines for similar chemicals. Note: These are general recommendations; always consult the specific Safety Data Sheet (SDS) for this compound for definitive quantitative data.
| Parameter | Recommendation | Source |
| Disposal Method | High-Temperature Incineration | [1][2] |
| Incinerator Type | Chemical incinerator with afterburner and scrubber | [1] |
| Waste Segregation | Halogenated Organic Waste Stream | General Lab Safety |
| Container Type | Chemically resistant, sealed container | General Lab Safety |
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
By adhering to these procedures, laboratories can ensure the safe and environmentally responsible disposal of this compound, thereby protecting personnel and the environment. It is the responsibility of every researcher and laboratory professional to be familiar with and follow these essential safety protocols.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
